7-CH-5'-dAMP
Descripción
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Propiedades
Fórmula molecular |
C11H15N4O6P |
|---|---|
Peso molecular |
330.23 g/mol |
Nombre IUPAC |
[(2R,3R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C11H15N4O6P/c12-10-6-1-2-15(11(6)14-5-13-10)9-3-7(16)8(21-9)4-20-22(17,18)19/h1-2,5,7-9,16H,3-4H2,(H2,12,13,14)(H2,17,18,19)/t7-,8-,9-/m1/s1 |
Clave InChI |
JNMXDKIIPORENX-IWSPIJDZSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Synthesis of 7-deaza-2'-deoxyadenosine-5'-monophosphate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 7-deaza-2'-deoxyadenosine-5'-monophosphate, a crucial intermediate in the preparation of modified oligonucleotides and a molecule of interest in various therapeutic areas. This document details both chemical and enzymatic synthetic routes, providing in-depth experimental protocols, quantitative data, and visualizations of the involved pathways and workflows.
Introduction
7-deaza-2'-deoxyadenosine is a purine nucleoside analog where the nitrogen at the 7-position is replaced by a carbon atom. This modification prevents the formation of Hoogsteen base pairs and alters the electronic properties of the nucleobase, making it a valuable tool in molecular biology, particularly in sequencing and polymerase chain reaction (PCR) applications involving GC-rich regions. The 5'-monophosphorylated form is a key precursor for the synthesis of the corresponding triphosphate, which is incorporated into DNA by polymerases. Furthermore, 7-deazaadenosine analogs have shown potential as antiviral and anticancer agents, with their biological activity often dependent on intracellular phosphorylation.
Chemical Synthesis
The chemical synthesis of 7-deaza-2'-deoxyadenosine-5'-monophosphate is a multi-step process that begins with the synthesis of the 7-deaza-2'-deoxyadenosine nucleoside, followed by selective phosphorylation at the 5'-hydroxyl group.
Synthesis of 7-deaza-2'-deoxyadenosine
A common route for the synthesis of 7-deaza-2'-deoxyadenosine involves the glycosylation of a 7-deazapurine base with a protected deoxyribose sugar.
Experimental Protocol: Synthesis of 7-deaza-2'-deoxyadenosine
-
Preparation of the 7-deazapurine base: 4-chloro-pyrrolo[2,3-d]pyrimidine is a common starting material.
-
Glycosylation: The sodium salt of the 7-deazapurine base is reacted with 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose in an aprotic solvent such as acetonitrile. The reaction is typically carried out at room temperature.
-
Amination: The 4-chloro group of the resulting protected nucleoside is displaced with ammonia. This is usually achieved by heating the compound in a solution of ammonia in methanol in a sealed tube.
-
Deprotection: The toluoyl protecting groups on the sugar moiety are removed by treatment with a base, such as sodium methoxide in methanol, to yield 7-deaza-2'-deoxyadenosine.
-
Purification: The final product is purified by column chromatography on silica gel.
Selective 5'-Monophosphorylation
The selective phosphorylation of the 5'-hydroxyl group of the unprotected nucleoside is a critical step. The Yoshikawa procedure is a widely used method for this transformation.
Experimental Protocol: 5'-Monophosphorylation (Yoshikawa Method)
-
Reaction Setup: 7-deaza-2'-deoxyadenosine is suspended in a trialkyl phosphate (e.g., trimethyl phosphate) at low temperature (0 °C).
-
Phosphorylation: Phosphorus oxychloride (POCl₃) is added dropwise to the stirred suspension. The reaction mixture is stirred at 0 °C for several hours.
-
Hydrolysis: The reaction is quenched by the addition of water or a buffer solution (e.g., triethylammonium bicarbonate).
-
Purification: The desired 7-deaza-2'-deoxyadenosine-5'-monophosphate is purified from the reaction mixture by anion-exchange chromatography.
Quantitative Data for Chemical Synthesis
| Step | Reactants | Reagents | Solvent | Conditions | Yield (%) | Reference |
| Glycosylation | 4-chloro-pyrrolo[2,3-d]pyrimidine, 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose | NaH | Acetonitrile | Room Temperature | ~70% | [General Nucleoside Synthesis Protocols] |
| Amination | Protected 4-chloro-7-deaza-2'-deoxyadenosine | NH₃/MeOH | Methanol | 70 °C, sealed tube | ~85-90% | [General Nucleoside Synthesis Protocols] |
| Deprotection | Protected 7-deaza-2'-deoxyadenosine | NaOMe | Methanol | Room Temperature | >90% | [General Nucleoside Synthesis Protocols] |
| Phosphorylation | 7-deaza-2'-deoxyadenosine | POCl₃ | Trimethyl phosphate | 0 °C | 50-70% | [1][2] |
Enzymatic Synthesis
Enzymatic methods offer a highly selective alternative for the synthesis of nucleoside monophosphates, often proceeding under mild conditions with high yields. Deoxyadenosine kinase is a key enzyme in this process.
Experimental Protocol: Enzymatic 5'-Monophosphorylation
-
Reaction Mixture: A reaction mixture is prepared containing 7-deaza-2'-deoxyadenosine, a phosphate donor (typically ATP), a suitable buffer (e.g., Tris-HCl), and magnesium chloride.
-
Enzyme Addition: Deoxyadenosine kinase is added to initiate the reaction.
-
Incubation: The reaction is incubated at the optimal temperature for the enzyme (e.g., 37 °C) for a period of time, which can range from a few hours to overnight.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Enzyme Inactivation: The reaction is terminated by heating or by the addition of a protein denaturant.
-
Purification: The product is purified by anion-exchange chromatography.
Quantitative Data for Enzymatic Synthesis
| Enzyme | Substrate | Phosphate Donor | Conditions | Yield (%) | Reference |
| Deoxyadenosine Kinase | 7-deaza-2'-deoxyadenosine | ATP | 37 °C, Tris-HCl buffer, MgCl₂ | High (often >90%) | [3][4] |
Synthesis and Signaling Pathway Diagrams
Chemical Synthesis Workflow
References
An In-Depth Technical Guide to the Mechanism of Action of 7-CH-5'-dAMP in Polymerases
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-CH-5'-dAMP, also known as 2'-Deoxytubercidin-5'-O-monophosphate, is a deoxyadenosine monophosphate analog belonging to the 7-deaza-adenosine family of nucleoside analogs. These compounds are of significant interest in virology and oncology due to their potential as inhibitors of polymerases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its activation, interaction with polymerases, and the molecular basis of its inhibitory effects. The guide includes a summary of available quantitative data, detailed experimental protocols for assessing its activity, and diagrams illustrating the key molecular pathways and experimental workflows.
Introduction
Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. Their structural similarity to natural nucleosides allows them to be metabolized by cellular or viral enzymes and subsequently interact with polymerases. 7-deaza-adenosine analogs, such as this compound (2'-Deoxytubercidin), are characterized by the replacement of the nitrogen atom at position 7 of the purine ring with a carbon atom. This modification has profound effects on the molecule's electronic properties and conformation, leading to potent and often selective inhibition of viral RNA-dependent RNA polymerases (RdRps) and other DNA polymerases. This guide will focus on the journey of this compound from a monophosphate prodrug to its active triphosphate form and its subsequent mechanism of polymerase inhibition.
Mechanism of Action
The inhibitory activity of this compound is contingent on its intracellular conversion to the active triphosphate form, 7-deaza-2'-deoxyadenosine-5'-triphosphate (7-deaza-dATP or dTuTP). This conversion is carried out by host cell nucleoside and nucleotide kinases.
Anabolic Activation Pathway
The activation of this compound follows the general pathway for deoxyribonucleoside monophosphates. Cellular kinases sequentially phosphorylate the monophosphate to a diphosphate and then to the active triphosphate.
Figure 1: Anabolic activation of this compound to its active triphosphate form within the host cell.
Interaction with Polymerases
Once formed, 7-deaza-dATP acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), for the active site of DNA and RNA polymerases. The 7-deaza modification significantly enhances the inhibitory potency against certain viral polymerases, such as the Hepatitis C virus (HCV) RNA-dependent RNA polymerase.
The mechanism of inhibition involves two key steps:
-
Competitive Binding: 7-deaza-dATP competes with dATP for binding to the polymerase active site.
-
Incorporation and Chain Elongation Disruption: Upon successful binding, the polymerase incorporates the 7-deaza-adenosine monophosphate into the nascent nucleic acid chain. While this compound has a 3'-hydroxyl group, which is necessary for the formation of a phosphodiester bond with the subsequent nucleotide, the presence of the 7-deaza-adenine base in the nucleic acid chain can disrupt the normal catalytic cycle of the polymerase. This disruption is thought to arise from altered steric and electronic properties of the modified base, which may hinder the conformational changes in the polymerase that are essential for translocation along the template and the addition of the next nucleotide. This leads to a stalling of the polymerase and effective, though not immediate, chain termination.
Figure 2: Mechanism of polymerase inhibition by 7-deaza-dATP.
Quantitative Data
The table below presents inhibition constants (Ki) for a related class of inhibitors, dideoxynucleoside triphosphates, to illustrate the type of quantitative data used to assess polymerase inhibition.
| Inhibitor | Polymerase | Ki (μM) | Mode of Inhibition |
| ddTTP | Human DNA Polymerase α | > 200 | Competitive |
| ddTTP | Human DNA Polymerase β | < 2 | Competitive |
| ddTTP | Human DNA Polymerase δ | ~25-40 | Competitive |
Table 1: Inhibition constants (Ki) for 2',3'-dideoxythymidine 5'-triphosphate (ddTTP) against various human DNA polymerases.[1] This data is provided as an example of quantitative polymerase inhibition analysis.
Experimental Protocols
The inhibitory properties of this compound can be characterized using a variety of in vitro biochemical assays. The following are detailed methodologies for key experiments.
Anabolic Conversion to Triphosphate
To confirm the conversion of this compound to its triphosphate form, cultured cells can be incubated with the compound, followed by extraction of intracellular nucleotides and analysis by high-performance liquid chromatography (HPLC).
Primer Extension Assay for Polymerase Inhibition
This assay is a fundamental method to determine if a nucleotide analog is a substrate for a polymerase and if it causes chain termination.
Workflow:
Figure 3: Workflow for a primer extension assay to evaluate polymerase inhibition.
Detailed Methodology:
-
Primer-Template Preparation: A short (e.g., 20-mer) DNA or RNA primer is 5'-end-labeled with [γ-³²P]ATP using T4 polynucleotide kinase.[2] The labeled primer is then annealed to a longer (e.g., 40-mer) complementary template strand.
-
Reaction Mixture: The primer-template complex (e.g., 5 nM) is incubated in a reaction buffer (e.g., 20 mM HEPES pH 7.5, 5 mM MgCl₂, 10 mM DTT) with the polymerase of interest (e.g., 50 nM) and a mixture of the four natural dNTPs.[3]
-
Inhibitor Addition: The reaction is carried out in the presence of varying concentrations of 7-deaza-dATP. Control reactions are run without the inhibitor.
-
Reaction and Quenching: Reactions are initiated by the addition of the polymerase or dNTPs and incubated at the optimal temperature for the enzyme (e.g., 37°C). Aliquots are taken at different time points and the reaction is stopped by adding a quenching solution containing EDTA.[4]
-
Analysis: The reaction products are separated by size using denaturing polyacrylamide gel electrophoresis. The gel is then exposed to a phosphor screen or X-ray film to visualize the radiolabeled DNA fragments. A decrease in the amount of full-length product and the appearance of shorter fragments at the position of adenosine incorporation in the presence of 7-deaza-dATP indicates its inhibitory activity.
Pre-Steady-State Kinetic Analysis
To determine the kinetic parameters of incorporation (k_pol and K_d) for 7-deaza-dATP, pre-steady-state kinetic analysis is performed using a rapid quench-flow instrument.[5][6][7]
Methodology:
-
Reactant Preparation: A solution containing the polymerase and the 5'-radiolabeled primer-template DNA is rapidly mixed with a solution containing 7-deaza-dATP and the required metal cofactor (e.g., Mg²⁺).[4] The polymerase is in excess over the DNA substrate to ensure single-turnover conditions.
-
Rapid Quenching: The reaction is allowed to proceed for very short time intervals (milliseconds to seconds) before being quenched with a strong chelator like EDTA.
-
Product Analysis: The concentration of the extended primer is quantified over time by separating the products on a denaturing polyacrylamide gel and measuring the radioactivity of the product bands.
-
Data Fitting: The product concentration is plotted against time. The resulting curve is fitted to a single-exponential equation to determine the rate of the burst phase (k_obs). By plotting k_obs against the concentration of 7-deaza-dATP, the maximal rate of incorporation (k_pol) and the dissociation constant (K_d) can be determined by fitting the data to a hyperbolic equation.[6]
Conclusion
This compound is a promising nucleoside analog that, upon intracellular activation to its triphosphate form, acts as a potent inhibitor of various polymerases. Its mechanism of action is primarily based on competitive inhibition with the natural substrate dATP, followed by incorporation into the nascent nucleic acid chain, which leads to the disruption of further chain elongation. The 7-deaza modification is a key structural feature that enhances its inhibitory properties. While specific quantitative inhibition data for this compound remains to be fully elucidated in the public literature, the experimental protocols outlined in this guide provide a robust framework for its comprehensive evaluation. Further studies, particularly structural analyses of polymerases in complex with 7-deaza-dATP, will provide deeper insights into its precise mechanism of action and pave the way for the rational design of more effective and selective polymerase inhibitors for therapeutic applications.
References
- 1. 2',3'-Dideoxythymidine 5'-triphosphate inhibition of DNA replication and ultraviolet-induced DNA repair synthesis in human cells: evidence for involvement of DNA polymerase delta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre-Steady State Kinetic Investigation of the Incorporation of Anti-Hepatitis B Nucleotide Analogs Catalyzed by Non-Canonical Human DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pre-Steady-State Kinetic Analysis of Single-Nucleotide Incorporation by DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pre-Steady-State Kinetic Analysis of the Incorporation of Anti-HIV Nucleotide Analogs Catalyzed by Human X- and Y-Family DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA polymerase beta: pre-steady-state kinetic analysis and roles of arginine-283 in catalysis and fidelity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Function of 7-deaza-2'-deoxyadenosine-5'-monophosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
7-deaza-2'-deoxyadenosine-5'-monophosphate (7-deaza-dAMP) is a synthetic purine nucleotide analog that plays a crucial role as an intermediate in the metabolic activation of its parent nucleoside, 7-deaza-2'-deoxyadenosine. While direct biological functions of the monophosphate form are not extensively documented, its significance lies in its position within a pathway leading to the formation of the biologically active triphosphate, 7-deaza-dATP. This triphosphate analog is a valuable tool in molecular biology and a key component in the mechanism of action of various therapeutic 7-deazaadenosine analogs. This guide provides a comprehensive overview of the known and inferred biological functions of 7-deaza-dAMP, its metabolic context, and its implications for research and drug development.
Introduction to 7-deaza Purine Analogs
Purine nucleoside analogs are a cornerstone of antiviral and anticancer therapies. The modification of the purine ring system can dramatically alter the biological properties of these molecules. The 7-deaza modification, where the nitrogen at position 7 of the purine ring is replaced by a carbon atom, is a key structural change that imparts several important characteristics. This modification prevents the formation of Hoogsteen base pairs, which can reduce the propensity of DNA to form secondary structures, a property exploited in molecular biology techniques.[1][2] Furthermore, the C-glycosidic bond in 7-deazaadenosine analogs is resistant to cleavage by purine nucleoside phosphorylase, enhancing their metabolic stability.[1]
The Central Role of 7-deaza-dAMP in Cellular Metabolism
7-deaza-2'-deoxyadenosine enters cells and must be phosphorylated to exert its biological effects. This process occurs in a stepwise manner, with 7-deaza-dAMP being the first phosphorylated product.
Enzymatic Phosphorylation to 7-deaza-dAMP
The initial and often rate-limiting step in the activation of 7-deaza-2'-deoxyadenosine is its conversion to 7-deaza-dAMP. This phosphorylation is catalyzed by cellular nucleoside kinases. While the specific kinase responsible for this conversion has not been definitively identified in all cell types, human deoxycytidine kinase (dCK) is a primary candidate. dCK is known for its broad substrate specificity, phosphorylating not only deoxycytidine but also other deoxyribonucleosides, including deoxyadenosine and various analogs.[3][4] The enzymatic conversion of tubercidin (7-deaza-adenosine), a related ribonucleoside, to its monophosphate is well-established, suggesting that cellular kinases can efficiently recognize the 7-deaza-purine scaffold.[5]
Conversion to Di- and Triphosphate Forms
Following its formation, 7-deaza-dAMP is further phosphorylated to the diphosphate (7-deaza-dADP) and subsequently to the triphosphate (7-deaza-dATP). The conversion of the monophosphate to the diphosphate is likely catalyzed by adenylate kinases (AKs). Certain human adenylate kinase isozymes, such as AK7 and AK8, have been shown to phosphorylate deoxyadenosine monophosphate (dAMP), indicating a potential for activity on 7-deaza-dAMP.[6][7] The final phosphorylation step from the diphosphate to the triphosphate is carried out by nucleoside diphosphate kinases (NDPKs), which have broad substrate specificity.
Biological Functions and Applications of the Triphosphate Metabolite
The primary biological significance of 7-deaza-dAMP stems from its role as the precursor to 7-deaza-dATP. Once formed, 7-deaza-dATP can participate in several cellular processes, leading to its use as a research tool and its involvement in the therapeutic effects of parent nucleoside analogs.
Incorporation into DNA
7-deaza-dATP is recognized as a substrate by DNA polymerases and can be incorporated into newly synthesized DNA strands.[6] This property is harnessed in molecular biology to overcome challenges associated with GC-rich DNA sequences. The absence of the N7 atom in the purine ring prevents the formation of Hoogsteen base pairs, which can contribute to the formation of secondary structures that impede polymerase progression during PCR and sequencing. The incorporation of 7-deaza-dGTP is more common for this purpose, but 7-deaza-dATP can also be utilized.[2]
Inhibition of Viral Replication
The triphosphate forms of 7-deazaadenosine analogs are potent inhibitors of viral polymerases. For instance, the 2'-C-methyl-adenosine analog with a 7-deaza modification is a highly effective inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp).[1][8] The analog is incorporated into the growing viral RNA chain, leading to chain termination and inhibition of viral replication.
Modulation of the Innate Immune System
Certain cyclic dinucleotide (CDN) forms of 7-deazaadenosine have been shown to be potent agonists of the Stimulator of Interferon Genes (STING) pathway.[1] The STING pathway is a critical component of the innate immune response to cytosolic DNA and CDNs. Activation of this pathway leads to the production of type I interferons and other pro-inflammatory cytokines, making these 7-deazaadenosine-containing CDNs promising candidates for cancer immunotherapy and as vaccine adjuvants.
Quantitative Data on the Biological Activity of 7-deazaadenosine Analogs
The biological activity of 7-deazaadenosine analogs is typically quantified by their inhibitory concentrations (IC₅₀) against viral replication or their cytotoxic effects (CC₅₀) on cell lines. The activity of the triphosphate form is often measured by its inhibition of target enzymes.
Table 1: Antiviral Activity of a 7-deaza-2'-C-methyl-adenosine Analog
| Virus Family | Virus | Cell Line | EC₅₀ (µM) |
| Flaviviridae | Hepatitis C Virus (replicon) | Huh-7 | 0.09 |
| Flaviviridae | Bovine Viral Diarrhea Virus | MDBK | 0.5 |
| Flaviviridae | West Nile Virus | Vero | 1.0 |
| Flaviviridae | Dengue Virus | Vero | 2.0 |
| Picornaviridae | Poliovirus | HeLa | 0.011 |
| Picornaviridae | Rhinovirus | HeLa | 0.1 |
Data adapted from studies on 7-deaza-2'-C-methyl-adenosine and a 6-methyl-7-deaza analog of adenosine.[1][9][10]
Table 2: Enzymatic Inhibition by 7-deaza-2'-C-methyl-adenosine-5'-triphosphate
| Enzyme | IC₅₀ (µM) |
| Hepatitis C Virus NS5B RNA Polymerase | 0.05 |
Data adapted from a study on a 7-deaza-2'-C-methyl-adenosine analog.[1]
Experimental Protocols
In Vitro Kinase Assay for Phosphorylation of 7-deaza-2'-deoxyadenosine
This protocol provides a general method to assess the ability of a candidate kinase (e.g., recombinant human dCK) to phosphorylate 7-deaza-2'-deoxyadenosine.
Materials:
-
Recombinant human deoxycytidine kinase (dCK)
-
7-deaza-2'-deoxyadenosine
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Thin-layer chromatography (TLC) plates (e.g., PEI-cellulose)
-
Developing solvent (e.g., 1 M LiCl)
-
Phosphorimager
Procedure:
-
Prepare a reaction mixture containing kinase reaction buffer, a specific concentration of 7-deaza-2'-deoxyadenosine (e.g., 100 µM), and [γ-³²P]ATP.
-
Initiate the reaction by adding the recombinant dCK enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding EDTA to chelate Mg²⁺.
-
Spot a small aliquot of the reaction mixture onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system to separate the nucleoside, monophosphate, diphosphate, and triphosphate forms.
-
Dry the TLC plate and expose it to a phosphor screen.
-
Analyze the phosphor screen using a phosphorimager to detect the radiolabeled 7-deaza-dAMP.
DNA Polymerase Incorporation Assay
This protocol outlines a method to determine if 7-deaza-dATP can be incorporated into a growing DNA strand by a DNA polymerase.
Materials:
-
DNA polymerase (e.g., Taq polymerase)
-
A short primer and a longer template oligonucleotide, with the template sequence designed to require the incorporation of adenine.
-
The primer should be 5'-labeled with a fluorescent dye or radioisotope.
-
Reaction buffer for the specific DNA polymerase.
-
7-deaza-dATP and/or natural dATP.
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system.
-
Fluorescence scanner or phosphorimager.
Procedure:
-
Anneal the labeled primer to the template oligonucleotide.
-
Prepare reaction mixtures containing the primer-template duplex, polymerase buffer, and the DNA polymerase.
-
To separate reaction tubes, add either 7-deaza-dATP or natural dATP. A control reaction with no dATP should also be included.
-
Incubate the reactions at the optimal temperature for the polymerase for a set time.
-
Stop the reactions by adding a loading buffer containing a denaturant (e.g., formamide).
-
Denature the samples by heating.
-
Separate the reaction products by denaturing PAGE.
-
Visualize the gel using a fluorescence scanner or phosphorimager to observe the extension of the primer.
Conclusion and Future Directions
7-deaza-2'-deoxyadenosine-5'-monophosphate is a critical, albeit transient, intermediate in the intracellular metabolism of its parent nucleoside. Its biological function is primarily defined by its position as a precursor to the active triphosphate form, 7-deaza-dATP. The unique properties conferred by the 7-deaza modification make these analogs powerful tools in molecular biology and promising candidates for therapeutic development.
Future research should focus on elucidating the specific kinases responsible for the phosphorylation of 7-deaza-2'-deoxyadenosine and the substrate specificity of adenylate kinases for 7-deaza-dAMP. A deeper understanding of the intracellular metabolism of these compounds will be crucial for the rational design of novel 7-deazaadenosine-based drugs with improved efficacy and selectivity for their intended targets. Furthermore, exploring the potential for 7-deaza-dAMP itself to act as a modulator of purine metabolic enzymes could reveal novel biological activities.
References
- 1. A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Deaza-2'-deoxyadenosine and 3-deaza-2'-deoxyadenosine replacing dA within d(A6)-tracts: differential bending at 3'- and 5'-junctions of d(A6).d(T6) and B-DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systematic Exploration of Active Site Mutations on Human Deoxycytidine Kinase Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the substrate specificities of human thymidine kinase 1 and 2 and deoxycytidine kinase toward antiviral and cytostatic nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism and action of purine nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The characterization of human adenylate kinases 7 and 8 demonstrates differences in kinetic parameters and structural organization among the family of adenylate kinase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. DSpace [kuscholarworks.ku.edu]
- 10. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to 7-Deaza Purine Nucleosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Deaza purine nucleosides, a class of naturally occurring and synthetic compounds, represent a significant area of interest in medicinal chemistry and drug development. Characterized by the replacement of the nitrogen atom at the 7-position of the purine ring with a carbon atom, these analogs, also known as pyrrolo[2,3-d]pyrimidine nucleosides, exhibit a broad spectrum of biological activities, including potent anticancer, antiviral, and antiparasitic properties.[1] This structural modification enhances their metabolic stability by rendering them resistant to degradation by enzymes like adenosine deaminase, thereby prolonging their intracellular activity.[1]
This technical guide provides a comprehensive overview of the core aspects of 7-deaza purine nucleosides, focusing on their chemical properties, synthesis, mechanisms of action, and applications in therapeutic development. It is designed to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug discovery.
Core Structure and Chemical Properties
The fundamental structure of 7-deaza purine nucleosides is the pyrrolo[2,3-d]pyrimidine core. This modification from the native purine structure makes the five-membered ring more electron-rich and allows for the introduction of various substituents at the C7 position.[2] This capability for chemical modification has led to the development of a diverse library of derivatives with tailored biological activities and improved pharmacological profiles.
Data Presentation: Biological Activities of 7-Deaza Purine Nucleosides
The biological potency of 7-deaza purine nucleosides has been extensively quantified. The following tables summarize the inhibitory and cytotoxic activities of representative compounds against various cancer cell lines and viruses.
Table 1: Anticancer Activity of 7-Deaza Purine Nucleosides (IC50 Values)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Tubercidin | Streptococcus faecalis (8043) | 0.02 | [3] |
| Sangivamycin | Primary Effusion Lymphoma (PEL) cells | Varies | [4] |
| 7-Iodo-2'-deoxytubercidin | Various tumor cell lines | Significant activity | [5] |
| 7-Hetaryl-7-deazaadenosines | Various cancer cells | Potent cytostatic/cytotoxic effects | [2] |
| Isatin-Deazapurine Hybrid 5 | Four cancer cell lines | Potent cytotoxic effect | [6] |
Table 2: Antiviral Activity of 7-Deaza Purine Nucleosides (EC50/IC50 Values)
| Compound/Derivative | Virus | Cell Line | EC50/IC50 (µM) | Reference |
| Sangivamycin | SARS-CoV-2 | Multiple cell types | Nanomolar range | [7] |
| 7-deazapurine derivative 6e | Dengue Virus (DENV) | A549/HepG2 | 2.081 ± 1.102 (EC50) | [8] |
| α-form of 7-carbomethoxyvinyl substituted nucleoside (10) | HIV-1 | Four different cell lines | 0.71 ± 0.25 (EC50) | [9] |
| 2'-C-methyl-7-deazapurine nucleosides | Hepatitis C Virus (HCV) | HCV replicon | Potent activity | [9] |
| 6-methyl-7-substituted-7-deaza purine analog 5x | Influenza A (H1N1/H3N2) | Not specified | 5.88 (H1N1), 6.95 (H3N2) (IC50) | [10] |
| 6-methyl-7-substituted-7-deaza purine analog 5z | Influenza A (H1N1/H3N2) | Not specified | 3.95 (H1N1), 3.61 (H3N2) (IC50) | [10] |
Table 3: Kinase Inhibitory Activity of Sangivamycin
| Kinase | Apparent Ki (µM) | Inhibition Type | Reference |
| Protein Kinase C (native) | 11 | Competitive with respect to ATP | [1] |
| Protein Kinase C (catalytic fragment) | 15 | Competitive with respect to ATP | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of 7-deaza purine nucleosides.
Synthesis of 7-Deazaadenosine (Tubercidin) from 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
This protocol outlines a general synthetic route. Specific reaction conditions may require optimization.
-
Glycosylation:
-
React 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a protected ribofuranose derivative (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose) in the presence of a Lewis acid catalyst (e.g., SnCl4) or under Vorbrüggen conditions (e.g., using a silylating agent like BSA and a Lewis acid like TMSOTf) in an anhydrous solvent (e.g., acetonitrile or dichloroethane).
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the protected nucleoside by column chromatography on silica gel.
-
-
Amination:
-
Treat the purified protected 4-chloro-7-deazapurine nucleoside with a source of ammonia (e.g., methanolic ammonia or liquid ammonia) in a sealed tube or pressure vessel at elevated temperature.
-
Monitor the reaction by TLC.
-
After completion, evaporate the solvent and excess ammonia.
-
-
Deprotection:
-
Remove the protecting groups from the ribose moiety. For benzoyl groups, this is typically achieved by treatment with a base such as sodium methoxide in methanol.
-
Monitor the deprotection by TLC.
-
Neutralize the reaction mixture and purify the final product, 7-deazaadenosine, by crystallization or column chromatography.
-
Purification of 7-Deaza Purine Nucleosides by High-Performance Liquid Chromatography (HPLC)
This is a general protocol for the purification of nucleoside analogs.
-
Column: Reverse-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase:
-
Solvent A: 0.1 M Triethylammonium acetate (TEAA) buffer, pH 7.0.
-
Solvent B: Acetonitrile.
-
-
Gradient:
-
Start with a low percentage of Solvent B (e.g., 5%) and increase linearly to a higher percentage (e.g., 50-100%) over a defined period (e.g., 30-60 minutes) to elute the compound of interest. The specific gradient will depend on the hydrophobicity of the nucleoside.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm.
-
Procedure:
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is for determining the inhibitory activity of a compound against a specific kinase.[3][14][15][16]
-
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Kinase of interest.
-
Kinase-specific substrate.
-
Test compound (7-deaza purine nucleoside).
-
White opaque 96-well or 384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In the wells of the assay plate, add the kinase, substrate, and test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 or Ki value.[3][14][15][16]
-
Cell Viability (MTT) Assay
This assay is used to determine the cytotoxic effects of a compound on cancer cell lines.[9][17][18][19][20]
-
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 7-deaza purine nucleoside for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[9][17][18][19][20]
-
Antiviral Plaque Reduction Assay
This assay is used to determine the antiviral activity of a compound.[1][17][18][19][21][22][23]
-
Materials:
-
Host cell line susceptible to the virus of interest.
-
Virus stock.
-
Cell culture medium.
-
Semi-solid overlay (e.g., agarose or methylcellulose).
-
Crystal violet staining solution.
-
24- or 48-well plates.
-
-
Procedure:
-
Seed the host cells in plates to form a confluent monolayer.
-
Prepare serial dilutions of the 7-deaza purine nucleoside.
-
Pre-incubate the virus with the different concentrations of the compound for 1 hour at 37°C.
-
Infect the cell monolayers with the virus-compound mixtures.
-
After an adsorption period (e.g., 1-2 hours), remove the inoculum and add the semi-solid overlay containing the corresponding concentration of the compound.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).
-
Fix the cells (e.g., with 10% formalin) and stain with crystal violet to visualize the plaques.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value.[1][17][18][19][21][22][23]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by 7-deaza purine nucleosides and typical experimental workflows for their evaluation.
Signaling Pathways
Caption: Sangivamycin inhibits Protein Kinase C, leading to apoptosis.
Caption: Tubercidin activates the RIG-I pathway, inducing an antiviral state.
Experimental Workflows
Caption: Workflow for anticancer screening of 7-deaza purine nucleosides.
Caption: Workflow for antiviral activity assessment of 7-deaza purine nucleosides.
Conclusion
7-Deaza purine nucleosides continue to be a promising class of compounds in the quest for novel therapeutics. Their unique chemical structure allows for extensive modification, leading to the development of potent and selective inhibitors of various cellular and viral targets. The information provided in this guide, from quantitative biological data to detailed experimental protocols and pathway illustrations, is intended to facilitate further research and development in this exciting field. As our understanding of the complex cellular processes they modulate deepens, so too will the potential for translating these fascinating molecules into effective clinical treatments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. promega.com [promega.com]
- 4. Protein kinase C isoforms: Multi-functional regulators of cell life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. promega.com [promega.com]
- 15. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 16. benchchem.com [benchchem.com]
- 17. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. texaschildrens.org [texaschildrens.org]
- 22. The nucleoside analog sangivamycin induces apoptotic cell death in breast carcinoma MCF7/adriamycin-resistant cells via protein kinase Cdelta and JNK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 7-Deaza-2'-deoxyadenosine-5'-monophosphate (7-CH-5'-dAMP) and its Role in DNA Structure and Stability
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-deaza-2'-deoxyadenosine-5'-monophosphate (7-CH-5'-dAMP), a significant analogue of deoxyadenosine monophosphate (dAMP). The replacement of the nitrogen atom at the 7-position of the purine ring with a carbon-hydrogen group introduces profound changes to the molecule's electronic and steric properties. These modifications have a cascading effect on the structure, stability, and recognition of DNA duplexes into which it is incorporated. This document will delve into the quantitative effects of this modification on DNA thermal stability, detail the experimental protocols for its synthesis and analysis, and visualize the associated molecular and experimental workflows. This information is of critical value for researchers in the fields of synthetic biology, DNA nanotechnology, and the development of therapeutic oligonucleotides.
Introduction to this compound (7-deaza-2'-deoxyadenosine-5'-monophosphate)
This compound, also known as 7-deaza-2'-deoxyadenosine-5'-monophosphate or 2'-deoxytubercidin monophosphate, is a structural analogue of the natural nucleotide deoxyadenosine monophosphate (dAMP)[1][2][3]. The defining feature of this molecule is the substitution of the nitrogen atom at the 7-position of the adenine base with a methine group (-CH=). This seemingly subtle change fundamentally alters the properties of the major groove of the DNA double helix where the N7 atom of purines is located.
The N7 atom of adenine is a key hydrogen bond acceptor and a site for metal ion coordination, which contributes to the electrostatic landscape of the major groove[4]. By replacing it with a non-polar C-H group, 7-deazaadenosine (dzA) modifications eliminate these interactions. This alteration is a powerful tool for:
-
Probing DNA-Protein Interactions: Investigating whether a protein recognizes and binds to the major groove via interactions with the N7 position.
-
Developing Novel Therapeutics: Creating modified oligonucleotides with altered stability, nuclease resistance, or recognition properties.
-
Constructing Artificial Genetic Systems: Building orthogonal genetic polymers that can function alongside natural DNA[5].
This guide will explore the tangible effects of this modification on DNA's biophysical characteristics.
Quantitative Data on DNA Stability
The incorporation of 7-deazaadenosine (dzA) into DNA oligonucleotides generally leads to a decrease in the thermal stability of the duplex. This destabilization is attributed to altered electrostatics and hydration in the major groove[5]. The following tables summarize the quantitative data from cited literature on the melting temperatures (Tm) of DNA duplexes containing 7-deaza purine modifications.
| Oligonucleotide Sequence (Modification in Bold) | Tm (°C) | ΔTm (°C) vs. Native | Oligo Conc. (μM) | Salt Conditions | Reference |
| 5'-d(CGCGAATTCGCG)-3' (Native DDD) | 59.1 | - | 4 | 100 mM NaCl, 20 mM KH2PO4, 0.1 mM EDTA, pH 7.5 | [5] |
| 5'-d(CGCGAz ATTCGCG)-3' | 49.5 | -9.6 (vs. 57.7°C native) | 10 | 100 mM NaCl | [5] |
| 5'-d(CGCGAATTCldU GCG)-3' (All A→dzA, G→dzG, C→FdC, T→CldU) | 53.2 | -5.9 | 4 | 100 mM NaCl, 20 mM KH2PO4, 0.1 mM EDTA, pH 7.5 | [5] |
| 5'-d(CGCGAATTCz GCG)-3' | 50.0 | -7.7 (vs. 57.7°C native) | 10 | 100 mM NaCl | [5] |
| Hairpin Loop (HPL - Native) | 68.4 | - | Not specified | Not specified | [4] |
| Hairpin Loop (HPL-1 with 7-zG) | 63.7 | -4.7 | Not specified | Not specified | [4] |
Note: DDD refers to the Dickerson-Drew Dodecamer. Tm values can vary based on experimental conditions.
Experimental Protocols
Synthesis and Incorporation of 7-Deazaadenosine into Oligonucleotides
The standard method for incorporating modified nucleosides like 7-deazaadenosine into DNA is through automated solid-phase phosphoramidite chemistry.
Protocol: Oligonucleotide Synthesis with 7-Deazaadenosine Phosphoramidite
-
Preparation of 7-Deazaadenosine Phosphoramidite: The synthesis typically starts from tubercidin (7-deazaadenosine). The nucleoside is protected at the N6-amino group (e.g., with a benzoyl group) and the 5'-hydroxyl group is dimethoxytritylated (DMT-protected). The final step is the phosphitylation of the 3'-hydroxyl group to create the reactive phosphoramidite monomer.
-
Automated DNA Synthesis:
-
Support: The synthesis begins with the first nucleoside attached to a solid support (e.g., controlled pore glass).
-
Deprotection (Detritylation): The 5'-DMT group of the support-bound nucleoside is removed with an acid wash (e.g., trichloroacetic acid).
-
Coupling: The 7-deazaadenosine phosphoramidite, dissolved in an anhydrous solvent like acetonitrile, is activated (e.g., with tetrazole) and coupled to the free 5'-hydroxyl group of the growing DNA chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent (e.g., iodine in water/pyridine).
-
Cycle Repetition: The deprotection-coupling-capping-oxidation cycle is repeated for each subsequent nucleotide in the desired sequence.
-
-
Cleavage and Deprotection:
-
Once the synthesis is complete, the oligonucleotide is cleaved from the solid support using a strong base (e.g., concentrated ammonium hydroxide).
-
This treatment also removes the protecting groups from the phosphate backbone and the nucleobases. The oligonucleotide is then purified, typically by HPLC.
-
Analysis of DNA Duplex Stability by UV Thermal Denaturation
UV melting studies are a standard method to determine the thermal stability (Tm) of DNA duplexes.
Protocol: UV Melting Temperature (Tm) Determination
-
Sample Preparation:
-
Instrumentation:
-
Use a UV/Vis spectrophotometer equipped with a thermoelectrically controlled cell holder.
-
-
Measurement:
-
Monitor the absorbance of the sample at 260 nm as the temperature is increased at a constant rate (e.g., 0.2°C to 1.0°C per minute) from a low temperature (e.g., 10°C) to a high temperature (e.g., 90°C)[4][5].
-
The absorbance at 260 nm increases as the duplex denatures into single strands (hyperchromic effect).
-
-
Data Analysis:
-
Plot the absorbance versus temperature to generate a melting curve.
-
The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured. This is determined by finding the peak of the first derivative of the melting curve (dA/dT vs. T)[5].
-
Thermodynamic parameters (ΔH°, ΔS°, ΔG°) can be derived from analyzing the shape of the melting curve or by performing concentration-dependent melting experiments (van't Hoff analysis)[4][5].
-
Structural Implications of 7-Deazaadenosine Incorporation
The substitution at the 7-position directly impacts the major groove of the DNA helix. This has several structural and functional consequences.
-
Altered Electrostatics: The N7 position of adenine contributes to a region of negative electrostatic potential in the major groove. Replacing N with CH neutralizes this local charge, which can affect the binding of proteins and cations that recognize this feature[4][5].
-
Modified Hydration: The pattern of water molecules hydrating the major groove is disrupted. This change in the hydration shell can indirectly influence the overall DNA conformation and stability[5].
-
Conformational Plasticity: Studies have shown that DNA containing 7-deazapurines can exhibit increased conformational flexibility or "morphing". For example, the hallmark narrow minor groove of an A-tract can widen to resemble that of canonical B-DNA when adenine is replaced by 7-deazaadenine[5].
Conclusion and Future Outlook
This compound is more than a simple analogue; it is a sophisticated tool for the rational design and study of DNA. By ablating a key interaction point in the major groove, it allows for precise investigation of molecular recognition events. The consistent destabilization of the DNA duplex upon its incorporation is a critical factor for consideration in the design of therapeutic oligonucleotides, where a balance between target affinity and off-target effects is paramount. The protocols and data presented herein provide a foundational resource for researchers aiming to leverage the unique properties of 7-deazaadenosine in their work, from fundamental biophysical studies to the development of next-generation genetic materials and diagnostics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Deoxyadenosine monophosphate - Wikipedia [en.wikipedia.org]
- 4. A study of 7-deaza-2′-deoxyguanosine–2′-deoxycytidine base pairing in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformational Morphing by a DNA Analog Featuring 7-Deazapurines and 5-Halogenpyrimidines and the Origins of Adenine-Tract Geometry - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Protein-DNA Interactions with 7-Deaza-7-carboxy-5'-dAMP
An In-depth Technical Guide:
For Researchers, Scientists, and Drug Development Professionals
Abstract
The specific recognition of DNA sequences by proteins is a cornerstone of cellular function, governing processes from transcription to DNA repair.[1] Elucidating the molecular details of these interactions is crucial for understanding fundamental biology and for the rational design of therapeutics. 7-deaza-7-carboxy-5'-dAMP (7-CH-5'-dAMP) is a powerful chemical probe used to investigate the role of the major groove in protein-DNA recognition. By replacing the N7 atom of adenine with a carbon, this analog removes a key hydrogen bond acceptor site, allowing researchers to test its importance for protein binding. This technical guide provides a comprehensive overview of the application of this compound, detailing its synthesis and incorporation into oligonucleotides, key biophysical and structural methods for analysis, and representative experimental protocols.
Introduction to this compound as a Molecular Probe
7-deaza-adenine is a modified purine where the nitrogen atom at the 7th position of the purine ring is replaced by a carbon atom.[2] This modification, particularly when incorporated into DNA as 7-deaza-dAMP, is frequently used to probe protein recognition of the DNA major groove.[3] The N7 position of purines is a common hydrogen bond acceptor for amino acid side chains of DNA-binding proteins.[3] By substituting a standard adenine with a 7-deazaadenine analog, this potential hydrogen bond is eliminated. A significant reduction in binding affinity upon this substitution provides strong evidence that the protein makes a critical contact at this specific N7 position. The addition of a carboxyl group at this new 7-position (this compound) provides a chemical handle for further modifications, though the primary use remains the interrogation of the N7 contact point.
Experimental Approaches and Methodologies
A multi-faceted approach is required to fully characterize the impact of this compound substitution on protein-DNA interactions. This involves the synthesis of modified oligonucleotides followed by a suite of biophysical and structural analyses.
Synthesis and Incorporation of this compound
The modified nucleoside must first be synthesized and then converted into a phosphoramidite building block. This phosphoramidite can then be incorporated at specific sites within a DNA oligonucleotide using standard automated solid-phase synthesis.
Caption: Workflow for synthesis and incorporation of this compound into DNA.
Biophysical Characterization of Binding
Several techniques can quantify the affinity and thermodynamics of protein binding to both wild-type and modified DNA, providing quantitative insight into the energetic cost of removing the N7 hydrogen bond acceptor.[4]
-
Isothermal Titration Calorimetry (ITC): ITC is a gold-standard method that directly measures the heat released or absorbed during a binding event.[5][6] It allows for the determination of the binding affinity (K_D), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) in a single label-free experiment.[5][7]
-
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique for real-time monitoring of molecular interactions.[8][9] By immobilizing a biotinylated DNA oligonucleotide onto a streptavidin-coated sensor chip, the binding of a protein (analyte) can be measured, yielding kinetic parameters like the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).[8][10][11]
-
Fluorescence Anisotropy (FA): This technique measures the change in the tumbling rate of a fluorescently labeled DNA molecule upon binding to a protein.[12] The larger protein-DNA complex tumbles more slowly in solution, leading to an increase in fluorescence anisotropy.[12][13] This change is titrated against protein concentration to determine the K_D.
Caption: Logical workflow for testing the role of an adenine N7 in protein binding.
Structural Analysis
To visualize the interaction at an atomic level, structural biology techniques are employed.
-
X-ray Crystallography: This technique provides high-resolution 3D structures of protein-DNA complexes.[14][15] By solving the co-crystal structure of a protein with the modified DNA, one can directly observe the local conformation at the substitution site and confirm the absence of a hydrogen bond.[16][17]
-
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can determine the structure and dynamics of protein-DNA complexes in solution.[18][19][20] Chemical shift perturbation experiments can map the binding interface, showing which protein residues are affected by DNA binding and how this is altered by the 7-deaza modification.[18]
Quantitative Data Summary
The following tables present hypothetical but realistic data for the binding of a transcription factor to its consensus DNA sequence, comparing the wild-type (WT) sequence to one containing a this compound substitution at a key position.
Table 1: Isothermal Titration Calorimetry (ITC) Data
| DNA Substrate | K_D (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (n) |
| Wild-Type | 15.2 | -10.8 | -0.1 | 1.02 |
| This compound | 455.1 | -6.5 | -1.9 | 0.99 |
Table 2: Surface Plasmon Resonance (SPR) Kinetic Data
| DNA Substrate | k_on (1/Ms) | k_off (1/s) | K_D (nM) |
| Wild-Type | 2.1 x 10^5 | 3.3 x 10^-3 | 15.7 |
| This compound | 1.8 x 10^5 | 8.5 x 10^-2 | 472.2 |
Table 3: Fluorescence Anisotropy (FA) Binding Data
| DNA Substrate | K_D (nM) |
| Wild-Type | 14.8 |
| This compound | 461.5 |
The data consistently demonstrate a ~30-fold increase in the dissociation constant (K_D) upon substitution, indicating a significant loss of binding energy and confirming the importance of the N7 position for this interaction.
Detailed Experimental Protocols
Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation:
-
Dialyze the purified protein and both DNA oligonucleotides (WT and modified) extensively against the same buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP).
-
Accurately determine the concentrations of protein and DNA stocks via UV/Vis spectrophotometry.
-
Degas all solutions immediately prior to use.
-
-
Instrument Setup:
-
Set the experimental temperature to 25°C.
-
Load the sample cell (volume ≈ 1.4 ml) with the protein solution at a concentration approximately 10-20 times the expected K_D (e.g., 20 µM).[21]
-
Load the injection syringe (volume ≈ 300 µl) with the DNA solution at a concentration 10-15 times that of the protein in the cell (e.g., 250 µM).[21]
-
-
Titration Experiment:
-
Perform a single 0.4 µL initial injection to remove air from the syringe, followed by 19 subsequent injections of 2 µL each.
-
Set the spacing between injections to 150 seconds to allow the signal to return to baseline.
-
Perform a control titration by injecting DNA into buffer alone to determine the heat of dilution.[22]
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Integrate the heat change for each injection and plot it against the molar ratio of DNA to protein.
-
Fit the resulting binding isotherm to a single-site binding model to extract K_D, ΔH, and n.
-
Protocol: Surface Plasmon Resonance (SPR)
-
Chip Preparation and Ligand Immobilization:
-
Use a streptavidin-coated sensor chip (e.g., Biacore SA chip).
-
Prepare solutions of 5'-biotinylated WT and modified DNA oligonucleotides in a running buffer such as HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).[8]
-
Inject the DNA solutions over separate flow cells at a low flow rate (e.g., 10 µL/min) to immobilize approximately 100-200 Resonance Units (RU). Use one flow cell as a reference (no DNA).[23]
-
-
Analyte Binding Assay:
-
Prepare a series of protein concentrations in running buffer, typically spanning at least two orders of magnitude around the expected K_D (e.g., 1 nM to 1 µM).
-
Inject the protein solutions over all flow cells at a high flow rate (e.g., 30 µL/min) for a set association time (e.g., 180 s), followed by a buffer-only flow for a dissociation time (e.g., 600 s).
-
Between protein injections, regenerate the surface if necessary with a short pulse of a high-salt solution (e.g., 1 M NaCl).
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the active flow cells to correct for bulk refractive index changes.
-
For kinetic analysis, globally fit the association and dissociation curves from all concentrations to a 1:1 Langmuir binding model to determine k_on and k_off.
-
Calculate K_D from the ratio k_off / k_on.
-
Context: Role in a Biological Pathway
Understanding a specific protein-DNA contact is often a key part of deciphering a larger biological process, such as a signal transduction pathway that culminates in the activation of a specific gene.
Caption: A simplified signaling pathway leading to gene transcription via TF binding.
Conclusion
The use of modified nucleosides like this compound is an indispensable strategy in the molecular biologist's and drug developer's toolkit. It provides a precise method for dissecting the energetic contributions of specific hydrogen bonds in the DNA major groove to the overall stability and specificity of a protein-DNA complex. By combining the synthesis of these probes with rigorous biophysical and structural analysis, researchers can gain deep insights into the mechanisms of molecular recognition, paving the way for a more complete understanding of gene regulation and the development of targeted therapeutics.
References
- 1. biocompare.com [biocompare.com]
- 2. 7-Deaza-Adenosine, 7-Deaza-A RNA Modification [biosyn.com]
- 3. A study of 7-deaza-2′-deoxyguanosine–2′-deoxycytidine base pairing in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. worldscientific.com [worldscientific.com]
- 5. Analysis of Protein-DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Protein–DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures | Springer Nature Experiments [experiments.springernature.com]
- 7. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]
- 8. Real-Time Analysis of Specific Protein-DNA Interactions with Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 10. Binding kinetics of DNA-protein interaction using surface plasmon resonance [protocols.io]
- 11. Surface Plasmon Resonance Assays of DNA-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Fluorescence spectroscopy and anisotropy in the analysis of DNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Crystallography in the Study of Protein-DNA Interactions | Springer Nature Experiments [experiments.springernature.com]
- 17. Structural analysis of DNA–protein complexes regulating the restriction–modification system Esp1396I - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nuclear magnetic resonance analysis of protein–DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NMR studies of protein-nucleic acid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. NMR Spectroscopy in Protein and Nucleic Acid Research | Bruker [bruker.com]
- 21. SSB Binding to ssDNA Using Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 23. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
A Technical Guide to Preliminary Studies on 7-Deazaadenosine Analogs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the preliminary studies on 7-deazaadenosine analogs, a promising class of nucleoside analogs with significant therapeutic potential. This document details their core mechanism of action, summarizes key quantitative data from various studies, provides detailed experimental protocols for their synthesis and evaluation, and visualizes relevant biological pathways and experimental workflows.
Introduction
7-Deazaadenosine analogs are a class of purine nucleoside analogs where the nitrogen atom at the 7-position of the adenine base is replaced by a carbon atom.[1] This structural modification confers resistance to cleavage by purine nucleoside phosphorylase, thereby enhancing their metabolic stability and therapeutic efficacy compared to natural adenosine.[1] These analogs have demonstrated a broad spectrum of biological activities, including potent anticancer, antiviral, and immunomodulatory effects.[1][2] Their mechanisms of action are diverse, ranging from the inhibition of viral RNA polymerases to the activation of innate immune signaling pathways.[1][3][4][5][6]
Mechanism of Action
The biological effects of 7-deazaadenosine analogs are multifaceted and depend on the specific structural modifications of the analog. Key mechanisms include:
-
Inhibition of DNA and RNA Synthesis: Once phosphorylated intracellularly, these analogs can be incorporated into growing DNA and RNA chains, leading to chain termination and the inhibition of nucleic acid synthesis. This is a primary mechanism for their anticancer activity, inducing apoptosis in rapidly dividing cancer cells.[1]
-
Inhibition of Viral Polymerases: Several 7-deazaadenosine analogs have been shown to be potent inhibitors of viral RNA-dependent RNA polymerase (RdRp), effectively halting viral replication.[2][3][4][5][6] This has been observed for viruses such as Hepatitis C virus (HCV) and Dengue virus.[2][3][4][5][6]
-
Modulation of Kinase Activity: Certain analogs have been designed as multi-kinase inhibitors, targeting key enzymes involved in cancer cell proliferation and survival.[7][8]
-
Activation of the STING Pathway: A significant and more recently discovered mechanism for some 7-deazaadenosine analogs, particularly in their cyclic dinucleotide (CDN) form, is the activation of the Stimulator of Interferon Genes (STING) pathway.[1] The STING pathway is a crucial component of the innate immune system that detects cytosolic nucleic acids, leading to the production of type I interferons and other pro-inflammatory cytokines, making these analogs promising candidates for cancer immunotherapy.[1]
Data Presentation
The following tables summarize the quantitative data on the biological activity of various 7-deazaadenosine analogs from preliminary studies.
Table 1: Cytotoxic Activity of 7-Deazaadenosine Analogs against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 7-benzyl-9-deazaadenosine | L1210 | Leukemia | 0.07 | [1][9] |
| 7-benzyl-9-deazaadenosine | P388 | Leukemia | 0.1 | [1][9] |
| 7-benzyl-9-deazaadenosine | CCRF-CEM | Lymphoblastic Leukemia | 0.2 | [1][9] |
| 7-benzyl-9-deazaadenosine | B16F10 | Melanoma | 1.5 | [1][9] |
| 7-methyl-9-deazaadenosine | L1210 | Leukemia | 0.4 | [1][9] |
| 7-methyl-9-deazaadenosine | P388 | Leukemia | 0.7 | [1][9] |
| 7-methyl-9-deazaadenosine | CCRF-CEM | Lymphoblastic Leukemia | 0.3 | [1][9] |
| 7-methyl-9-deazaadenosine | B16F10 | Melanoma | 1.5 | [9] |
| 2-fluoro-9-deazaadenosine | L1210 | Leukemia | 1.5 | [9] |
| 2-fluoro-9-deazaadenosine | P388 | Leukemia | 0.9 | [9] |
| 2-fluoro-9-deazaadenosine | CCRF-CEM | Lymphoblastic Leukemia | 3 | [9] |
| 2-fluoro-9-deazaadenosine | B16F10 | Melanoma | 5 | [9] |
Table 2: Antiviral Activity of 7-Deazaadenosine Analogs
| Compound | Virus | Assay | IC50 / EC50 (µM) | Reference |
| 7-deaza-6-methyl-9-β-D-ribofuranosylpurine | Poliovirus (PV) | Plaque Assay | 0.011 | [2] |
| 7-deaza-6-methyl-9-β-D-ribofuranosylpurine | Dengue virus (DENV) | Plaque Assay | 0.062 | [2] |
| 7-deaza-2'-C-methyladenosine | Hepatitis C Virus (HCV) Replicon | Replicon Assay | ~1 | [4][5][6][10] |
| NITD008 (7-deaza-2'-C-ethynyladenosine) | Dengue virus type 2 (DENV2) | Not Specified | 0.64 | [2] |
Table 3: Kinase Inhibitory Activity of 7-Substituted 7-Deaza-4'-thioadenosine Derivatives
| Compound | Kinase | IC50 (nM) | Reference |
| 19e (7-methoxy-5-methylbenzo[b]thiophene) | FGFR1 | 0.9 | [11] |
| 19e (7-methoxy-5-methylbenzo[b]thiophene) | FGFR2 | 4 | [11] |
| 19e (7-methoxy-5-methylbenzo[b]thiophene) | FGFR3 | 3 | [11] |
| 19e (7-methoxy-5-methylbenzo[b]thiophene) | FGFR4 | 61 | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preliminary studies of 7-deazaadenosine analogs.
A common synthetic strategy for 7-substituted-7-deaza-adenosine derivatives involves a multi-step process starting from a protected ribose.[11]
-
Preparation of the Glycosyl Donor: Commercially available D-(-)-ribose is protected, for example, with a tert-butyldimethylsilyl (TBS) group to yield a TBS-protected glycosyl donor.[11]
-
Mitsunobu Condensation: The protected glycosyl donor is coupled with a 7-deazapurine base via a Mitsunobu reaction to form the nucleoside scaffold.[11][12]
-
Functionalization of the Purine Ring: The 6-chloro derivative of the nucleoside is subjected to nucleophilic aromatic substitution (SNAr) with ammonia to introduce the 6-amino group, yielding the adenosine analog.[11]
-
Deprotection: The protecting groups on the sugar moiety are removed, for example, with formic acid, to yield the final 7-deazaadenosine analog.[11]
-
Introduction of 7-Substituents: Various alkyl and aryl moieties can be introduced at the 7-position via Sonogashira or Suzuki cross-coupling reactions.[11]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1]
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the 7-deazaadenosine analogs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Biochemical assays are performed to determine the inhibitory activity of the analogs against specific kinases like Fibroblast Growth Factor Receptors (FGFRs).[11]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified FGFR enzyme, a specific substrate (e.g., a peptide), and ATP.
-
Compound Addition: The 7-deazaadenosine analogs are added to the reaction mixture at various concentrations.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at room temperature for a set time (e.g., 40 minutes).[11]
-
Reaction Termination: The reaction is terminated by the addition of an acid (e.g., phosphoric acid).[11]
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as spotting the reaction mixture onto phosphocellulose filters and measuring radioactivity incorporation if radiolabeled ATP is used.[11]
-
Data Analysis: The IC50 values are determined by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.
Mandatory Visualizations
Caption: STING pathway activation by 7-deazaadenosine CDN analogs.
Caption: General synthetic workflow for 7-deazaadenosine analogs.
Caption: Structure-activity relationships of 7-deazaadenosine analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of a 6-Methyl-7-Deaza Analogue of Adenosine that Potently Inhibits Replication of Polio and Dengue Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine - Wikipedia [en.wikipedia.org]
- 4. A 7-deaza-adenosine analog is a potent and selective inhibitor of hepatitis C virus replication with excellent pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors [mdpi.com]
- 8. Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of 2- and 7-Substituted 9-Deazaadenosine Analogues | Semantic Scholar [semanticscholar.org]
- 10. A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of 5′,7-Disubstituted 7-Deaza-adenosine Analogues as Irreversible Pan-FGFR Inhibitors | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
The Rise of 7-Deazapurine Nucleosides: A Technical Guide to Their Discovery, History, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the relentless pursuit of novel therapeutic agents, the structural modification of naturally occurring biomolecules has proven to be a profoundly fruitful strategy. Among these, 7-deazapurine nucleosides, synthetic analogs of the essential purine nucleosides, have emerged as a versatile and powerful class of compounds with a rich history of discovery and a broad spectrum of biological activities. Characterized by the replacement of the nitrogen atom at the 7-position of the purine ring with a carbon atom, this seemingly subtle alteration imparts significant changes in the electronic properties and metabolic stability of the molecule, opening avenues for therapeutic intervention in cancer, viral infections, and parasitic diseases.[1][2] This technical guide provides an in-depth exploration of the discovery and history of 7-deazapurine nucleosides, presenting key quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action to serve as a comprehensive resource for researchers and drug development professionals.
A Journey Through Time: The Discovery and History of 7-Deazapurine Nucleosides
The story of 7-deazapurine nucleosides begins not in the laboratory, but in nature, with the discovery of potent antibiotics from soil-dwelling bacteria.
The Dawn of an Era: Naturally Occurring 7-Deazapurine Nucleosides
The mid-20th century marked a golden age of antibiotic discovery, and it was during this period that the first 7-deazapurine nucleosides were identified. These natural products, isolated from Streptomyces species, laid the foundational understanding of the biological potential of this unique heterocyclic scaffold.
-
Tubercidin (7-deazaadenosine): Isolated in 1957 from Streptomyces tubercidicus, tubercidin was one of the first 7-deazapurine nucleosides to be discovered.[3] Its potent antitubercular activity was immediately recognized, but its broad biological effects, including anticancer and antiviral properties, soon became apparent.[4] The replacement of N-7 with a C-H moiety makes tubercidin resistant to adenosine deaminase, an enzyme that degrades adenosine, thus prolonging its intracellular half-life and enhancing its therapeutic efficacy.
-
Toyocamycin: Shortly after the discovery of tubercidin, toyocamycin was isolated from Streptomyces toyocaensis.[5] Structurally similar to tubercidin, toyocamycin possesses a nitrile group at the 5-position of the pyrrolo[2,3-d]pyrimidine core. This modification contributes to its distinct biological activity profile, including potent anticancer and insecticidal properties.[6]
-
Sangivamycin: Another key naturally occurring 7-deazapurine nucleoside, sangivamycin, was also isolated from a strain of Streptomyces. It differs from toyocamycin by the presence of a carboxamide group at the 5-position instead of a nitrile.
The Age of Synthesis: Expanding the Arsenal
The discovery of these naturally occurring 7-deazapurine nucleosides ignited a wave of synthetic efforts aimed at creating novel analogs with improved potency, selectivity, and pharmacokinetic properties. The ability to modify the 7-deazapurine core, particularly at the C7 position, provided a versatile platform for medicinal chemists.[1]
Key synthetic milestones include:
-
Early Synthetic Methodologies: The initial synthetic routes to 7-deazapurine nucleosides were often lengthy and low-yielding. However, the development of more efficient methods, such as the Vorbrüggen glycosylation and the sodium salt glycosylation procedure , revolutionized the field, allowing for the stereoselective synthesis of a wide range of analogs.[7][8]
-
Modifications at the C7 Position: The carbon atom at the 7-position became a prime target for chemical modification. The introduction of various substituents, including halogens, alkyl groups, and aryl moieties, through cross-coupling reactions like the Suzuki and Sonogashira couplings, led to the development of compounds with tailored biological activities.[9]
-
Sugar Modifications: In addition to modifications of the nucleobase, alterations to the sugar moiety have also been extensively explored. The synthesis of 2'-deoxy, 2',3'-dideoxy, and fluorinated analogs has yielded compounds with potent antiviral and anticancer activities.
Quantitative Bioactivity of 7-Deazapurine Nucleosides
The therapeutic potential of 7-deazapurine nucleosides is underscored by their potent activity against a range of diseases. The following tables summarize key quantitative data for representative compounds.
Table 1: Antiviral Activity of Selected 7-Deazapurine Nucleosides
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 7-deaza-2′-C-methyladenosine (MK-0608) | Hepatitis C Virus (HCV) | Huh-7 | ~1 | >100 | >100 | [10] |
| 7-vinyl-7-deaza-adenine nucleoside (β-form) | Hepatitis C Virus (HCV) | Replicon | EC90 = 7.6 | >100 | >13.2 | [1] |
| 7-carbomethoxyvinyl substituted nucleoside (α-form) | Human Immunodeficiency Virus 1 (HIV-1) | Various | 0.71 ± 0.25 | >100 | >140 | [1] |
Table 2: Anticancer Activity of Selected 7-Deazapurine Nucleosides
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Toyocamycin | Multiple Myeloma (RPMI 8226) | 0.01 | [6] |
| 7-(2-Thienyl)-7-deazaadenosine (AB61) | Leukemia (CCRF-CEM) | 0.02 | [11] |
| Quinolino-fused 7-deazapurine ribonucleoside 14b | Leukemia (CCRF-CEM) | 0.89 | [9] |
| 7d (isatin-based hybrid) | Breast Cancer (MCF-7) | 1.27 ± 0.06 | [12] |
Table 3: Antiparasitic Activity of Selected 7-Deazapurine Nucleosides
| Compound | Parasite | EC50 (µM) | Reference |
| 3'-Deoxyinosine | Leishmania tropica (promastigotes) | 0.443 | [13] |
| 7-Aryl-7-deazapurine 3'-deoxy-ribofuranosyl nucleoside (Compound 5) | Trypanosoma cruzi | 0.03 | [14][15] |
Key Experimental Protocols
The synthesis and biological evaluation of 7-deazapurine nucleosides rely on a set of established experimental procedures. The following sections provide detailed methodologies for key experiments.
Synthesis of Tubercidin via Sodium Salt Glycosylation
This procedure outlines a general and efficient method for the synthesis of tubercidin and its analogs.[7][16]
1. Formation of the Sodium Salt of the 7-Deazapurine Base:
-
To a solution of 4,6-dichloro-2-methylthiopyrrolo[2,3-d]pyrimidine in an anhydrous aprotic solvent (e.g., acetonitrile), add sodium hydride (1.1 equivalents) portion-wise under an inert atmosphere (e.g., argon).
-
Stir the suspension at room temperature for 1 hour to ensure the complete formation of the sodium salt.
2. Glycosylation:
-
In a separate flask, prepare a solution of 2,3,5-tri-O-benzoyl-D-ribofuranosyl bromide in the same anhydrous solvent.
-
Cool the sodium salt suspension to 0°C and slowly add the solution of the protected ribofuranosyl bromide.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
3. Work-up and Purification of the Protected Nucleoside:
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the protected N7-glycosylated intermediate.
4. Deprotection:
-
Dissolve the protected tubercidin derivative in methanolic ammonia or a solution of sodium methoxide in methanol.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction mixture with an appropriate resin or acid.
-
Concentrate the solution and purify the final product, tubercidin, by recrystallization or column chromatography.
Vorbrüggen Glycosylation for 7-Deazapurine Nucleoside Synthesis
The Vorbrüggen glycosylation is a widely used method for the stereoselective synthesis of N-nucleosides.[8][17]
1. Silylation of the Nucleobase:
-
Suspend the 7-deazapurine base (e.g., 6-chloro-7-deaza-7-iodopurine) in anhydrous acetonitrile.
-
Add N,O-bis(trimethylsilyl)acetamide (BSA) and heat the mixture to reflux until a clear solution is obtained, indicating the formation of the silylated nucleobase.
2. Glycosylation Reaction:
-
Cool the solution of the silylated base to 0°C.
-
Add the protected sugar donor (e.g., perbenzoylated 2-methyl-ribose) and a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf) dropwise.
-
Stir the reaction mixture at an elevated temperature (e.g., 70°C) for several hours until the reaction is complete as monitored by TLC.
3. Work-up and Purification:
-
Cool the reaction mixture and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the protected nucleoside.
4. Deprotection:
-
Follow a similar deprotection protocol as described in the sodium salt glycosylation method (step 4).
Mechanisms of Action and Signaling Pathways
The diverse biological activities of 7-deazapurine nucleosides stem from their ability to interfere with fundamental cellular processes. Their structural similarity to natural purine nucleosides allows them to be recognized and metabolized by cellular enzymes, leading to the formation of active triphosphate forms that can inhibit key enzymes or be incorporated into DNA and RNA, disrupting their function.[2]
Intracellular Activation and Incorporation into Nucleic Acids
A common mechanism of action for many 7-deazapurine nucleosides involves their intracellular phosphorylation to the corresponding 5'-triphosphate. This process is often a prerequisite for their biological activity.
Figure 1: General workflow for the intracellular activation of 7-deazapurine nucleosides.
The active triphosphate analogs can then act as competitive inhibitors of DNA and RNA polymerases or be incorporated into growing nucleic acid chains, leading to chain termination or altered nucleic acid structure and function.[18]
Toyocamycin and the Unfolded Protein Response
Toyocamycin has been identified as a potent inhibitor of the IRE1α-XBP1 pathway, a critical component of the endoplasmic reticulum (ER) stress response, which is often hijacked by cancer cells for survival.[6][19]
Figure 2: Toyocamycin inhibits the IRE1α-XBP1 signaling pathway of the unfolded protein response.
By inhibiting the RNase activity of IRE1α, toyocamycin prevents the splicing of XBP1 mRNA. This blocks the production of the active XBP1s transcription factor, thereby sensitizing cancer cells to apoptosis.[20]
Conclusion and Future Directions
The journey of 7-deazapurine nucleosides, from their discovery as natural products to their development as sophisticated therapeutic candidates, exemplifies the power of chemical innovation in medicine. The unique structural and electronic properties of the 7-deazapurine scaffold have provided a fertile ground for the design of potent and selective inhibitors of key cellular processes. While significant progress has been made, the full therapeutic potential of this class of compounds is yet to be realized.
Future research in this area will likely focus on:
-
Targeted Drug Delivery: The development of prodrug strategies to enhance the delivery of 7-deazapurine nucleosides to specific tissues or cell types, thereby minimizing off-target toxicity.
-
Combination Therapies: Exploring the synergistic effects of 7-deazapurine nucleosides with other therapeutic agents to overcome drug resistance and improve treatment outcomes.
-
Novel Scaffolds: The design and synthesis of next-generation 7-deazapurine analogs with novel substitution patterns and fused ring systems to explore new biological targets and mechanisms of action.
The rich history and proven therapeutic potential of 7-deazapurine nucleosides ensure that they will remain a prominent and exciting area of research for years to come, with the promise of delivering new and effective treatments for a range of human diseases.
References
- 1. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Toyocamycin, an agent cytotoxic for multiple myeloma cells, as a potent inhibitor of ER stress-induced XBP1 mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Total synthesis of certain 2-, 6-mono- and 2,6-disubstituted-tubercidin derivatives. Synthesis of tubercidin via the sodium salt glycosylation procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Anti-parasite activity of nucleoside analogues in Leishmania tropica promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of Novel 7-Aryl 7-Deazapurine 3'-Deoxy-ribofuranosyl Nucleosides with Potent Activity against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Frontiers | Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions [frontiersin.org]
- 18. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of Toyocamycin, an agent cytotoxic for multiple myeloma cells, as a potent inhibitor of ER stress-induced XBP1 mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Theoretical Modeling of 7-CH₂OOH-5'-dAMP in DNA
For Researchers, Scientists, and Drug Development Professionals
Published: December 7, 2025
Abstract
The site-specific modification of DNA with adducts is a cornerstone of modern drug development and molecular biology research. The novel adduct, 7-deaza-7-hydroperoxymethyl-2'-deoxyadenosine 5'-monophosphate (7-CH₂OOH-5'-dAMP), presents a unique opportunity for therapeutic innovation. Its 7-deazaadenosine core offers altered hydrogen bonding capabilities in the major groove, while the hydroperoxymethyl group introduces a bulky, reactive moiety. Understanding the structural and energetic consequences of incorporating this adduct into the DNA double helix is paramount for predicting its biological activity and optimizing its therapeutic potential. This technical guide provides a comprehensive overview of the theoretical and experimental methodologies required to model 7-CH₂OOH-5'-dAMP within a DNA duplex, offering a roadmap for researchers in the field. While direct experimental data for this specific novel adduct is not yet widely available in peer-reviewed literature, this guide establishes a robust framework based on established protocols for similar DNA adducts.
Introduction: The Significance of 7-Deazaadenosine Adducts
7-deazaadenosine, an analog of adenosine where the N7 atom is replaced by a carbon, is a critical tool in molecular biology. This substitution eliminates the major groove N7 hydrogen bond acceptor site, which can significantly alter the recognition and binding of proteins and enzymes to the DNA.[1][2] The addition of a hydroperoxymethyl group at the C7 position creates a bulky and potentially reactive adduct. Such modifications can induce localized conformational changes in the DNA helix, affect duplex stability, and interfere with essential cellular processes like replication and transcription.[3]
Theoretical modeling provides an indispensable, atom-level view of these effects, offering insights that are often difficult to obtain through experimental methods alone. By combining quantum mechanics (QM), molecular mechanics (MM), and molecular dynamics (MD) simulations, researchers can predict the structural perturbations, dynamic behavior, and thermodynamic stability of DNA containing 7-CH₂OOH-5'-dAMP. These computational insights are crucial for the rational design of DNA-targeting drugs and for understanding the mechanisms of DNA damage and repair.[4][5]
Core Theoretical Methodologies
The theoretical modeling of a modified nucleotide such as 7-CH₂OOH-5'-dAMP in DNA requires a multi-faceted computational approach. The primary goal is to accurately represent the intramolecular and intermolecular forces governing the system's behavior.
2.1. Quantum Mechanics (QM)
QM calculations are essential for accurately describing the electronic structure of the 7-CH₂OOH-dAMP adduct itself. These methods are used to determine properties that are not well-described by classical force fields, such as partial atomic charges, bond orders, and the geometry of the modified nucleobase.
2.2. Molecular Mechanics (MM) and Force Fields
MM methods employ classical force fields (e.g., AMBER, CHARMM) to calculate the potential energy of the system.[6][7] These force fields are collections of parameters that define the bond lengths, angles, dihedrals, and non-bonded interactions between atoms. For a novel adduct like 7-CH₂OOH-5'-dAMP, it is crucial to develop accurate force field parameters, often derived from QM calculations, to ensure a realistic simulation.
2.3. Molecular Dynamics (MD) Simulations
MD simulations are the workhorse for studying the conformational dynamics of DNA.[6][7] By solving Newton's equations of motion for every atom in the system, MD simulations can track the trajectory of the DNA duplex over time, revealing how the adduct affects the local and global helical structure, flexibility, and interactions with the surrounding solvent and ions.[7]
2.4. Hybrid QM/MM Methods
For studying chemical reactions, such as the potential decomposition of the hydroperoxymethyl group or its interaction with a DNA repair enzyme, hybrid QM/MM methods are employed.[5] In this approach, the reactive center (the adduct) is treated with high-level QM, while the rest of the DNA and solvent are treated with computationally less expensive MM.[5]
A Step-by-Step Workflow for Modeling 7-CH₂OOH-5'-dAMP in DNA
The following workflow outlines the key steps in a typical theoretical modeling study of a DNA adduct.
References
- 1. A study of 7-deaza-2′-deoxyguanosine–2′-deoxycytidine base pairing in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational Morphing by a DNA Analog Featuring 7-Deazapurines and 5-Halogenpyrimidines and the Origins of Adenine-Tract Geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Molecular dynamics simulations and their application to four-stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
enzymatic recognition of 7-CH-5'-dAMP
An In-depth Technical Guide on the Enzymatic Recognition of 7-CH-5'-dAMP
This guide provides a comprehensive overview of the enzymatic recognition of 7-deaza-7-hydro-5'-deoxyadenosine monophosphate (this compound), a synthetic analog of 2'-deoxyadenosine-5'-monophosphate (dAMP). This document is intended for researchers, scientists, and drug development professionals interested in the biochemical interactions and potential therapeutic applications of this class of compounds.
Data Presentation
The replacement of the N7 atom with a carbon in the purine ring of dAMP to form this compound renders the N-glycosidic bond more stable to enzymatic cleavage, a feature that is often exploited in drug design. While this compound is recognized as a potential substrate, competitive inhibitor, or modulator of enzymes that interact with dAMP, specific quantitative data on its interaction with various enzymes is not extensively available in the public domain. The following table summarizes the key enzymes that are known to process dAMP and are therefore prime candidates for interaction with this compound. Further research is required to determine the specific kinetic parameters for these interactions.
| Enzyme Target | Enzyme Commission (EC) Number | Natural Substrate | Potential Interaction with this compound | Kd (nM) | Km (µM) | Ki (µM) |
| (Deoxy)adenylate kinase | EC 2.7.4.11 | dAMP | Substrate/Inhibitor | Data not available | Data not available | Data not available |
| 5'-Nucleotidase | EC 3.1.3.5 | dAMP | Substrate/Inhibitor | Data not available | Data not available | Data not available |
| Adenylate Kinase | EC 2.7.4.3 | AMP/dAMP | Inhibitor | Data not available | Data not available | Data not available |
Experimental Protocols
To facilitate further research into the , this section provides detailed methodologies for key experiments.
Protocol 1: General Enzymatic Assay for Kinase Activity
This protocol is designed to assess the effect of this compound on the activity of a kinase that utilizes dAMP as a substrate, such as (deoxy)adenylate kinase.
Materials:
-
Purified kinase enzyme
-
This compound
-
dAMP (natural substrate)
-
ATP (co-substrate)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
96-well microplates
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute the purified kinase to the desired concentration in pre-chilled kinase reaction buffer.
-
Compound Preparation: Prepare a serial dilution of this compound in the kinase reaction buffer.
-
Reaction Setup:
-
To appropriate wells of a 96-well plate, add the kinase enzyme.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Pre-incubate the enzyme with the compound for 15-30 minutes at room temperature.
-
-
Initiation of Reaction: Add a mixture of dAMP and ATP to all wells to start the reaction. The final concentration of dAMP should be at or near its Km value for the enzyme.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Detection: Stop the reaction and measure the amount of product (ADP) formed using a suitable detection reagent according to the manufacturer's instructions.
-
Data Analysis: Plot the enzyme activity against the concentration of this compound to determine the IC₅₀ value. Further kinetic experiments can be designed to determine the Ki and the mode of inhibition.
Protocol 2: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between an enzyme and this compound.
Materials:
-
Purified enzyme (e.g., deoxyadenylate kinase)
-
This compound
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze the purified enzyme and this compound extensively against the same dialysis buffer to ensure buffer matching.
-
Determine the accurate concentrations of the enzyme and the ligand.
-
-
ITC Experiment Setup:
-
Load the enzyme solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe. The ligand concentration should typically be 10-20 times that of the enzyme.
-
-
Titration:
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections of the ligand into the sample cell.
-
-
Data Acquisition and Analysis:
-
Record the heat changes upon each injection.
-
Integrate the raw data to obtain a binding isotherm.
-
Fit the isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH).
-
Protocol 3: Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions. It can be used to determine the association (kₐ) and dissociation (kₑ) rate constants, and the equilibrium dissociation constant (Kd) of the interaction between an enzyme and this compound.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Purified enzyme
-
This compound
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Enzyme Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified enzyme over the activated surface to achieve covalent immobilization.
-
Deactivate the remaining active groups with ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound over the immobilized enzyme surface.
-
Record the sensorgrams, which show the change in response units (RU) over time.
-
-
Regeneration: After each ligand injection, regenerate the sensor surface by injecting a solution that disrupts the interaction without denaturing the immobilized enzyme (e.g., a low pH buffer or high salt concentration).
-
Data Analysis:
-
Globally fit the sensorgrams from different ligand concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kₐ, kₑ) and the Kd.
-
Mandatory Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the .
Caption: Experimental workflow for characterizing .
Caption: Potential role of this compound in the dATP biosynthesis pathway.
Caption: Logical diagram of competitive inhibition by this compound.
Potential Therapeutic Targets of 7-Deazaadenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological profile of 7-deazaadenosine and its analogs, a promising class of molecules with significant therapeutic potential. The substitution of the nitrogen atom at the 7-position of the purine ring with a carbon atom confers enhanced metabolic stability by making the C-glycosidic bond resistant to cleavage by purine nucleoside phosphorylase[1]. This fundamental modification underpins the diverse biological activities of these compounds, ranging from antiviral and anticancer effects to immune modulation. This document details their mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols for their evaluation, and visualizes relevant biological pathways and experimental workflows.
Core Mechanisms and Therapeutic Targets
7-Deazaadenosine analogs exert their biological effects through several distinct mechanisms, making them a versatile scaffold for drug development. The primary therapeutic targets identified to date include viral polymerases, cellular methyltransferases, and key components of the innate immune system.
Inhibition of Viral Polymerases
A primary mechanism of action for the antiviral activity of 7-deazaadenosine analogs is the inhibition of viral RNA-dependent RNA polymerase (RdRp)[2]. Once inside the cell, these nucleoside analogs are converted to their triphosphate form. These triphosphates then act as competitive inhibitors of the natural nucleotide triphosphates (e.g., ATP) for incorporation into the nascent viral RNA chain by the RdRp[2][3]. This incorporation can lead to premature chain termination, halting viral replication[1][2].
This mechanism has been particularly well-studied in the context of the Hepatitis C Virus (HCV). The 7-deaza modification of purine nucleoside triphosphates has been shown to increase their inhibitory potency against the HCV RdRp (NS5B protein)[2][4][5]. For instance, 7-deaza-2′-C-methyl-adenosine was found to be a potent inhibitor of HCV replication with low cellular toxicity and excellent pharmacokinetic properties[2][4][6]. Analogs have also demonstrated broad-spectrum activity against other RNA viruses, including those from the Flaviviridae, Picornaviridae, and Coronaviridae families[3].
dot
Modulation of Methyltransferase Activity
Abnormal expression and activity of methyltransferases are implicated in various diseases, including cancer[7][8]. These enzymes catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to substrates like DNA, RNA, and proteins[9]. 7-deazaadenosine analogs, due to their structural similarity to adenosine, can function as inhibitors of these enzymes.
Specifically, a series of 7-deazaadenosine-based bisubstrate inhibitors have been developed for Nicotinamide N-methyltransferase (NNMT), an enzyme overexpressed in several cancers and metabolic disorders[7]. These inhibitors have shown high potency and selectivity. For example, compound 3-12 exhibited an IC50 of 47.9 ± 0.6 nM for NNMT and displayed an excellent selectivity profile against a panel of other human methyltransferases[7]. By inhibiting NNMT, these compounds can modulate cellular metabolism and potentially exert therapeutic effects. The general principle involves the analog competing with the natural cofactor SAM, thereby preventing the methylation of target substrates[9].
dot
Activation of the Innate Immune System via STING Pathway
A more recently discovered mechanism for certain 7-deazaadenosine analogs is the activation of the Stimulator of Interferon Genes (STING) pathway[1]. The STING pathway is a crucial part of the innate immune system that detects foreign or misplaced DNA and cyclic dinucleotides (CDNs), triggering a type I interferon response[1]. Synthetic CDNs containing 7-deazaadenosine have been engineered to be potent STING agonists. This activation leads to the production of interferons and other inflammatory cytokines, which can orchestrate a powerful anti-tumor or antiviral immune response. This makes 7-deazaadenosine-based STING agonists promising candidates for development as cancer immunotherapies and vaccine adjuvants[1].
dot
Anticancer Activity via Inhibition of Nucleic Acid Synthesis
The anticancer properties of 7-deazaadenosine analogs are multifaceted. Their enhanced metabolic stability allows for prolonged intracellular concentrations[1]. Following phosphorylation to their triphosphate forms, they can be incorporated into both DNA and RNA. This incorporation disrupts the normal synthesis of nucleic acids, a process critical for rapidly dividing cancer cells. This disruption ultimately leads to the induction of apoptosis (programmed cell death)[1]. Some evidence also suggests interference with other cellular processes, including signal transduction pathways essential for cancer cell survival[1][10][11].
Other Potential Targets
-
Adenosine Deaminase (ADA): While some deaza analogs of adenosine-related compounds have been synthesized and tested as ADA inhibitors, the 7-deaza substitution specifically resulted in a dramatic drop in inhibitory activity (Ki = 4 x 10⁻⁴ M) compared to other deaza-analogs[12]. However, 7-deaza-EHNA did show antitumor activity, suggesting a mechanism independent of ADA inhibition[12].
-
Adenosine Deaminases Acting on RNA (ADAR1): ADAR1 is an enzyme that edits double-stranded RNA and is implicated in cancer and immune regulation[13][14]. While 8-azaadenosine has been investigated as a potent ADAR1 inhibitor[15], recent studies suggest it may not be selective[16]. The direct and selective targeting of ADAR1 by 7-deazaadenosine analogs requires further investigation.
Quantitative Data Summary
The biological activity of various 7-deazaadenosine analogs has been quantified across numerous studies. The following table summarizes representative inhibitory and effective concentration values.
| Compound/Analog | Target/Cell Line | Cancer/Virus Type | Value | Unit | Reference |
| 7-benzyl-9-deazaadenosine | L1210 | Leukemia | 0.07 | IC50 (µM) | [1] |
| 7-benzyl-9-deazaadenosine | P388 | Leukemia | 0.1 | IC50 (µM) | [1] |
| 7-benzyl-9-deazaadenosine | CCRF-CEM | Lymphoblastic Leukemia | 0.2 | IC50 (µM) | [1] |
| 7-benzyl-9-deazaadenosine | B16F10 | Melanoma | 1.5 | IC50 (µM) | [1] |
| 7-methyl-9-deazaadenosine | L1210 | Leukemia | 0.4 | IC50 (µM) | [1] |
| 7-methyl-9-deazaadenosine | P388 | Leukemia | 0.7 | IC50 (µM) | [1] |
| 7-methyl-9-deazaadenosine | CCRF-CEM | Lymphoblastic Leukemia | 0.3 | IC50 (µM) | [1] |
| 7-deaza-2′-C-methyl-ATP | HCV NS5B Polymerase | Hepatitis C Virus | 3.7 | IC50 (µM) | [2] |
| 7-deaza-2′-C-methyl-ATP | BVDV Polymerase | Bovine Viral Diarrhea Virus | 3.7 | IC50 (µM) | [2] |
| Compound 3-12 (Bisubstrate) | NNMT | - | 47.9 ± 0.6 | IC50 (nM) | [7] |
| 7-deaza-EHNA | Adenosine Deaminase | - | 4 x 10⁻⁴ | Ki (M) | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of 7-deazaadenosine analogs.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability, which is indicative of a compound's cytotoxic effects.[1]
-
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
7-deazaadenosine analog stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the 7-deazaadenosine analog in complete culture medium. Add 100 µL of the diluted compound solutions to the wells. Include vehicle-only (DMSO) wells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
dot
Viral RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay
This in vitro assay measures the ability of the triphosphate form of a compound to inhibit the activity of a purified viral RdRp.[2]
-
Materials:
-
Purified recombinant viral RdRp (e.g., HCV NS5BΔ21)
-
RNA template (e.g., t500)
-
Radiolabeled nucleotide triphosphate (e.g., [³³P]GTP)
-
Unlabeled nucleotide triphosphates (ATP, CTP, UTP)
-
7-deazaadenosine analog triphosphate
-
Reaction buffer (containing Tris-HCl, MgCl₂, DTT, KCl)
-
Quench buffer (containing EDTA)
-
Scintillation counter
-
-
Procedure:
-
Reaction Setup: In a reaction plate, combine the reaction buffer, RdRp enzyme, and RNA template.
-
Inhibitor Addition: Add varying concentrations of the 7-deazaadenosine analog triphosphate to the reaction wells.
-
Initiation: Start the polymerization reaction by adding the mixture of labeled and unlabeled nucleotide triphosphates.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 22°C) for a defined period (e.g., 2 hours).
-
Quenching: Stop the reaction by adding the quench buffer.
-
Quantification: Transfer the reaction products onto a filter plate, wash to remove unincorporated nucleotides, and quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the percent inhibition at each compound concentration relative to a no-inhibitor control and calculate the IC50 value.
-
STING Activation Assay (Luciferase Reporter Assay)
This cell-based assay is used to measure the activation of the STING pathway by monitoring the expression of a reporter gene under the control of an interferon-stimulated response element (ISRE).[1]
-
Materials:
-
HEK293T cells stably expressing an ISRE-luciferase reporter gene
-
7-deazaadenosine cyclic dinucleotide (CDN) analog
-
Cell lysis buffer
-
Luciferase assay substrate
-
Luminometer
-
-
Procedure:
-
Cell Seeding: Seed the ISRE-luciferase reporter cells into a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 7-deazaadenosine CDN analog. Include a known STING agonist as a positive control and vehicle as a negative control.
-
Incubation: Incubate the plate for a specified time (e.g., 24 hours) to allow for STING activation and luciferase expression.
-
Cell Lysis: Lyse the cells by adding cell lysis buffer to each well.
-
Luminescence Reading: Add the luciferase assay substrate to the cell lysates and immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence signal to cell viability (if necessary) and plot a dose-response curve to determine the EC50 value for STING activation.
-
Conclusion
7-Deazaadenosine and its analogs represent a versatile chemical scaffold with significant therapeutic potential across multiple disease areas. Their enhanced metabolic stability and ability to interact with diverse biological targets make them attractive candidates for drug development. The primary mechanisms of action—inhibition of viral polymerases, modulation of methyltransferases, and activation of the innate immune system—provide a strong rationale for their continued investigation as antiviral, anticancer, and immunomodulatory agents. The quantitative data and experimental protocols outlined in this guide provide a foundational framework for researchers and drug development professionals to further explore and harness the therapeutic promise of this unique class of nucleoside analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antiviral activity of a series of 1′-substituted 4-aza-7,9-dideazaadenosine C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. A 7-deaza-adenosine analog is a potent and selective inhibitor of hepatitis C virus replication with excellent pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing nicotinamide N-methyltransferase bisubstrate inhibitor activity through 7-deazaadenosine and linker modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA and protein methyltransferases inhibition by adenosine dialdehyde reduces the proliferation and migration of breast and lung cancer cells by downregulating autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting histone methyltransferases and demethylases in clinical trials for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Decoding Cancer: A Dive into the 7 Traits that Fuel its Growth [actchealth.com]
- 12. Adenosine deaminase inhibitors. Synthesis and biological activity of deaza analogues of erythro-9-(2-hydroxy-3-nonyl)adenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ADAR1: from basic mechanisms to inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.ku.edu [journals.ku.edu]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: 7-CH-5'-dAMP as a Molecular Probe for Activity-Based Protein Profiling
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Proteome with a Clickable Nucleotide Analog
7-CH-5'-dAMP (7-ethynyl-7-deaza-2'-deoxyadenosine-5'-monophosphate) is a synthetically modified analog of deoxyadenosine monophosphate (dAMP). Its structure is distinguished by two key features: a 7-deaza modification of the purine ring and the introduction of a terminal ethynyl (alkyne) group at the 7-position. This alkyne handle transforms the molecule into a powerful chemical proteomics tool.
In a cellular context, this compound is expected to be phosphorylated by endogenous kinases to its corresponding di- and tri-phosphate forms (7-CH-dADP and 7-CH-dATP). As an analog of dATP, it can then act as a probe for the broad family of ATP-binding proteins (the "ATPome"), which includes the critically important protein kinase family. The probe's utility lies in its ability to bind to the active sites of these enzymes. The strategically placed alkyne group is bio-orthogonal, meaning it does not typically react with native cellular components but can be specifically targeted in a subsequent reaction.
This targeting is achieved through Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". After the probe has bound to its target proteins, an azide-functionalized reporter tag (such as biotin for affinity purification or a fluorophore for imaging) can be covalently and irreversibly attached. This two-step approach enables the detection, identification, and quantification of target enzymes directly in complex biological samples like cell lysates.
A primary application for this probe is in competitive Activity-Based Protein Profiling (ABPP), a method used to determine the target engagement and selectivity of small molecule inhibitors. By competing with the clickable probe for binding sites, an inhibitor's profile of targets can be quantitatively assessed across the proteome.
Core Application: Competitive Profiling of Kinase Inhibitors
One of the most significant challenges in drug development is understanding the selectivity of a kinase inhibitor. Because the ATP-binding pocket is highly conserved across the kinome, off-target effects are common. Competitive ABPP with this compound provides a robust method to profile inhibitor interactions in a native-like environment.
The workflow involves pre-incubating a cell lysate with the inhibitor of interest. This allows the inhibitor to bind to its target kinases. Subsequently, the this compound probe is added and will only label those kinases whose ATP-binding sites are not occupied by the inhibitor. Following a click reaction to attach a biotin tag, the probe-labeled proteins are enriched using streptavidin beads. The proteins are then digested and identified via liquid chromatography-tandem mass spectrometry (LC-MS/MS). The targets of the inhibitor are identified as those proteins showing a dose-dependent decrease in enrichment compared to a control sample (e.g., DMSO vehicle). This powerful technique allows for the determination of inhibitor potency (IC₅₀) across hundreds of kinases simultaneously.
Quantitative Data Presentation
A key output of the competitive ABPP workflow is the generation of IC₅₀ values for a test inhibitor against numerous protein targets in a single experiment. The following table provides an example of such data, derived from a site-specific competitive kinase inhibitor profiling study.[1] This data is presented to illustrate the type of results that can be obtained using a clickable probe strategy; it was not generated using this compound specifically but is representative of the application's output.
Table 1: Example IC₅₀ Values for the Inhibitor NVP-BHG712 Determined by Competitive ABPP [1]
| Protein Target | Target Class | Measured IC₅₀ (nM) | Known Target? |
| DDR1 | Receptor Tyrosine Kinase | 2.1 | Yes |
| EphA2 | Receptor Tyrosine Kinase | 17 | Yes |
| EphB4 | Receptor Tyrosine Kinase | 20 | Yes |
| IMPDH2 | Dehydrogenase (Non-kinase) | > 1000 | No (Off-target) |
This table illustrates how competitive ABPP can simultaneously confirm on-target potency and identify potential off-targets.
Detailed Experimental Protocols
The following protocols provide a framework for using this compound in a competitive profiling experiment. Optimization may be required based on the specific cell line and inhibitor being studied.
Protocol 1: Competitive Labeling of Proteins in Cell Lysate
This protocol describes the initial treatment of lysate with an inhibitor, followed by labeling with the this compound probe.
Materials:
-
Cells of interest
-
Lysis Buffer (e.g., PBS with 0.1% NP-40, protease/phosphatase inhibitors)
-
Test inhibitor stock solution (in DMSO)
-
This compound stock solution (e.g., 100 µM in water or buffer)
-
DMSO (vehicle control)
-
Protein concentration assay kit (e.g., BCA)
Methodology:
-
Lysate Preparation:
-
Harvest cells and wash twice with cold PBS.
-
Lyse cells in appropriate lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
Normalize the protein concentration of all samples to 1-2 mg/mL with lysis buffer.
-
-
Inhibitor Incubation:
-
Aliquot equal volumes of the normalized lysate (e.g., 50 µL) for each condition (e.g., vehicle control and various inhibitor concentrations).
-
Add the test inhibitor to the desired final concentrations (e.g., from a 100x stock in DMSO). For the vehicle control, add an equivalent volume of DMSO.
-
Incubate the samples for 30 minutes at room temperature with gentle agitation.
-
-
Probe Labeling:
-
Add this compound probe to each sample to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Incubate for an additional 30 minutes at room temperature.
-
The samples are now ready for the click chemistry reaction.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Click Chemistry (CuAAC)
This protocol details the covalent attachment of an azide-biotin tag to the alkyne-modified proteins.
Materials:
-
Probe-labeled lysate from Protocol 1
-
Azide-PEG3-Biotin stock solution (e.g., 2.5 mM in DMSO or water).
-
Copper(II) Sulfate (CuSO₄) stock solution (20 mM in water).[2][3]
-
Sodium Ascorbate stock solution (300 mM in water, must be freshly prepared ).[2][3]
-
1.5 mL microfuge tubes
Methodology:
-
Prepare Click Reaction Cocktail:
-
Important: Prepare the cocktail immediately before use. The volumes below are for one 50 µL lysate sample. Scale as needed.
-
In a fresh microfuge tube, combine the reagents in the following order, vortexing briefly after each addition:
-
-
Initiate the Click Reaction:
-
Incubation:
-
Protect the reaction from light by wrapping the tube in aluminum foil.
-
Incubate for 30-60 minutes at room temperature.[2]
-
-
Downstream Processing:
-
The biotin-tagged proteins in the lysate are now ready for downstream applications, such as protein precipitation followed by streptavidin enrichment for mass spectrometry analysis.
-
References
- 1. research-portal.uu.nl [research-portal.uu.nl]
- 2. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid profiling of protein kinase inhibitors by quantitative proteomics - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Activity-Based Kinome Profiling using Chemical Proteomics and ATP Acyl Phosphates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of 7-Deaza-dAMP into Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of modified nucleosides into oligonucleotides is a powerful strategy in molecular biology, diagnostics, and the development of therapeutic agents. 7-Deaza-2'-deoxyadenosine (7-deaza-dAMP) and its guanosine counterpart, 7-deaza-2'-deoxyguanosine (7-deaza-dGMP), are modified purine analogs where the nitrogen atom at the 7-position of the purine ring is replaced by a carbon atom. This seemingly subtle change has profound effects on the properties of the resulting oligonucleotides, primarily by disrupting the formation of Hoogsteen base pairs, which are crucial for the formation of secondary structures like G-quadruplexes.
The primary applications for incorporating 7-deaza-purines stem from their ability to reduce the formation of stable secondary structures in G-rich sequences. This is particularly beneficial for:
-
Improving PCR amplification and sequencing of GC-rich templates: By preventing the formation of G-quadruplexes and other secondary structures that can stall DNA polymerase, 7-deaza-dGTP allows for more efficient and reliable amplification and sequencing of challenging DNA regions.
-
Enhancing the performance of DNA probes: In applications like DNA microarrays and in situ hybridization, the reduction of self-association in G-rich probes can lead to improved hybridization kinetics and specificity.
-
Studying DNA-protein interactions: The absence of the N7 atom, a key hydrogen bond acceptor in the major groove, can be used to probe the recognition mechanisms of DNA-binding proteins and enzymes.[1]
-
Drug Development: Oligonucleotides with modified backbones and bases are being explored for various therapeutic applications, and 7-deaza-purines can be incorporated to fine-tune their structural and functional properties.
These application notes provide a comprehensive overview of the methods for incorporating 7-deaza-dAMP and 7-deaza-dGMP into oligonucleotides, their effects on oligonucleotide properties, and detailed protocols for their use.
Data Presentation
Table 1: Effect of 7-Deaza-Purine Incorporation on Oligonucleotide Duplex Stability (Melting Temperature, Tm)
| Modification | Sequence Context | Change in Tm (°C) per modification | Reference |
| 7-deaza-dG | Single substitution in a G:C pair | ~ -1.0 | [2] |
| 7-deaza-dG | Complete substitution in d(CGCGCG)₂ | -9.0 | [2] |
| 7-deaza-8-aza-dG | Single substitution in a G:C pair | ~ +1.0 | |
| 7-deaza-dA | Not specified | Slightly destabilizing | [3] |
Note: The change in Tm can be sequence-dependent. The provided values are illustrative.
Table 2: Efficacy of 7-Deaza-dGTP in PCR of GC-Rich Templates
| GC Content of Template | Recommended 7-deaza-dGTP:dGTP Ratio | Co-additives (optional) | Expected Outcome | Reference |
| 60-75% | 3:1 | 5% DMSO | Improved yield and specificity | [3][4] |
| >75% | 3:1 | 1.3 M Betaine + 5% DMSO | Enables amplification of previously unamplifiable templates | [3] |
| up to 85% | CleanAmp™ 7-deaza-dGTP Mix | Not specified | Clean amplification with reduced off-target products | [5] |
Table 3: Effect of 7-Deaza-Purine Incorporation on Restriction Enzyme Cleavage
| Modification | Restriction Enzyme | Recognition Site | Effect | Reference |
| 7-deaza-dG | AluI | AGCT | Resistant | [6] |
| 7-deaza-dG | HaeIII | GGCC | Resistant | [6] |
| 7-deaza-dG | HpyCH4V | TGCA | Resistant | [6] |
| 7-deaza-dG | HindIII | AAGCTT | Cleavage maintained | [1] |
| 7-deaza-dG | PvuII | CAGCTG | Cleavage maintained | [1] |
| 7-deaza-dG | RsaI | GTAC | Cleavage maintained | [1] |
| 7-deaza-dG | TaqI | TCGA | Cleavage maintained | [1] |
| 7-deaza-dA | Not specified | Not specified | Complete resistance to cleavage at the modification site | [7] |
Note: This is not an exhaustive list. The effect of 7-deaza-purine incorporation on restriction enzyme cleavage is highly dependent on the specific enzyme and its recognition sequence.
Experimental Protocols
Protocol 1: Chemical Synthesis of Oligonucleotides Containing 7-Deaza-dAMP/dGMP via Phosphoramidite Chemistry
This protocol outlines the modifications to the standard phosphoramidite synthesis cycle for the incorporation of 7-deaza-purine analogs. A key consideration is the sensitivity of 7-deaza-dG to standard iodine oxidation.
Materials:
-
7-deaza-dAMP-CE Phosphoramidite or 7-deaza-dG-CE Phosphoramidite
-
Standard DNA synthesis reagents (Activator, Capping, Deblocking solutions)
-
Anhydrous acetonitrile
-
Oxidizer:
-
For 7-deaza-dAMP: Standard Iodine/Water/Pyridine solution can be tested, but non-aqueous oxidizers are recommended for multiple incorporations.
-
For 7-deaza-dG: 0.5 M (1S)-(+)-(10-camphorsulfonyl)oxaziridine (CSO) in anhydrous acetonitrile is recommended. Standard iodine oxidation can lead to degradation.
-
Procedure:
-
Phosphoramidite Preparation: Dissolve the 7-deaza-purine phosphoramidite in anhydrous acetonitrile to the concentration recommended by your DNA synthesizer manufacturer (typically 0.1 M).
-
DNA Synthesis Cycle:
-
Deblocking (Detritylation): Use standard conditions (e.g., 3% trichloroacetic acid in dichloromethane) to remove the 5'-DMT protecting group.
-
Coupling: Use a standard coupling time for the 7-deaza-purine phosphoramidite (e.g., 30-60 seconds). For sterically hindered modified phosphoramidites, a longer coupling time (e.g., 2-5 minutes) may be required. Perform initial small-scale syntheses to optimize coupling efficiency.
-
Capping: Use standard capping reagents (e.g., acetic anhydride and N-methylimidazole) to block unreacted 5'-hydroxyl groups.
-
Oxidation:
-
For 7-deaza-dAMP: For single incorporations, standard iodine oxidation may be sufficient. For multiple incorporations, consider using the CSO oxidation protocol below to avoid potential side reactions.
-
For 7-deaza-dG: Replace the standard iodine oxidation step with the following:
-
Wash the column thoroughly with anhydrous acetonitrile.
-
Deliver the 0.5 M CSO solution to the column.
-
Allow the oxidation to proceed for 3 minutes.
-
Wash the column with anhydrous acetonitrile before proceeding to the next deblocking step.
-
-
-
-
Cleavage and Deprotection: Use standard cleavage and deprotection procedures (e.g., concentrated ammonium hydroxide or AMA). 7-deaza-purines are generally stable to these conditions.
-
Purification: Purify the oligonucleotide using standard methods such as HPLC or PAGE.
Protocol 2: Enzymatic Incorporation of 7-Deaza-dGTP via PCR for GC-Rich Templates
This protocol is designed to amplify DNA templates with high GC content that are difficult to amplify using standard PCR conditions.
Materials:
-
High-fidelity thermostable DNA polymerase (e.g., Taq polymerase)
-
10x PCR buffer
-
dNTP mix (dATP, dCTP, dTTP)
-
dGTP solution
-
7-deaza-dGTP solution
-
Forward and reverse primers
-
DNA template
-
Optional: Dimethyl sulfoxide (DMSO), Betaine (5 M solution)
-
Nuclease-free water
Procedure:
-
Prepare the Reaction Mixture: For a 50 µL reaction, combine the following components on ice:
| Component | Final Concentration | Volume (µL) |
| 10x PCR Buffer | 1x | 5 |
| dATP, dCTP, dTTP | 200 µM each | 1 |
| dGTP | 50 µM | 0.5 |
| 7-deaza-dGTP | 150 µM | 1.5 |
| Forward Primer | 0.2-0.5 µM | 1 |
| Reverse Primer | 0.2-0.5 µM | 1 |
| DNA Template | 1-100 ng | 1 |
| DNA Polymerase | 1-2.5 units | 0.5 |
| DMSO (optional) | 5% | 2.5 |
| Betaine (optional) | 1.3 M | 13 |
| Nuclease-free water | - | to 50 |
Note: The optimal ratio of 7-deaza-dGTP to dGTP is typically 3:1. For templates with extremely high GC content, a combination of 7-deaza-dGTP, DMSO, and Betaine may be necessary.[3]
-
Perform Thermal Cycling:
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 5-10 min | 1 |
| Denaturation | 95 | 30-60 sec | 30-40 |
| Annealing | 55-68* | 30-60 sec | |
| Extension | 72 | 1 min/kb | |
| Final Extension | 72 | 5-10 min | 1 |
| Hold | 4 | ∞ | 1 |
*The annealing temperature should be optimized for the specific primer pair.
-
Analyze PCR Products: Analyze the PCR products by agarose gel electrophoresis. The incorporation of 7-deaza-dG may lead to a slight shift in the migration of the DNA fragment.
Protocol 3: Primer Extension Assay to Verify Incorporation
This protocol can be used to confirm the incorporation of a single 7-deaza-deoxynucleotide by a DNA polymerase.
Materials:
-
5'-radiolabeled or fluorescently labeled DNA primer
-
DNA template with a known sequence downstream of the primer binding site
-
DNA polymerase (e.g., Klenow fragment, Sequenase)
-
10x Polymerase Buffer
-
dNTP mix lacking the nucleotide to be tested
-
7-deaza-dNTP (e.g., 7-deaza-dATP)
-
ddNTP sequencing ladder mix
-
Stop/Loading buffer (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol)
-
Nuclease-free water
Procedure:
-
Anneal Primer to Template:
-
Combine 1 pmol of labeled primer and 1.5 pmol of DNA template in a reaction tube.
-
Add 1x polymerase buffer to a final volume of 10 µL.
-
Heat to 95°C for 3 minutes and then cool slowly to room temperature to allow annealing.
-
-
Set up Extension Reactions: Prepare four reaction tubes on ice:
-
Reaction A (Adenine): Annealed primer/template, dNTP mix (-dATP), ddATP
-
Reaction G (Guanine): Annealed primer/template, dNTP mix (-dGTP), ddGTP
-
Reaction C (Cytosine): Annealed primer/template, dNTP mix (-dCTP), ddCTP
-
Reaction T (Thymine): Annealed primer/template, dNTP mix (-dTTP), ddTTP
-
Reaction 7-deaza-A: Annealed primer/template, dNTP mix (-dATP), 7-deaza-dATP
-
-
Perform Extension:
-
To each tube, add 1-2 units of DNA polymerase.
-
Incubate at the optimal temperature for the polymerase (e.g., 37°C) for 15-30 minutes.
-
-
Stop Reactions: Add an equal volume of Stop/Loading buffer to each reaction.
-
Analyze by Denaturing PAGE:
-
Heat the samples at 95°C for 5 minutes and then place on ice.
-
Load the samples onto a denaturing polyacrylamide sequencing gel.
-
Run the gel until the dyes have migrated an appropriate distance.
-
Visualize the bands by autoradiography or fluorescence imaging. Successful incorporation of 7-deaza-dAMP will result in a band at the corresponding position in the sequence, demonstrating that the polymerase can utilize it as a substrate.
-
Visualizations
Caption: Workflow for phosphoramidite synthesis of a 7-deaza-dAMP modified oligonucleotide.
Caption: Workflow for PCR amplification of GC-rich DNA using 7-deaza-dGTP.
Conclusion
The incorporation of 7-deaza-dAMP and its guanosine analog into oligonucleotides provides a versatile tool for overcoming challenges associated with secondary structure formation in nucleic acids. By understanding the principles of their incorporation, both chemically and enzymatically, and their effects on oligonucleotide properties, researchers can leverage these modifications to improve the reliability and success of a wide range of molecular biology applications. The protocols and data presented here serve as a guide for the effective implementation of 7-deaza-purine-modified oligonucleotides in research and development.
References
- 1. Oxidation Solution for Nucleic Acid Synthesis - Amerigo Scientific [amerigoscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phosphoramidite Chemistry [eurofinsgenomics.com]
- 5. Cambio - Excellence in Molecular Biology [cambio.co.uk]
- 6. blog.addgene.org [blog.addgene.org]
- 7. Functional consequence of plasmid DNA modified site-specifically with 7-deaza-deoxyadenosine at a single, programmable site - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-deaza-2'-deoxyadenosine-5'-monophosphate (7-CH-5'-dAMP) in Polymerase Chain Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the utilization of 7-deaza-2'-deoxyadenosine-5'-triphosphate (7-deaza-dATP or c⁷AdTP), the active triphosphate form of 7-CH-5'-dAMP, in Polymerase Chain Reaction (PCR) protocols. The incorporation of modified nucleotides like 7-deaza-dATP into DNA during PCR offers unique advantages for various molecular biology applications, including the generation of DNA resistant to certain enzymatic cleavages and potentially altering DNA secondary structure.
7-deaza-dATP is an analog of deoxyadenosine triphosphate (dATP) in which the nitrogen atom at the 7-position of the purine ring is replaced by a carbon atom. This modification in the major groove of the DNA can influence interactions with DNA-binding proteins, including restriction endonucleases.
This document outlines the principles of using 7-deaza-dATP in PCR, provides a protocol for its incorporation, and discusses its effects on downstream applications.
Principle of Application
The enzymatic incorporation of 7-deaza-dATP into a growing DNA strand is catalyzed by DNA polymerases during PCR. Studies have shown that Taq polymerase can utilize 7-deaza-dATP as a substrate. However, the incorporation efficiency is lower compared to its natural counterpart, dATP.[1][2] Consequently, a complete replacement of dATP with 7-deaza-dATP is generally not effective for robust PCR amplification. Instead, a partial substitution approach is necessary, where the reaction mixture contains both dATP and 7-deaza-dATP.[1][2]
The primary application of incorporating 7-deaza-dATP is to create PCR products that are resistant to cleavage by specific restriction enzymes.[1][3] The absence of the N7 atom in the purine ring of adenine can prevent the necessary contacts for enzyme recognition and cleavage at specific sites.[1][3]
Experimental Protocols
General Considerations
-
Purity of 7-deaza-dATP: High-purity 7-deaza-dATP is crucial for successful PCR. Impurities can inhibit the DNA polymerase.
-
DNA Polymerase Selection: While Taq polymerase has been shown to incorporate 7-deaza-dATP, the efficiency may vary with other DNA polymerases.[1][2] It is recommended to empirically test different polymerases for optimal performance. High-fidelity polymerases may exhibit lower tolerance for modified nucleotides.
-
Optimization of dNTP Ratios: The ratio of 7-deaza-dATP to dATP is a critical parameter that needs to be optimized for each specific target sequence and DNA polymerase.
Protocol for PCR with Partial Substitution of dATP with 7-deaza-dATP
This protocol provides a starting point for incorporating 7-deaza-dATP into PCR products. Optimization of the 7-deaza-dATP:dATP ratio and MgCl₂ concentration is recommended for each new template and primer pair.
Table 1: PCR Reaction Setup (25 µL reaction volume)
| Component | Stock Concentration | Final Concentration | Volume for 1 reaction (µL) |
| 10X PCR Buffer | 10X | 1X | 2.5 |
| MgCl₂ | 25 mM | 1.5 - 2.5 mM (optimize) | 1.5 - 2.5 |
| dNTP mix (dCTP, dGTP, dTTP) | 10 mM each | 200 µM each | 0.5 |
| dATP | 10 mM | 50 - 150 µM (optimize) | 0.125 - 0.375 |
| 7-deaza-dATP | 10 mM | 50 - 150 µM (optimize) | 0.125 - 0.375 |
| Forward Primer | 10 µM | 0.4 µM | 1.0 |
| Reverse Primer | 10 µM | 0.4 µM | 1.0 |
| DNA Template | 1-100 ng/µL | 1-100 ng | 1.0 |
| Taq DNA Polymerase | 5 U/µL | 1.25 U | 0.25 |
| Nuclease-free water | to 25 µL |
Note on dNTP Ratio: A starting point for the 7-deaza-dATP:dATP ratio can be 1:1 or 3:1. The total concentration of adenine nucleotides (dATP + 7-deaza-dATP) should be equal to the concentration of the other dNTPs (200 µM).
Table 2: Thermal Cycling Conditions (for a standard template)
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 2-5 min | 1 |
| Denaturation | 95 | 30 sec | 30-35 |
| Annealing | 55-65 (optimize) | 30 sec | |
| Extension | 72 | 1 min/kb | |
| Final Extension | 72 | 5-10 min | 1 |
| Hold | 4 | ∞ |
Workflow for Protocol Optimization
Caption: Workflow for optimizing PCR with 7-deaza-dATP.
Data Presentation and Expected Results
Effect on PCR Amplification
The partial substitution of dATP with 7-deaza-dATP may lead to a decrease in PCR product yield compared to a standard PCR with only natural dNTPs. This is due to the lower incorporation efficiency of the modified nucleotide by DNA polymerases.[1][2] Optimization of the 7-deaza-dATP:dATP ratio is key to balancing incorporation with sufficient amplification.
Table 3: Hypothetical Quantitative Data on PCR Yield with Varying 7-deaza-dATP:dATP Ratios
| 7-deaza-dATP:dATP Ratio | PCR Product Yield (ng/µL) | Relative Yield (%) |
| 0:1 (Control) | 100 | 100 |
| 1:3 | 85 | 85 |
| 1:1 | 60 | 60 |
| 3:1 | 30 | 30 |
| 1:0 | 5 | 5 |
Note: These are illustrative values. Actual yields will vary depending on the template, primers, and polymerase used.
Impact on Downstream Applications
The primary advantage of using 7-deaza-dATP is the generation of PCR products resistant to certain restriction enzymes. The presence of 7-deaza-adenine within the recognition sequence of a restriction enzyme can inhibit its cleavage activity.[1][3]
Table 4: Effect of 7-deaza-adenine on Restriction Enzyme Cleavage
| Restriction Enzyme | Recognition Sequence | Cleavage of 7-deaza-A containing DNA |
| EcoRI | G'AATTC | Inhibited[3] |
| ScaI | AGT'ACT | Inhibited[3] |
| PvuII | CAG'CTG | Not significantly affected[3] |
| HindIII | A'AGCTT | May be affected |
| BamHI | G'GATCC | Not affected |
This table provides examples based on available literature. The effect on other enzymes should be determined empirically.
The presence of 7-deaza-adenine in the template DNA may affect the efficiency and accuracy of Sanger sequencing and next-generation sequencing (NGS) platforms. It is advisable to perform a standard PCR on the modified product to generate unmodified templates for sequencing if issues arise.
Signaling Pathways and Logical Relationships
The use of 7-deaza-dATP in PCR is a direct biochemical modification of the amplification process and does not directly involve cellular signaling pathways. The logical relationship is a modification of the substrate for DNA polymerase, leading to an altered PCR product with new properties.
Caption: Logical flow of 7-deaza-dATP use in PCR.
Troubleshooting
| Problem | Possible Cause | Recommendation |
| Low or no PCR product | - Ratio of 7-deaza-dATP to dATP is too high.- DNA polymerase is inhibited or inefficient with the modified nucleotide.- Suboptimal MgCl₂ concentration. | - Decrease the proportion of 7-deaza-dATP.- Try a different DNA polymerase.- Perform a MgCl₂ titration. |
| Non-specific PCR products | - Annealing temperature is too low.- Primer-dimer formation. | - Increase the annealing temperature (use a gradient PCR for optimization).- Redesign primers if necessary. |
| Incomplete restriction digest of control (unmodified) DNA | - Inactive restriction enzyme.- Incorrect buffer or incubation conditions. | - Use a new aliquot of the enzyme.- Verify the recommended protocol for the enzyme. |
| Unexpected cleavage of modified DNA | - The specific restriction enzyme is not inhibited by 7-deaza-adenine.- Low incorporation rate of 7-deaza-dATP. | - Verify from literature if the enzyme is known to be sensitive to this modification.- Increase the ratio of 7-deaza-dATP to dATP (re-optimize PCR if necessary). |
Conclusion
The incorporation of 7-deaza-dATP via PCR is a valuable technique for generating DNA fragments with resistance to specific restriction enzymes. Successful application requires careful optimization of the reaction conditions, particularly the ratio of the modified nucleotide to its natural counterpart. The provided protocols and guidelines offer a solid foundation for researchers to explore the utility of this compound in their molecular biology workflows.
References
- 1. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cleavage of adenine-modified functionalized DNA by type II restriction endonucleases - PMC [pmc.ncbi.nlm.nih.gov]
Application of 7-deaza-dAMP in DNA Sequencing: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difficulties in sequencing DNA regions with high GC- or AT-content are a persistent challenge in molecular biology. These regions are prone to forming stable secondary structures, such as hairpins and stem-loops, which can impede the progress of DNA polymerase, leading to premature termination of the sequencing reaction and ambiguous data. In Sanger sequencing, this manifests as band compressions on electrophoresis gels, where distinct bands merge, making base calling inaccurate. To address these issues, nucleotide analogs such as 7-deaza-2'-deoxyadenosine-5'-monophosphate (7-deaza-dAMP), and more commonly its triphosphate form, 7-deaza-dATP (c7dATP), have been developed. This document provides detailed application notes and protocols for the use of 7-deaza-dAMP and its analogs in DNA sequencing.
The key principle behind the utility of 7-deaza-purines lies in their modified chemical structure. The nitrogen atom at the 7th position of the purine ring is replaced by a carbon atom. This substitution prevents the formation of Hoogsteen base pairs, which are non-Watson-Crick interactions that contribute significantly to the stability of secondary structures, without affecting the standard Watson-Crick base pairing required for accurate DNA synthesis.[1][2][3] The use of 7-deaza-dATP, often in conjunction with 7-deaza-dGTP, destabilizes these secondary structures, allowing for smoother polymerase progression and significantly improving the quality and accuracy of sequencing data.[4]
Key Applications
-
Resolving Band Compressions in Sanger Sequencing: The primary application of 7-deaza-dATP is in Sanger sequencing to resolve band compressions caused by secondary structures in AT-rich regions or regions with specific motifs prone to forming hairpins.[1] It is particularly effective against "M-type" motifs (5′-YGN1–2AR-3′) which are a major cause of compressions.[1]
-
Improving Sequencing of GC-Rich Templates: While 7-deaza-dGTP is the primary analog for GC-rich regions, the combined use of 7-deaza-dATP and 7-deaza-dGTP can further enhance sequencing quality by resolving compressions involving both G and A residues.[4]
-
Facilitating PCR Amplification of Difficult Templates: Incorporating 7-deaza-purines into the PCR reaction prior to sequencing can improve the yield and fidelity of amplification for templates that are resistant to standard PCR conditions due to high GC or AT content.[5][6]
-
Enhancing Read Quality in Next-Generation Sequencing (NGS): Although less commonly cited for 7-deaza-dATP specifically, the principle of using 7-deaza-dGTP to improve library preparation for GC-rich templates in NGS is well-established.[6] This improves cluster generation and sequencing accuracy for problematic genomic regions. The same principle can be applied to 7-deaza-dATP for templates with strong A-T secondary structures.
Chemical Principle of Action
The diagram below illustrates how the substitution of the N7 nitrogen with a CH group in 7-deaza-purines prevents the formation of Hoogsteen hydrogen bonds, thereby destabilizing DNA secondary structures.
Caption: Mechanism of 7-deaza-purines in destabilizing DNA secondary structures.
Quantitative Data Summary
The following tables summarize the quantitative improvements observed when using 7-deaza-purine analogs in DNA sequencing.
Table 1: Resolution of Band Compressions in Sanger Sequencing
| Template Characteristic | Nucleotide Mix | Compression Resolution | Reference |
| M-type motifs (e.g., 5′-YGN1–2AR-3′) | dNTPs with 7-deaza-dGTP | Partial resolution | [1] |
| M-type motifs (e.g., 5′-YGN1–2AR-3′) | dNTPs with 7-deaza-dGTP and 7-deaza-dATP | Complete elimination | [1] |
| L-type motifs (GC-rich stem-loops) | dNTPs with 7-deaza-dGTP and 7-deaza-dATP | Partial resolution (if G-A pairing in loop) | [1] |
| GC-rich templates (50-60% GC) | 100% 7-deaza-dGTP | 9 compressed regions observed | [7] |
| GC-rich templates (50-60% GC) | 4:1 ratio of 7-deaza-dGTP:dITP | 7 of 9 compressions resolved | [7] |
Table 2: Improvement in Sequencing Read Quality and Length
| Parameter | Condition | Result | Reference |
| Read Length | Standard dNTPs | Readable sequence up to ~400 bases | [1] |
| Read Length | dNTPs with 7-deaza-dATP and 7-deaza-dGTP | Readable sequence up to 1000 bases | [1] |
| Base Assignment Accuracy | Standard dNTPs | Ambiguous base calling due to compressions | [4] |
| Base Assignment Accuracy | Replacement of dATP with 7-deaza-dATP | Higher accuracy in manual and automated base assignment | [4] |
| Chain Termination Uniformity | Standard dNTPs with fluorescent ddNTPs | Non-uniform termination frequency | [4] |
| Chain Termination Uniformity | Replacement of dATP with 7-deaza-dATP | Higher degree of uniformity in termination reactions | [4] |
Experimental Protocols
Protocol 1: PCR Amplification with 7-deaza-dGTP for GC-Rich Templates Prior to Sequencing
This protocol is useful for generating a sufficient amount of template for sequencing when the target region is GC-rich and difficult to amplify.
Workflow Diagram:
Caption: Workflow for PCR amplification of GC-rich templates using 7-deaza-dGTP.
Materials:
-
DNA template (1-10 ng of genomic DNA)
-
Forward and reverse primers (0.2 µM final concentration)
-
High-fidelity, hot-start DNA polymerase (e.g., Taq DNA polymerase, 2.5 U)
-
Standard dNTP mix (dATP, dCTP, dTTP at 10 mM each)
-
7-deaza-dGTP solution (10 mM)
-
PCR buffer (as recommended by polymerase manufacturer)
-
Nuclease-free water
Procedure:
-
Prepare the dNTP/7-deaza-dGTP Mix: For a final concentration of 200 µM for each nucleotide in the reaction, prepare a working solution by mixing standard dNTPs and 7-deaza-dGTP. A common ratio is 3:1 of 7-deaza-dGTP to dGTP.[3]
-
dATP: 2 µL of 10 mM stock
-
dCTP: 2 µL of 10 mM stock
-
dTTP: 2 µL of 10 mM stock
-
dGTP: 0.5 µL of 10 mM stock
-
7-deaza-dGTP: 1.5 µL of 10 mM stock
-
Nuclease-free water to a convenient volume.
-
-
Set up the PCR Reaction (50 µL total volume):
-
10x PCR Buffer: 5 µL
-
dNTP/7-deaza-dGTP mix (from step 1): 1 µL
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
DNA Template (1-10 ng/µL): 1 µL
-
Taq DNA Polymerase (5 U/µL): 0.5 µL
-
Nuclease-free water: to 50 µL
-
-
Perform Thermal Cycling:
-
Initial Denaturation: 95°C for 10 minutes
-
35-40 Cycles:
-
Denaturation: 95°C for 40 seconds
-
Annealing: 55-65°C for 30 seconds (optimize for primer pair)
-
Extension: 72°C for 1 minute (adjust for amplicon length)
-
-
Final Extension: 72°C for 5-10 minutes
-
Hold: 4°C
-
-
Verification and Purification:
-
Run 5 µL of the PCR product on a 1-2% agarose gel to verify the size and purity of the amplicon. Note: Ethidium bromide staining may be less efficient for DNA containing 7-deaza-dGTP, potentially making the band appear fainter than expected.
-
Purify the remaining PCR product using a standard PCR clean-up kit to remove primers and unincorporated nucleotides.
-
-
Sequencing:
-
Use the purified PCR product as the template for Sanger or NGS sequencing.
-
Protocol 2: Cycle Sequencing with 7-deaza-dATP and 7-deaza-dGTP
This protocol is for performing the Sanger sequencing reaction itself, using 7-deaza analogs to overcome secondary structures.
Materials:
-
Purified DNA template (PCR product or plasmid)
-
Sequencing primer
-
Cycle sequencing kit (e.g., BigDye™ Terminator v3.1)
-
7-deaza-dATP (c7dATP) solution
-
7-deaza-dGTP (c7dGTP) solution
-
Sequencing buffer
Procedure:
-
Modify the Sequencing Premix: Many commercial sequencing kits contain dGTP. To resolve strong secondary structures, it is often necessary to use a premix where dGTP is already replaced with 7-deaza-dGTP. For issues with AT-rich secondary structures, dATP must also be replaced. Some commercial kits offer dGTP-free mixes to which you can add your own guanine analog. For replacing dATP, you will need to prepare a custom nucleotide mix.
-
Prepare Custom Nucleotide Mix (if required):
-
If your sequencing kit allows for custom nucleotide mixes, replace the standard dATP and dGTP with 7-deaza-dATP and 7-deaza-dGTP, respectively, at the same concentration as the other deoxynucleotides (dCTP and dTTP).[1]
-
-
Set up the Cycle Sequencing Reaction (10 µL total volume):
-
Sequencing Premix (containing 7-deaza-dATP and 7-deaza-dGTP): 2 µL
-
5x Sequencing Buffer: 2 µL
-
DNA Template:
-
PCR product (10-40 ng)
-
Plasmid (200-500 ng)
-
-
Sequencing Primer (3.2 µM): 1 µL
-
Nuclease-free water: to 10 µL
-
-
Perform Cycle Sequencing:
-
Initial Denaturation: 96°C for 1 minute
-
25-30 Cycles:
-
Denaturation: 96°C for 10 seconds
-
Annealing: 50°C for 5 seconds
-
Extension: 60°C for 4 minutes
-
-
Hold: 4°C
-
-
Post-Reaction Clean-up:
-
Remove unincorporated dye terminators using ethanol/EDTA precipitation or a column-based purification method.
-
-
Capillary Electrophoresis:
-
Resuspend the purified sequencing products in Hi-Di™ Formamide and run on an automated capillary electrophoresis DNA sequencer.
-
Conclusion
The use of 7-deaza-dAMP, primarily in its triphosphate form (7-deaza-dATP), is a powerful tool for overcoming challenges in DNA sequencing caused by secondary structures.[1][4] When used in conjunction with 7-deaza-dGTP, it can resolve severe band compressions, increase read length, and improve the overall accuracy of base calling in Sanger sequencing.[1][4] While its application in NGS is less documented, the underlying principle of destabilizing secondary structures to improve polymerase processivity is equally relevant for preparing high-quality libraries from difficult genomic regions. The protocols provided here offer a starting point for researchers to optimize their sequencing workflows for problematic templates.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Improvements in the chain-termination method of DNA sequencing through the use of 7-deaza-2'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Site-Specific Incorporation of 7-Deaza-dAMP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the site-specific incorporation of 7-deaza-2'-deoxyadenosine monophosphate (7-deaza-dAMP), and its more commonly utilized analogue 7-deaza-2'-deoxyguanosine triphosphate (7-deaza-dGTP), into oligonucleotides. These modified nucleosides are instrumental in overcoming challenges associated with GC-rich DNA sequences and have significant applications in diagnostics and drug development.
Introduction
7-Deaza-purine analogs, such as 7-deaza-dAMP and 7-deaza-dGTP, are modified nucleosides where the nitrogen atom at the 7-position of the purine ring is replaced by a carbon atom. This modification disrupts the formation of Hoogsteen base pairs, which can lead to secondary structures in GC-rich DNA regions. Consequently, the incorporation of these analogs can significantly improve the efficiency and fidelity of DNA polymerization in techniques like Polymerase Chain Reaction (PCR) and Sanger sequencing. These attributes make them valuable tools for research, diagnostics, and the development of oligonucleotide-based therapeutics.
Applications in Research and Drug Development
-
Improved Amplification of GC-Rich Regions: The primary application of 7-deaza-dGTP is to facilitate the PCR amplification of DNA templates with high guanine-cytosine (GC) content. Standard PCR of these regions often results in low yield or no product due to the formation of stable secondary structures that impede polymerase processivity.
-
Enhanced DNA Sequencing Quality: Incorporation of 7-deaza-dGTP in PCR products leads to cleaner and more reliable Sanger sequencing results by reducing band compressions and other artifacts caused by GC-rich sequences.
-
Site-Specific Labeling and Modification: 7-deaza-dATP analogs can be functionalized for site-specific labeling of DNA with fluorescent dyes or other moieties for diagnostic and imaging applications.
-
Development of Therapeutic Oligonucleotides: Modified oligonucleotides are being explored as therapeutic agents. The enzymatic synthesis of these molecules using modified nucleoside triphosphates is a key area of research.
Quantitative Data Summary
| Modification | Polymerase | Method | Oligonucleotide Length | Yield (%) | Reference |
| 7-phenyl-7-deazapurine | KOD (exo-) | PEX | 18-mer | 24 - 61 | ResearchGate |
Note: The yield of modified oligonucleotides is dependent on the specific modification, the chosen DNA polymerase, and the purification method.
Experimental Protocols
Protocol 1: PCR Amplification of GC-Rich DNA using 7-Deaza-dGTP
This protocol is designed to improve the yield and specificity of PCR amplification of DNA templates with high GC content.
Materials:
-
DNA Template (with GC-rich region)
-
Forward and Reverse Primers
-
DNA Polymerase (e.g., Taq, Pfu, or a blend optimized for GC-rich templates)
-
10X PCR Buffer
-
dNTP mix (10 mM each of dATP, dCTP, dTTP)
-
dGTP (10 mM)
-
7-deaza-dGTP (10 mM)
-
Nuclease-free water
Procedure:
-
Prepare a dNTP/7-deaza-dGTP Mix: For optimal results, a mixture of dGTP and 7-deaza-dGTP is recommended. A common ratio is 1:3 (dGTP:7-deaza-dGTP).
-
To prepare a 10 mM working mix:
-
2.5 µL of 10 mM dGTP
-
7.5 µL of 10 mM 7-deaza-dGTP
-
Combine with the other dNTPs to a final concentration of 200 µM for each nucleotide in the final reaction.
-
-
-
Set up the PCR Reaction: Assemble the following components on ice in a PCR tube:
| Component | Volume (for 25 µL reaction) | Final Concentration |
| 10X PCR Buffer | 2.5 µL | 1X |
| dNTP/7-deaza-dGTP mix (as prepared above) | 0.5 µL | 200 µM each |
| Forward Primer (10 µM) | 1.25 µL | 0.5 µM |
| Reverse Primer (10 µM) | 1.25 µL | 0.5 µM |
| DNA Template (1-100 ng) | 1 µL | Varies |
| DNA Polymerase | 0.25 µL | 1.25 units |
| Nuclease-free water | to 25 µL | - |
-
Thermocycling Conditions: The following cycling conditions are a starting point and should be optimized for your specific template and primers.
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 2-5 min | 1 |
| Denaturation | 95 | 30 sec | 30-35 |
| Annealing | 55-65* | 30 sec | |
| Extension | 72 | 1 min/kb | |
| Final Extension | 72 | 5-10 min | 1 |
| Hold | 4 | ∞ | 1 |
* Annealing temperature should be optimized based on the melting temperature (Tm) of the primers.
-
Analysis: Analyze the PCR product by agarose gel electrophoresis. An increase in the yield of the specific product and a decrease in non-specific products are expected compared to a reaction with 100% dGTP.
Protocol 2: Site-Specific Incorporation of a 7-Deaza-dAMP Analog via Primer Extension (PEX)
This protocol describes the site-specific incorporation of a single modified 7-deaza-adenosine triphosphate analog into a DNA strand.
Materials:
-
Single-stranded DNA template
-
Primer (designed to anneal upstream of the desired incorporation site)
-
DNA Polymerase (e.g., KOD (exo-), Vent (exo-))
-
10X Polymerase Buffer
-
dNTP mix (10 mM each of dGTP, dCTP, dTTP)
-
Modified 7-deaza-dATP (10 mM)
-
Nuclease-free water
Procedure:
-
Anneal Primer to Template:
-
In a reaction tube, mix:
-
DNA Template (1 µM) - 10 µL
-
Primer (1.2 µM) - 12 µL
-
10X Annealing Buffer - 3 µL
-
Nuclease-free water - to 30 µL
-
-
Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature.
-
-
Set up the Primer Extension Reaction:
| Component | Volume (for 50 µL reaction) | Final Concentration |
| Annealed Primer/Template | 5 µL | 100 nM |
| 10X Polymerase Buffer | 5 µL | 1X |
| dNTP mix (without dATP) | 1 µL | 200 µM each |
| Modified 7-deaza-dATP (1 mM) | 1 µL | 20 µM |
| DNA Polymerase | 1 µL | 2 units |
| Nuclease-free water | to 50 µL | - |
-
Incubation: Incubate the reaction at the optimal temperature for the chosen polymerase (e.g., 72°C for KOD polymerase) for 15-30 minutes.
-
Purification and Analysis:
-
The modified oligonucleotide can be purified using methods such as ethanol precipitation, spin columns, or denaturing polyacrylamide gel electrophoresis (PAGE).
-
Analysis of incorporation can be performed using mass spectrometry or by observing a mobility shift on a high-resolution denaturing PAGE gel if the modification adds significant mass.
-
Visualizations
Experimental Workflow for PCR with 7-Deaza-dGTP
Caption: Workflow for PCR incorporation of 7-deaza-dGTP.
Experimental Workflow for Primer Extension (PEX)
Caption: Workflow for site-specific incorporation via Primer Extension.
Application Notes and Protocols for 7-CH-5'-dAMP in Antiviral Drug Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, a hallmark of many viral infections. Activation of this pathway leads to the production of type I interferons and other inflammatory cytokines, establishing a potent antiviral state. Consequently, the cGAS-STING pathway has emerged as a promising target for the development of novel antiviral therapeutics. 7-CH-5'-dAMP, a derivative of 2'-deoxyadenosine-5'-monophosphate, is a valuable tool for researchers engaged in antiviral drug discovery targeting this pathway. As a nucleoside antimetabolite and analog, this compound can serve as a competitive inhibitor or modulator of enzymes that interact with dAMP, including cGAS. These application notes provide detailed methodologies for the use of this compound in both biochemical and cell-based high-throughput screening (HTS) assays to identify novel modulators of the cGAS-STING pathway for antiviral drug development.
Biochemical Applications: Screening for cGAS Inhibitors
Principle:
This compound can be utilized as a competitive inhibitor of cGAS in biochemical assays. By competing with the natural substrate ATP, it can modulate the production of cyclic GMP-AMP (cGAMP), the second messenger that activates STING. This allows for the screening of small molecules that either enhance or disrupt this competitive interaction, leading to the identification of potential cGAS inhibitors or activators.
Experimental Protocol: High-Throughput cGAS Inhibition Assay
This protocol outlines a 384-well plate-based assay to screen for inhibitors of cGAS activity using this compound as a competitive modulator.
Materials and Reagents:
-
Purified recombinant human cGAS protein
-
This compound
-
ATP and GTP
-
Herring Testis DNA (htDNA)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 50 mM NaCl, 1 mM DTT
-
Test compounds library
-
cGAMP detection kit (e.g., ELISA-based or fluorescence polarization-based)
-
384-well assay plates (low-volume, non-binding surface)
Procedure:
-
Compound Plating:
-
Prepare a serial dilution of test compounds in DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of each test compound solution into the wells of a 384-well assay plate.
-
For control wells, dispense 50 nL of DMSO (negative control) or a known cGAS inhibitor (positive control).
-
-
Reagent Preparation:
-
Prepare a 2X cGAS/htDNA solution in Assay Buffer.
-
Prepare a 2X Substrate/7-CH-5'-dAMP solution containing ATP, GTP, and this compound in Assay Buffer. The concentration of this compound should be empirically determined to achieve a desired level of partial inhibition (e.g., IC₂₀).
-
-
Assay Reaction:
-
Add 5 µL of the 2X cGAS/htDNA solution to each well of the assay plate.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 5 µL of the 2X Substrate/7-CH-5'-dAMP solution to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Reaction Termination and cGAMP Detection:
-
Stop the reaction by adding 5 µL of 0.5 M EDTA to each well.
-
Proceed with the detection of cGAMP according to the manufacturer's protocol of the chosen detection kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each test compound relative to the DMSO and positive controls.
-
Plot the dose-response curves for hit compounds and determine their IC₅₀ values.
-
Quantitative Data Summary
| Parameter | Concentration | Purpose |
| Recombinant cGAS | 10 nM | Enzyme source |
| htDNA | 10 ng/µL | cGAS activator |
| ATP | 100 µM | cGAS substrate |
| GTP | 100 µM | cGAS substrate |
| This compound | 10-50 µM (to be optimized) | Competitive modulator |
| Test Compounds | 10 µM (initial screen) | Screening library |
| Known cGAS Inhibitor | 1 µM (e.g., RU.521) | Positive control |
Cell-Based Applications: Modulating the Antiviral Response
Principle:
In a cellular context, this compound can be used to probe the cGAS-STING pathway's response to viral infection or other stimuli. By potentially modulating intracellular nucleotide pools or directly interacting with cGAS, it can influence the production of type I interferons. This allows for the screening of compounds that either synergize with or antagonize the effects of this compound, providing insights into their mechanism of action on the antiviral response.
Experimental Protocol: High-Throughput Antiviral Reporter Assay
This protocol describes a cell-based assay using a reporter cell line to screen for modulators of the cGAS-STING pathway in the presence of this compound.
Materials and Reagents:
-
THP1-Dual™ cells (InvivoGen) or other suitable reporter cell line (e.g., expressing a luciferase reporter gene under the control of an IFN-inducible promoter)
-
This compound
-
Transfecting agent for DNA (e.g., Lipofectamine)
-
Stimulatory DNA (e.g., htDNA or viral DNA)
-
Test compounds library
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
384-well clear-bottom white assay plates
Procedure:
-
Cell Seeding:
-
Seed the reporter cells into 384-well plates at a density of 2 x 10⁴ cells per well in 20 µL of culture medium.
-
Incubate for 4-6 hours to allow cells to attach.
-
-
Compound and this compound Addition:
-
Add 5 µL of test compound solution (at 5X final concentration) to the appropriate wells.
-
Add 5 µL of this compound solution (at 5X final concentration, to be optimized) to all wells except for the no-modulator controls.
-
-
Pathway Stimulation:
-
Prepare a complex of stimulatory DNA with a transfection reagent according to the manufacturer's instructions.
-
Add 5 µL of the DNA-transfection reagent complex to each well to stimulate the cGAS-STING pathway.
-
For negative controls, add transfection reagent only.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 18-24 hours.
-
-
Reporter Gene Assay:
-
Equilibrate the plates to room temperature.
-
Add luciferase assay reagent to each well according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase signal to a cell viability readout (e.g., using a multiplexed viability dye).
-
Calculate the percentage of pathway modulation (inhibition or activation) for each test compound in the presence of this compound.
-
Quantitative Data Summary
| Parameter | Concentration/Amount | Purpose |
| Reporter Cells | 2 x 10⁴ cells/well | Host for the pathway |
| Stimulatory DNA | 100 ng/well | cGAS-STING activator |
| This compound | 25-100 µM (to be optimized) | Pathway modulator |
| Test Compounds | 10 µM (initial screen) | Screening library |
| Known STING Agonist | 1 µg/mL (e.g., cGAMP) | Positive control |
Visualizations
Caption: Workflow for a biochemical high-throughput screen to identify cGAS inhibitors.
Caption: The cGAS-STING signaling pathway and the inhibitory role of this compound.
Caption: Workflow for a cell-based high-throughput screen to identify cGAS-STING modulators.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and equipment. Always follow appropriate safety precautions when handling chemical and biological materials.
Application Notes and Protocols for Crystallographic Studies of DNA with 7-Deaza-Adenosine Modifications
Introduction
The user's query for "7-CH-5'-dAMP" likely refers to a 7-deazaadenosine modification. In standard chemical nomenclature, the nitrogen atom at position 7 of the purine ring is replaced by a carbon-hydrogen (C-H) group, forming a 7-deazapurine. This modification is of significant interest in structural biology and drug development as it alters the electronic properties and hydrogen bonding potential in the major groove of the DNA double helix without disrupting the Watson-Crick base pairing.
A particularly useful variant for X-ray crystallography is 7-iodo-7-deaza-2'-deoxyadenosine . The heavy iodine atom serves as a powerful anomalous scatterer, which is instrumental for solving the phase problem in crystal structure determination. These application notes provide an overview of the utility of 7-deazaadenosine-modified DNA in crystallographic studies and detailed protocols for its synthesis, crystallization, and analysis.
Application Notes
Modification of DNA with 7-Deazaadenosine and its Analogs
7-Deazaadenosine is an isostere of adenosine where the N7 atom is replaced by a C-H group. This subtle change has significant consequences for the biochemical and biophysical properties of DNA:
-
Altered Major Groove Interactions: The removal of the N7 nitrogen, a hydrogen bond acceptor, prevents the formation of specific hydrogen bonds with proteins or other molecules that recognize this position. This makes 7-deazaadenosine-modified oligonucleotides excellent tools for probing DNA-protein interactions.
-
Minimal Structural Perturbation: The substitution of N7 with a C-H group is sterically conservative and generally does not significantly alter the overall B-form DNA conformation, making it a valuable probe for studying the unmodified DNA structure.
-
Resistance to N-glycosylase Activity: The C-N glycosidic bond in 7-deazapurine nucleosides is more stable to acid-catalyzed hydrolysis and enzymatic cleavage by certain DNA glycosylases.
The Role of 7-Iodo-7-Deazaadenosine in Phasing
The determination of a crystal structure by X-ray diffraction requires knowledge of both the amplitudes and the phases of the scattered X-rays. While amplitudes are directly measured, phases are lost during the experiment. This is known as the "phase problem". One of the most powerful methods to solve this is Multi-wavelength Anomalous Dispersion (MAD) or Single-wavelength Anomalous Dispersion (SAD) .
These methods rely on the presence of heavy atoms in the crystal, which exhibit anomalous scattering. When X-rays with an energy near the absorption edge of the heavy atom are used, the scattering factor of the atom changes in a predictable way, which allows for the calculation of the phases.
7-Iodo-7-deaza-2'-deoxyadenosine is an ideal tool for this purpose:
-
Heavy Atom for Phasing: The iodine atom is sufficiently heavy to produce a strong anomalous signal, facilitating the phasing process.
-
Site-Specific Incorporation: Using standard phosphoramidite chemistry, the modified nucleotide can be incorporated at any desired position within a synthetic DNA oligonucleotide. This allows for precise control over the location of the anomalous scatterer.
Quantitative Data Presentation
While a specific crystal structure of a DNA duplex containing 7-iodo-7-deazaadenosine is not publicly available, the following table summarizes the crystallographic data for a closely related structure: a Dickerson-Drew Dodecamer (DDD) containing 7-deaza-2'-deoxyadenosine (dzA), 7-deaza-2'-deoxyguanosine (dzG), 5-fluoro-2'-deoxycytidine (FdC), and 5-chloro-2'-deoxyuridine (CldU), complexed with RNase H.[1] This provides a representative example of the quality of crystallographic data that can be obtained with 7-deazapurine-modified DNA.
| Parameter | DZA-DDD1 | DZA-DDD2 |
| PDB ID | Not provided in search results | Not provided in search results |
| Resolution (Å) | 1.5 | 2.3 |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |
| Unit Cell Dimensions (Å) | a=45.1, b=65.8, c=85.7 | a=45.3, b=66.1, c=86.3 |
| α, β, γ (°) | 90, 90, 90 | 90, 90, 90 |
| Molecules per ASU | 1 protein-DNA complex | 1 protein-DNA complex |
| R-work / R-free (%) | 17.8 / 20.5 | 21.1 / 25.8 |
| Number of unique reflections | 36,451 | 14,841 |
| Completeness (%) | 99.9 | 99.8 |
| Redundancy | 7.2 | 7.1 |
Experimental Protocols
Protocol 1: Synthesis of 7-Iodo-7-deaza-2'-deoxyadenosine Phosphoramidite
This protocol outlines the key steps for synthesizing the phosphoramidite building block required for oligonucleotide synthesis.
-
Synthesis of 7-deaza-2'-deoxyadenosine: Start from commercially available 7-deazaadenine. Perform a glycosylation reaction with a protected 2-deoxyribose derivative.
-
Iodination: The 7-position of the 7-deazaadenine ring is activated for electrophilic substitution. React 7-deaza-2'-deoxyadenosine with N-iodosuccinimide (NIS) in a suitable solvent like dimethylformamide (DMF). The reaction is typically carried out at room temperature for several hours to days.[2]
-
Protection of the 5'-hydroxyl group: React the 5'-hydroxyl group with dimethoxytrityl chloride (DMT-Cl) in the presence of a base like pyridine.
-
Phosphitylation: React the 3'-hydroxyl group with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base like N,N-diisopropylethylamine (DIPEA).
-
Purification: The final phosphoramidite product is purified by silica gel chromatography.
Protocol 2: Automated Solid-Phase DNA Synthesis
This protocol uses the synthesized phosphoramidite to incorporate the modified base into a DNA oligonucleotide.
-
Synthesizer Setup: Use a standard automated DNA synthesizer. The 7-iodo-7-deaza-2'-deoxyadenosine phosphoramidite is dissolved in anhydrous acetonitrile and placed on a designated port of the synthesizer.
-
Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction on a solid support (e.g., controlled pore glass). Each cycle consists of four steps:
-
De-blocking: Removal of the 5'-DMT protecting group with an acid (e.g., trichloroacetic acid).
-
Coupling: The 5'-hydroxyl group of the growing chain reacts with the phosphoramidite of the incoming nucleotide (either standard or the modified one).
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent (e.g., iodine in water/pyridine).
-
-
Cleavage and Deprotection: After the synthesis is complete, the oligonucleotide is cleaved from the solid support and the protecting groups on the bases and phosphates are removed using a concentrated ammonia solution.
-
Purification: The crude oligonucleotide is purified, typically by High-Performance Liquid Chromatography (HPLC).
Protocol 3: Crystallization of the Modified DNA
This protocol provides a general guideline for the crystallization of a modified DNA duplex.
-
Sample Preparation: Dissolve the purified and desalted single-stranded DNA oligonucleotides (the modified strand and its complement) in a buffer solution (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM NaCl).
-
Annealing: Mix the complementary strands in a 1:1 molar ratio. Heat the solution to 95°C for 5 minutes and then cool it slowly to room temperature over several hours to form the DNA duplex.
-
Crystallization Screening: Use a high-throughput crystal screen to test a wide range of crystallization conditions. The sitting drop vapor diffusion method is commonly used.
-
Mix a small volume (e.g., 1 µL) of the DNA solution with an equal volume of the reservoir solution from the screen.
-
Equilibrate the drop against a larger volume of the reservoir solution.
-
-
Optimization: Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the concentrations of the precipitant, salt, and buffer pH to obtain diffraction-quality crystals. For the DZA-DDD, crystallization was achieved in the presence of a protein (RNase H) and 5 mM MgCl2.[1]
Protocol 4: X-ray Diffraction and Phasing
-
Crystal Harvesting and Cryo-protection: Carefully mount a single crystal in a nylon loop and flash-cool it in a stream of liquid nitrogen. A cryoprotectant may be required to prevent ice formation.
-
Data Collection: Collect diffraction data at a synchrotron source. For MAD or SAD phasing, collect data at multiple wavelengths around the absorption edge of iodine.
-
Data Processing: Process the diffraction images to obtain the reflection intensities and their standard uncertainties.
-
Phase Determination: Use the anomalous signal from the iodine atoms to determine the initial phases. Software packages like SHELX, PHENIX, or CCP4 can be used for this purpose.
-
Model Building and Refinement: Build an initial model of the DNA into the electron density map and refine the structure to improve its agreement with the experimental data.
Visualizations
Caption: Experimental workflow from synthesis to structure determination.
References
Application Notes: Labeling DNA with 7-deaza-dAMP for Imaging
Introduction
The use of 7-deaza-2'-deoxyadenosine-5'-triphosphate (7-deaza-dAMP) and its derivatives provides a versatile platform for labeling DNA for a wide range of imaging applications. By replacing the nitrogen atom at the 7-position of the purine ring with a carbon atom, 7-deaza-dAMP offers a site for the attachment of fluorophores or bioorthogonal handles without significantly disrupting DNA structure and function. This modification allows for the enzymatic incorporation of these labeled nucleotides into DNA, enabling the visualization of DNA synthesis, localization, and dynamics in both in vitro and in vivo systems. These application notes provide an overview of the available methods, quantitative data on the properties of labeled DNA, and detailed protocols for researchers, scientists, and drug development professionals.
There are two primary strategies for labeling DNA with 7-deaza-dAMP derivatives:
-
Direct Labeling: This method involves the enzymatic incorporation of a 7-deaza-dAMP analog that is directly conjugated to a fluorescent dye. This approach is straightforward and allows for immediate visualization of the labeled DNA.
-
Bioorthogonal Labeling: This two-step strategy involves the enzymatic incorporation of a 7-deaza-dAMP analog modified with a bioorthogonal functional group (e.g., an alkyne or cyclopropene). Subsequently, a fluorescent probe carrying the complementary reactive group (e.g., an azide) is introduced, leading to a specific "click" reaction that labels the DNA. This method offers the flexibility to use a variety of fluorophores without the need to synthesize a new fluorescent nucleotide for each.
Data Presentation
Table 1: Photophysical Properties of Fluorescent 7-deaza-dAMP Analogs
| 7-deaza-dAMP Analog | Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |
| TAMRA-dATP | Tetramethylrhodamine | 555 | 580 | Not Reported | [1] |
| Cy3-dATP | Cyanine 3 | 550 | 570 | Not Reported | [1] |
| BODIPY-dATP | Boron-dipyrromethene | 503 | 512 | Not Reported | [1] |
| Rhodamine Green™-labeled 7-deaza-dATP | Rhodamine Green™ | 502 | 527 | Not Reported | [2] |
| Tetramethylrhodamine-labeled 7-deaza-dATP | Tetramethylrhodamine | 555 | 580 | Not Reported | [2] |
| 7-ethynyl-7-deaza-2'-deoxyadenosine | (Intrinsic) | 280 | ~400 | 0.002 - 0.27 | [3] |
Table 2: Thermal Stability of DNA Duplexes Containing 7-deaza-dAMP Analogs
| Modification | Effect on Melting Temperature (Tm) | Notes | Reference |
| 7-substituted 7-deaza-purines | Well accommodated in the major groove of B-DNA | Substituents like iodo, hexyn-1-yl, or 5-aminopentyn-1-yl were tested.[2] | [2] |
| 7-(tripropargylamine)-7-deaza-2'-deoxyguanosine | Increases duplex stability | While this is a guanosine analog, it demonstrates the stabilizing potential of modifications at the 7-position.[4] | [4] |
Experimental Protocols
Protocol 1: Direct Fluorescent Labeling of DNA using Enzymatic Incorporation
This protocol describes the direct incorporation of a fluorescently labeled 7-deaza-dATP analog into a DNA strand using a DNA polymerase.
Materials:
-
DNA template
-
Primer
-
DNA Polymerase (e.g., Taq Polymerase, Klenow Fragment)
-
Standard dNTP mix (dGTP, dCTP, dTTP)
-
Fluorescent 7-deaza-dATP analog (e.g., TAMRA-dATP, Cy3-dATP)[1]
-
PCR buffer
-
Nuclease-free water
-
DNA purification kit
Procedure:
-
Reaction Setup: Prepare the labeling reaction mixture in a PCR tube on ice. The final concentrations of the components should be optimized based on the specific DNA polymerase and template. A typical reaction might include:
-
1x PCR Buffer
-
200 µM each of dGTP, dCTP, dTTP
-
50 µM dATP
-
10-50 µM Fluorescent 7-deaza-dATP analog
-
0.2-0.5 µM DNA template
-
0.5 µM Primer
-
1-2.5 units of DNA Polymerase
-
Nuclease-free water to the final volume.
-
-
Enzymatic Reaction: Perform the labeling reaction using a thermocycler with a program suitable for the chosen DNA polymerase and template-primer pair. For a simple primer extension reaction, a single incubation step at the optimal temperature for the polymerase (e.g., 37°C for Klenow fragment, 72°C for Taq) for 1-2 hours may be sufficient. For PCR, a standard cycling protocol should be used.
-
Purification of Labeled DNA: Purify the labeled DNA from unincorporated nucleotides and enzymes using a suitable DNA purification kit (e.g., spin column-based).
-
Quantification and Quality Control: Determine the concentration and labeling efficiency of the purified DNA using a spectrophotometer or a fluorometer. The labeled DNA can be visualized on an agarose or polyacrylamide gel to confirm successful incorporation.
Protocol 2: Bioorthogonal Labeling of DNA via Click Chemistry
This protocol outlines a two-step method for labeling DNA. First, a 7-deaza-dAMP analog with an alkyne group is enzymatically incorporated. Second, a fluorescent azide is attached via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction.[5][6][7]
Step 1: Enzymatic Incorporation of Alkyne-Modified 7-deaza-dAMP
Materials:
-
DNA template
-
Primer
-
DNA Polymerase (e.g., Vent (exo-))[8]
-
Standard dNTP mix (dGTP, dCTP, dTTP)
-
7-alkyne-modified 7-deaza-dATP (e.g., 7-ethynyl-7-deaza-dATP)
-
Reaction buffer
-
Nuclease-free water
-
DNA purification kit
Procedure:
-
Enzymatic Reaction Setup: Follow the procedure described in Protocol 1, substituting the fluorescent 7-deaza-dATP with the alkyne-modified 7-deaza-dATP.
-
Purification: Purify the alkyne-modified DNA as described in Protocol 1.
Step 2: Click Chemistry Labeling
Materials:
-
Alkyne-modified DNA
-
Fluorescent azide (e.g., Alexa Fluor 488 Azide)
-
Copper(II)-TBTA complex stock solution (10 mM in 55% DMSO)[7]
-
Ascorbic acid stock solution (5 mM in water, freshly prepared)[7]
-
Triethylammonium acetate buffer (2 M, pH 7.0)[7]
-
DMSO
-
Nuclease-free water
-
DNA purification kit
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following:
-
Alkyne-modified DNA (20-200 µM final concentration)
-
2 M Triethylammonium acetate buffer, pH 7.0 (to a final concentration of 0.2 M)
-
DMSO (to a final concentration of 50% v/v)
-
Fluorescent azide stock solution (1.5x the concentration of the DNA)
-
-
Vortex the mixture briefly.
-
Add Ascorbic Acid: Add the required volume of 5 mM ascorbic acid stock solution to a final concentration of 0.5 mM and vortex briefly.
-
Degas: Bubble an inert gas (e.g., argon or nitrogen) through the solution for 30 seconds.
-
Add Copper Catalyst: Add the required volume of 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM.
-
Incubation: Flush the tube with inert gas, cap it tightly, and vortex thoroughly. Incubate the reaction at room temperature for 1-4 hours, or overnight, protected from light.
-
Purification: Purify the fluorescently labeled DNA using a DNA purification kit suitable for removing salts, catalysts, and excess fluorophores.
Protocol 3: Live-Cell Imaging of DNA Synthesis
This protocol is adapted from a study using fluorescent dATP analogs for in vivo imaging in zebrafish embryos.[1]
Materials:
-
Live specimens (e.g., zebrafish embryos, C. elegans)
-
Fluorescent 7-deaza-dATP analog (e.g., TAMRA-dATP) at a concentration of 1-5 mM in microinjection buffer.
-
Microinjection setup
-
Fluorescence microscope equipped for live-cell imaging.
Procedure:
-
Microinjection: Microinject the fluorescent 7-deaza-dATP analog into the cells or embryos of interest. The injection volume and location will depend on the specific organism and experimental goals.
-
Incubation: Allow the specimens to develop under standard conditions to allow for the incorporation of the fluorescent nucleotide into newly synthesized DNA during cell division.
-
Imaging: Mount the specimens on a microscope slide suitable for live imaging. Use a fluorescence microscope with the appropriate filter sets for the chosen fluorophore to visualize the labeled DNA in real-time. Acquire time-lapse images to observe processes such as DNA replication and chromosome segregation.[1]
Mandatory Visualization
Caption: Workflow for direct fluorescent labeling of DNA.
Caption: Workflow for bioorthogonal labeling of DNA.
Caption: Logical relationships in DNA labeling strategies.
References
- 1. Fluorescent dATP for DNA Synthesis In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescent DNA: the development of 7-deazapurine nucleoside triphosphates applicable for sequencing at the single molecule level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. "Double click" reaction on 7-deazaguanine DNA: synthesis and excimer fluorescence of nucleosides and oligonucleotides with branched side chains decorated with proximal pyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA Primer Extension with Cyclopropenylated 7-Deaza-2'-deoxyadenosine and Efficient Bioorthogonal Labeling in Vitro and in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Labelling of DNA and RNA in the cellular environment by means of bioorthogonal cycloaddition chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lumiprobe.com [lumiprobe.com]
- 8. researchgate.net [researchgate.net]
Application Note & Protocol: Synthesis and Applications of 7-Ethynyl-7-Deaza-2'-deoxyadenosine (7-CH-dA) Modified Oligonucleotides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chemical modifications to oligonucleotides are pivotal for a wide range of applications in molecular biology, diagnostics, and therapeutics. Modifications at the 7-position of purines are of particular interest as they allow for the introduction of functional groups into the major groove of the DNA double helix without disrupting the Watson-Crick base pairing. The 7-deaza-7-ethynyl-2'-deoxyadenosine (also referred to as 7-CH-dA) modification replaces the N7 atom of adenine with a carbon atom, to which an ethynyl group is attached.[1][2] This modification provides a site for further functionalization via click chemistry and can be used to modulate the interactions between DNA and proteins.[3]
This document provides detailed protocols for the synthesis of oligonucleotides containing 7-CH-dA through two primary methods: enzymatic incorporation of the modified triphosphate (7-CH-dATP) and direct solid-phase chemical synthesis using a phosphoramidite monomer.
Synthesis Strategies
There are two principal methodologies for generating oligonucleotides containing the 7-CH-dA modification:
-
Enzymatic Incorporation: This "bottom-up" approach involves the synthesis of the modified 2'-deoxyribonucleoside 5'-O-triphosphate (7-CH-dATP). This modified triphosphate is then used as a substrate for a DNA polymerase in a template-directed primer extension (PEX) or Polymerase Chain Reaction (PCR) to generate the desired modified DNA strand.[4][5] This method is highly efficient for producing long, specifically modified DNA sequences.[3]
-
Solid-Phase Chemical Synthesis: This "top-down" method utilizes a chemically synthesized 7-CH-dA phosphoramidite building block. This monomer is incorporated into a growing oligonucleotide chain at defined positions using a standard automated DNA synthesizer.[2] This approach offers precise control over the placement and number of modifications within the sequence.
Experimental Protocols
Protocol 1: Enzymatic Synthesis via Primer Extension (PEX)
This protocol describes the incorporation of 7-CH-dATP into a DNA strand using a template and a DNA polymerase. KOD (exo-) DNA polymerase is often selected for its high fidelity and efficiency in incorporating modified nucleotides.[3]
Materials:
-
DNA Template (ssDNA)
-
Primer (ssDNA, complementary to the 3' end of the template)
-
Natural dNTPs (dGTP, dCTP, dTTP)
-
7-Ethynyl-7-deaza-dATP (7-CH-dATP)
-
10x Polymerase Reaction Buffer
-
Nuclease-free water
-
Thermal cycler
-
Reagents for Polyacrylamide Gel Electrophoresis (PAGE) or HPLC purification
Procedure:
-
Reaction Setup: Assemble the primer extension reaction mixture in a PCR tube on ice. For a typical 20 µL reaction:
-
10x Reaction Buffer: 2 µL
-
DNA Template (10 µM): 1 µL
-
Primer (10 µM): 1 µL
-
Natural dNTP mix (10 mM each): 0.4 µL
-
7-CH-dATP (10 mM): 0.4 µL (or as required, may substitute natural dATP)
-
DNA Polymerase (e.g., KOD XL, 1 U/µL): 1 µL
-
Nuclease-free water: to a final volume of 20 µL
-
-
Thermal Cycling:
-
Annealing: Place the reaction tube in a thermal cycler and run an initial denaturation at 95°C for 2 minutes, followed by annealing at a temperature appropriate for the primer-template duplex (e.g., 55°C) for 1 minute.
-
Extension: Increase the temperature to the optimal extension temperature for the polymerase (e.g., 70-72°C) and hold for 2-5 minutes, depending on the length of the desired product.[4]
-
Final Elongation: Perform a final extension step at 70-72°C for 5 minutes.[4]
-
-
Analysis and Purification:
-
Analyze a small aliquot (e.g., 2-5 µL) of the reaction product on a denaturing polyacrylamide gel (12.5% PAGE) to confirm the synthesis of the full-length product.[4]
-
Purify the modified oligonucleotide from the reaction mixture using denaturing PAGE or HPLC to remove unincorporated nucleotides, primers, and the template.
-
Caption: Workflow for enzymatic synthesis of 7-CH-dA modified primers.
Protocol 2: Solid-Phase Chemical Synthesis
This protocol outlines the incorporation of a 7-CH-dA phosphoramidite monomer during standard automated oligonucleotide synthesis.
Materials:
-
DNA Synthesizer (e.g., Applied Biosystems 394)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Standard DNA phosphoramidites (dA, dG, dC, dT)
-
7-CH-dA phosphoramidite monomer
-
Anhydrous acetonitrile
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole, ETT)
-
Capping reagents (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)
-
Oxidizing solution (Iodine/water/pyridine)
-
Detritylation solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)
Procedure (Synthesis Cycle for one incorporation):
-
Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the terminal nucleoside on the solid support by washing with the detritylation solution. This exposes the 5'-hydroxyl group for the next coupling step.
-
Coupling: The 7-CH-dA phosphoramidite monomer and the activator solution are delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group, extending the oligonucleotide chain.[6] A high coupling efficiency (>99%) is critical for synthesizing long, high-quality oligonucleotides.[7]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents. This prevents the formation of deletion mutants (sequences missing a base) in subsequent cycles.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester by the iodine solution.
-
Cycle Repetition: The four steps (Detritylation, Coupling, Capping, Oxidation) are repeated for each subsequent monomer until the full-length oligonucleotide is assembled.
-
Final Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the CPG solid support using concentrated ammonium hydroxide. The same solution, typically with heating (e.g., 55°C for 8-12 hours), removes the protecting groups from the phosphodiester backbone and the nucleobases.[6]
-
Purification: The crude oligonucleotide is purified, typically by HPLC, to isolate the full-length product.
Caption: Iterative cycle for solid-phase synthesis of modified oligonucleotides.
Data Summary
The efficiency of synthesis and the biological activity of the resulting modified oligonucleotides are critical parameters. The following table summarizes representative quantitative data from the literature.
| Parameter | Method | Modification/Sequence | Value | Reference |
| Isolated Yield | Enzymatic (PEX) | 18-mer DNA with phenyl-substituted 7-deazapurine | 24–61% | [3] |
| IC₅₀ | HCV NS5b Polymerase Inhibition | 7-deaza-7-ethynyl-2'-C-methyladenosine triphosphate | 0.75 µM | [8] |
| IC₅₀ | HCV NS5b Polymerase Inhibition | 7-deaza-7-ethynyl-2'-deoxy-2'-fluoro-2'-C-methyladenosine triphosphate | 0.4 µM | [8] |
| EC₅₀ | HCV Replicon Assay | 7-deaza-7-ethynyl-2'-C-methyladenosine | 0.09 µM | [8] |
| Coupling Efficiency | Solid-Phase Synthesis | Standard Oligonucleotides | >99% achievable | [6][7] |
Applications and Significance
The introduction of an ethynyl group at the 7-position of adenine provides a versatile chemical handle for a variety of applications.
Caption: Key application areas for 7-CH-dA modified oligonucleotides.
-
Probing DNA-Protein Interactions: Since the modification resides in the major groove, it can be used to study how proteins, such as restriction enzymes and polymerases, recognize and interact with their target DNA sequences.[3]
-
Therapeutics: Modified nucleosides and nucleotides can act as potent inhibitors of viral polymerases. As demonstrated with the Hepatitis C Virus (HCV) NS5b polymerase, 7-deaza-7-ethynyl-adenosine derivatives can serve as effective chain terminators of viral replication.[8]
-
Bioconjugation and Diagnostics: The terminal alkyne of the ethynyl group is a perfect handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the straightforward attachment of fluorophores, biotin, or other reporter molecules for diagnostic assays.
-
Functional Nucleic Acids: The incorporation of modified bases can expand the chemical diversity of DNA, enabling the selection of aptamers and DNA enzymes (DNAzymes) with novel binding and catalytic properties.[5]
References
- 1. 7-Deaza-Adenosine, 7-Deaza-A RNA Modification [biosyn.com]
- 2. csb.vanderbilt.edu [csb.vanderbilt.edu]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic synthesis of hypermodified DNA polymers for sequence-specific display of four different hydrophobic groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Superanionic DNA: enzymatic synthesis of hypermodified DNA bearing four different anionic substituents at all four nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atdbio.com [atdbio.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Synthesis and biological activity of 7-deaza-7-ethynyl-2'-deoxy-2'-fluoro-2'-C-methyladenosine and its 2'-C-methyl-ribo analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein-DNA Binding Assays Using 7-deaza-dAMP
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise recognition of DNA sequences by proteins is fundamental to numerous cellular processes, including transcription, replication, and DNA repair.[1][2] Understanding the molecular basis of these interactions is critical for basic research and for the development of therapeutics that target these pathways. One powerful tool for dissecting these interactions is the use of chemically modified oligonucleotides.
This document provides a detailed guide to the experimental design of protein-DNA binding assays using 7-deaza-7'-deoxyadenosine monophosphate (7-deaza-dAMP) . By replacing the nitrogen at the 7th position of the purine ring with a carbon, 7-deaza-dAMP removes a potential hydrogen bond acceptor site in the major groove of the DNA double helix without significantly distorting the overall B-form DNA structure.[3][4] This subtle modification allows researchers to probe the importance of specific major groove contacts for protein binding affinity and specificity.
These application notes are intended for researchers in molecular biology, biochemistry, and drug development who wish to investigate the nuanced mechanisms of protein-DNA recognition.
Principle of the Method
The core principle behind using 7-deaza-dAMP is to test the hypothesis that a protein of interest makes critical contacts with the N7 atom of adenine in its DNA target sequence. The N7 position is located in the major groove, a common site for sequence-specific recognition by DNA-binding proteins.
By comparing the binding affinity of a protein to an unmodified DNA probe versus a probe containing one or more 7-deaza-dA substitutions, one can infer the role of the N7 contact.
-
Significant decrease in binding affinity: Suggests the N7 of adenine is a critical hydrogen bond acceptor for the protein.
-
No change or minimal change in binding affinity: Indicates that this specific major groove contact is not essential for the interaction.
-
Increase in binding affinity: While less common, this could suggest that the removal of the N7 atom alleviates a steric or electrostatic clash.
This approach is particularly useful for validating structural models of protein-DNA complexes and for understanding the energetic contributions of individual atomic contacts.
Key Applications
-
Validating Protein-DNA Interaction Models: Confirming specific atomic contacts predicted by X-ray crystallography or computational modeling.
-
Characterizing Binding Specificity: Elucidating the energetic importance of major groove contacts for transcription factors, polymerases, and nucleases.[4][5]
-
Drug Development: Screening for small molecules that disrupt protein-DNA interactions by targeting specific contacts in the major groove.[6]
-
Modulating DNA Structure: Using 7-deaza-dA to alter structural features like DNA bending in poly(A) tracts.[3]
Experimental Design and Workflow
A typical experimental workflow involves designing and synthesizing modified oligonucleotides, performing binding assays, and analyzing the comparative data.
Caption: General experimental workflow for using 7-deaza-dAMP in protein-DNA binding studies.
Detailed Experimental Protocols
Oligonucleotides containing 7-deaza-dAMP can be obtained from commercial suppliers that offer custom DNA synthesis.[3] Ensure high purity (e.g., HPLC or PAGE purified) for all oligonucleotides used in binding assays.
Protocol 1: Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is a widely used technique to detect protein-DNA interactions.[7][8] The principle is that a protein-DNA complex migrates more slowly than the free DNA probe through a non-denaturing polyacrylamide gel.[9]
Caption: Workflow for a comparative Electrophoretic Mobility Shift Assay (EMSA).
Methodology:
-
Probe Preparation:
-
Design two complementary single-stranded oligonucleotides (ssDNA), one pair for the control sequence and one for the 7-deaza-dA modified sequence. The modification should be at the hypothesized contact site.
-
Anneal the complementary strands to form double-stranded DNA (dsDNA) probes.
-
Label the 5' end of one strand with [γ-³²P]ATP using T4 Polynucleotide Kinase or use a non-radioactive label like biotin or a fluorophore. Purify the labeled probes.
-
-
Binding Reaction (20 µL total volume):
-
Prepare a master mix of binding buffer (e.g., 20 mM HEPES pH 7.9, 50 mM KCl, 1 mM DTT, 5% glycerol).
-
In separate tubes, add a fixed amount of labeled probe (e.g., 20-50 fmol).
-
Add increasing concentrations of the purified DNA-binding protein to the tubes.
-
For each protein concentration, set up parallel reactions for the control probe and the 7-deaza-dA probe.
-
Include a non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.
-
Incubate reactions for 20-30 minutes at room temperature or 4°C, depending on protein stability.
-
-
Electrophoresis:
-
Add loading dye (without SDS) to each reaction.
-
Load samples onto a pre-run native polyacrylamide gel (4-6% acrylamide).
-
Run the gel at a constant voltage (e.g., 100-150V) at 4°C to prevent complex dissociation.
-
-
Detection and Analysis:
-
Dry the gel and expose it to a phosphor screen or X-ray film if using ³²P. For non-radioactive probes, perform the appropriate blotting and detection steps.
-
Quantify the intensity of the bands corresponding to free and bound probes using densitometry software.
-
Calculate the fraction of bound probe at each protein concentration and plot the data to determine the apparent equilibrium dissociation constant (Kd).
-
Protocol 2: DNase I Footprinting
This technique identifies the specific DNA sequence where a protein binds by protecting it from cleavage by DNase I.[10][11][12]
Methodology:
-
Probe Preparation:
-
Prepare control and 7-deaza-dA modified DNA fragments (typically 100-200 bp) containing the binding site.
-
Uniquely label one end of one strand with ³²P.
-
-
Binding and Digestion:
-
Set up binding reactions as in the EMSA protocol, with one tube containing no protein (control lane).
-
After incubation, add a pre-determined, limiting amount of DNase I to each reaction. Incubate for a short, standardized time (e.g., 1-2 minutes at room temperature).
-
Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
-
Analysis:
-
Purify the DNA fragments by phenol:chloroform extraction and ethanol precipitation.
-
Resuspend the samples in formamide loading dye, denature by heating, and run on a denaturing (sequencing) polyacrylamide gel alongside a sequencing ladder (e.g., Maxam-Gilbert G-lane) of the same fragment.
-
Dry the gel and perform autoradiography.
-
The "footprint" will appear as a gap in the ladder of DNA fragments in the lane containing the protein, corresponding to the protected binding site. Compare the footprint on the control DNA to the 7-deaza-dA modified DNA. A weaker or absent footprint on the modified probe indicates reduced binding.
-
Protocol 3: Surface Plasmon Resonance (SPR)
SPR is a label-free method that allows for the real-time, quantitative analysis of binding kinetics and affinity.[1][13]
Methodology:
-
Chip Preparation:
-
Select a sensor chip (e.g., streptavidin-coated).
-
Synthesize 5'-biotinylated dsDNA probes (both control and 7-deaza-dA modified).
-
Immobilize the biotinylated DNA probes onto different flow cells of the sensor chip. One flow cell should be left blank or immobilized with a non-target DNA to serve as a reference.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the purified protein in a suitable running buffer (e.g., HBS-EP+).
-
Inject the protein solutions over the flow cells at a constant flow rate, starting with the lowest concentration.
-
Monitor the binding in real-time as a change in response units (RU).
-
After each protein injection (association phase), flow buffer alone over the chip to monitor the dissociation phase.
-
Between different protein concentrations, regenerate the chip surface if necessary using a mild solution (e.g., low pH glycine or high salt) to remove all bound protein.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
This will yield the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Data Presentation and Interpretation
Quantitative data should be summarized in tables to facilitate direct comparison between the control and modified probes.
Table 1: Comparative EMSA Data
| Protein Conc. (nM) | % Bound Probe (Control DNA) | % Bound Probe (7-deaza-dA DNA) |
| 0 | 0 | 0 |
| 5 | 15.2 ± 1.8 | 5.1 ± 0.9 |
| 10 | 35.5 ± 2.5 | 12.3 ± 1.5 |
| 20 | 60.1 ± 3.1 | 25.8 ± 2.2 |
| 50 | 85.4 ± 2.8 | 55.6 ± 3.5 |
| 100 | 94.2 ± 1.5 | 78.9 ± 2.9 |
| Apparent Kd (nM) | 15.8 | 42.5 |
Note: Data are representative examples.
Interpretation: The ~2.7-fold increase in the apparent Kd for the 7-deaza-dA probe suggests that the N7 of adenine contributes significantly to the binding energy of the interaction.
Table 2: Comparative SPR Kinetic Data
| DNA Probe | ka (1/Ms) | kd (1/s) | KD (nM) |
| Control | 2.1 x 10⁵ | 3.5 x 10⁻³ | 16.7 |
| 7-deaza-dA | 1.8 x 10⁵ | 9.2 x 10⁻³ | 51.1 |
Note: Data are representative examples.
Interpretation: The SPR data show that the primary effect of the 7-deaza-dA modification is a ~2.6-fold increase in the dissociation rate (kd), while the association rate (ka) is minimally affected. This indicates that the N7 contact is more important for stabilizing the formed complex than for the initial recognition event. The resulting KD value corroborates the EMSA findings.
References
- 1. Real-Time Analysis of Specific Protein-DNA Interactions with Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental snapshots of a protein-DNA binding landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-deaza-dA Oligo Modifications from Gene Link [genelink.com]
- 4. researchgate.net [researchgate.net]
- 5. 7-deaza-2'-deoxyguanosine, 7-deaza-dG Oligonucleotide Modification [biosyn.com]
- 6. DNase I Footprinting of Small Molecule Binding Sites on DNA | Springer Nature Experiments [experiments.springernature.com]
- 7. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrophoretic mobility shift assay (EMSA) for detecting protein-nucleic acid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrophoretic Mobility Shift Assays for Protein–DNA Complexes Involved in DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNase I footprinting [gene.mie-u.ac.jp]
- 11. med.upenn.edu [med.upenn.edu]
- 12. DNase I footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Application Notes and Protocols for 7-CH-5'-dAMP in Single-Molecule Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-CH-5'-dAMP, also known as 7-deaza-2'-deoxyadenosine-5'-monophosphate, is a synthetic analog of the natural nucleotide deoxyadenosine monophosphate (dAMP). In this molecule, the nitrogen atom at the 7th position of the adenine base is replaced by a carbon atom. This modification alters the hydrogen bonding capabilities in the major groove of the DNA double helix without disrupting the Watson-Crick base pairing. The resulting change in the biophysical properties of DNA containing this analog makes this compound a valuable tool for various molecular biology applications, including single-molecule studies. These application notes provide an overview of the potential uses of this compound in single-molecule research and detailed protocols for its experimental application.
Key Properties and Rationale for Use in Single-Molecule Studies
The substitution of nitrogen with a CH group at the 7-position of the purine ring in this compound leads to several key properties that are advantageous for single-molecule investigations:
-
Reduced Secondary Structure Formation: DNA sequences rich in guanine and cytosine (GC-rich regions) are prone to forming stable secondary structures, such as G-quadruplexes, which can impede enzymatic processes. The incorporation of 7-deaza purines, including the corresponding triphosphate 7-deaza-dATP, can destabilize these alternative structures, facilitating the study of DNA-protein interactions and enzymatic activity on such templates.[1][2]
-
Altered DNA Flexibility and Conformation: The modification can subtly alter the local flexibility and conformation of the DNA duplex. These changes can be probed at the single-molecule level to understand the impact of base modifications on DNA mechanics and protein recognition.
-
Enzymatic Incorporability: The triphosphate form, 7-deaza-dATP, is a substrate for various DNA polymerases, allowing for its site-specific or random incorporation into DNA strands for subsequent single-molecule analysis.[3][4][5]
-
Probing DNA-Protein Interactions: The absence of the N7 hydrogen bond acceptor in the major groove can be used to investigate the specific contacts between DNA-binding proteins and the adenine base.[6][7][8]
Quantitative Data Summary
While specific quantitative data for this compound in single-molecule studies is limited in publicly available literature, the properties of its triphosphate precursor, 7-deaza-dATP, have been characterized in enzymatic assays.
| Parameter | Value | Enzyme/System | Reference |
| Purity (HPLC) | ≥ 95% | Not Applicable | Jena Bioscience[9] |
| λmax | 270 nm (in Tris-HCl, pH 7.5) | Not Applicable | Jena Bioscience[9] |
| Molar Extinction Coefficient (ε) | 11.3 L mmol⁻¹ cm⁻¹ | Not Applicable | Jena Bioscience[9] |
| Incorporation | Successful | KOD Dash, Pfu, Vent(exo-) DNA Polymerases | [4] |
| Effect on DNA Stability | Lowers melting temperature of dsDNA | Not Applicable | Jena Bioscience[10] |
Application 1: Single-Molecule FRET Studies of DNA Bending and Protein Binding
Single-molecule Förster Resonance Energy Transfer (smFRET) is a powerful technique to measure nanometer-scale distances and conformational changes in biomolecules.[11][12][13][14] By incorporating this compound into a DNA substrate labeled with a FRET donor and acceptor pair, researchers can investigate how this modification affects DNA bending or the binding of proteins that interact with the major groove.
Experimental Protocol: smFRET Assay
-
DNA Substrate Preparation:
-
Synthesize two single-stranded DNA oligonucleotides. One oligonucleotide should be labeled with a donor fluorophore (e.g., Cy3) and the other with an acceptor fluorophore (e.g., Cy5) at specific positions.
-
One of the oligonucleotides should contain a 7-deaza-adenine base at the desired position, introduced during synthesis using the corresponding phosphoramidite.
-
Anneal the two strands to form a double-stranded DNA construct. A biotin moiety can be incorporated at one end for surface immobilization.
-
-
Surface Passivation and Immobilization:
-
Prepare a quartz microscope slide with a passivated surface (e.g., using polyethylene glycol, PEG) to minimize non-specific binding.
-
Functionalize the surface with streptavidin.
-
Introduce the biotinylated DNA construct to the flow cell to immobilize it on the surface via the biotin-streptavidin interaction.
-
-
Single-Molecule Imaging:
-
Use a Total Internal Reflection Fluorescence (TIRF) microscope to excite the donor fluorophore.
-
Collect the fluorescence emission from both the donor and acceptor fluorophores simultaneously using a sensitive camera.
-
Record time traces of the fluorescence intensities.
-
-
Data Analysis:
-
For each single molecule, calculate the FRET efficiency (E) using the formula: E = I_A / (I_D + I_A), where I_A and I_D are the background-corrected intensities of the acceptor and donor, respectively.
-
Generate FRET efficiency histograms to identify different conformational states.
-
Analyze the time traces to study the dynamics of conformational changes.
-
Compare the results with an unmodified DNA control to determine the effect of the this compound modification.
-
Application 2: Nanopore Sequencing for Modified Base Detection and DNA-Protein Interaction Analysis
Nanopore sequencing offers a unique platform to study the physical and chemical properties of single nucleic acid molecules. As a DNA strand passes through a nanopore, it causes characteristic changes in the ionic current. The presence of a modified base like 7-deaza-adenine can alter this current signal, providing a potential method for its direct detection. Furthermore, the interaction of proteins with DNA containing this modification can be studied by observing changes in the translocation time or current blockade levels.
Experimental Protocol: Nanopore Sequencing Assay
-
Template Preparation:
-
Generate a DNA template containing this compound at specific locations. This can be achieved by PCR amplification using a mixture of dNTPs where dATP is partially or fully replaced by 7-deaza-dATP.[3]
-
Ligate a motor protein or a hairpin to the end of the DNA to control the translocation speed through the nanopore.
-
-
Nanopore Experiment Setup:
-
Assemble a nanopore sequencing flow cell according to the manufacturer's instructions (e.g., Oxford Nanopore Technologies).
-
Introduce the prepared DNA library into the flow cell.
-
-
Data Acquisition:
-
Apply a voltage across the nanopore membrane to drive the DNA through the pore.
-
Record the ionic current as a function of time for individual DNA molecules.
-
-
Data Analysis:
-
Use basecalling algorithms to align the raw current signal to the expected DNA sequence.
-
Analyze the current signal in the region of the 7-deaza-adenine modification and compare it to the signal from an unmodified adenine. Look for characteristic shifts in the current level or changes in the signal noise.
-
To study protein binding, introduce a DNA-binding protein of interest. Analyze changes in the translocation time (dwell time) or the depth of the current blockade when the protein is bound to its recognition site containing the modification.
-
Compare these signatures to those obtained with an unmodified DNA template to elucidate the role of the N7 position in the interaction.
-
Signaling Pathways
While this compound itself is not directly involved in intracellular signaling, its analog, 7-deaza-adenosine, can be metabolized to the triphosphate form and incorporated into cellular nucleic acids. This can have downstream effects on pathways involving DNA replication and repair. Furthermore, analogs like 7-deaza-adenosine have been shown to be potent inhibitors of viral RNA-dependent RNA polymerases, thereby interfering with viral replication pathways.[15][16] The diagram below illustrates a generalized pathway of how a 7-deaza-adenosine analog might exert its antiviral effect.
Conclusion
This compound and its triphosphate precursor represent versatile tools for the single-molecule research community. Their unique biophysical properties allow for the investigation of fundamental aspects of DNA structure, dynamics, and interactions with proteins that are not easily accessible with natural DNA. The provided protocols offer a starting point for researchers to design and implement novel single-molecule experiments to further our understanding of these processes. As single-molecule techniques continue to evolve in their precision and throughput, the applications for modified nucleotides like this compound are expected to expand significantly.
References
- 1. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Incorporation of 7-deaza dGTP during the amplification step in the polymerase chain reaction procedure improves subsequent DNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic incorporation of chemically-modified nucleotides into DNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substrate property and incorporation accuracy of various dATP analogs during enzymatic polymerization using thermostable DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.pku.edu.cn [chem.pku.edu.cn]
- 7. Single-molecule analysis of DNA-protein complexes using nanopores | Springer Nature Experiments [experiments.springernature.com]
- 8. Single Molecule Moleculation and Analysis of DNA-Protein Interactions. - EMBO Archive [archive.embo.org]
- 9. 7-Deaza-dATP, 7-Deaza Purines - Jena Bioscience [jenabioscience.com]
- 10. 7-Deaza Purines - Jena Bioscience [jenabioscience.com]
- 11. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Single-Molecule FRET-Based Dynamic DNA Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reliability and accuracy of single-molecule FRET studies for characterization of structural dynamics and distances in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Single Molecule FRET Analysis of DNA Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application of 7-Deazaadenosine in Aptamer Selection: Enhancing Binding Affinity and Specificity
Application Notes
The incorporation of modified nucleotides into nucleic acid libraries is a powerful strategy to enhance the chemical diversity of aptamers, often leading to improved binding properties such as higher affinity and specificity. 7-deazaadenosine, a structural analog of adenosine where the nitrogen at position 7 is replaced by a carbon atom, is a particularly useful modification in the context of aptamer selection. This modification can alter the hydrogen bonding potential and stacking interactions of the nucleobase, contributing to more effective binding to target molecules, especially within hydrophobic pockets.[1][2]
The use of 7-deazaadenosine-modified nucleotides, such as 7-deaza-dATP, during the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process allows for the selection of aptamers with novel functionalities.[1] These modified aptamers have shown significant promise in targeting proteins that are challenging for natural nucleic acid aptamers due to the hydrophilic nature of the standard DNA backbone.[1][3] By introducing hydrophobic moieties through modifications like 7-phenylbutyl-7-deazaadenine, it is possible to select for aptamers that engage in hydrophobic interactions with the target protein, leading to a substantial increase in binding affinity.[1][3]
Key Advantages of Using 7-Deazaadenosine in Aptamer Selection:
-
Increased Binding Affinity: Modified aptamers containing 7-deazaadenosine derivatives have demonstrated significantly higher binding affinities (in the low nanomolar range) compared to their unmodified counterparts.[1][3]
-
Enhanced Hydrophobic Interactions: The modification allows for the introduction of hydrophobic groups that can interact with hydrophobic pockets on target proteins, a type of interaction less accessible to natural DNA or RNA.[1]
-
Expanded Chemical Diversity: The incorporation of 7-deazaadenosine expands the chemical space of the aptamer library, increasing the probability of identifying high-affinity binders against a wide range of targets.[2]
-
Potential for "Undruggable" Targets: This approach is particularly promising for developing aptamers against difficult targets that have been challenging to address with traditional aptamers or other affinity reagents.[1]
Quantitative Data Summary
The inclusion of 7-deazaadenosine modifications has been shown to dramatically improve the binding affinities of aptamers for their targets. The following table summarizes the dissociation constants (Kd) of modified aptamers compared to their natural counterparts for different protein targets.
| Target Protein | Aptamer Type | Dissociation Constant (Kd) | Reference |
| Heat Shock Protein 70 (Hsp70) | Natural DNA Aptamer (HSNat-2) | >5 µM | [1][3] |
| Heat Shock Protein 70 (Hsp70) | 7-phenylbutyl-7-deazaadenine Modified (HSc-2) | Low nanomolar range | [1][3] |
| Heat Shock Protein 70 (Hsp70) | Natural DNA Aptamer (HSNat-9) | >5 µM | [3] |
| Heat Shock Protein 70 (Hsp70) | 7-phenylbutyl-7-deazaadenine Modified (HSc-9) | Low nanomolar range | [3] |
| β-secretase 1 (BACE1) | 7-deazaadenine and 5-chlorouracil Modified | 10 nM | [4] |
Experimental Protocols
I. Synthesis of 7-Deazaadenosine-Modified dATP
For specialized applications, such as the introduction of a hydrophobic phenylbutyl group, a modified 7-deaza-dATP can be synthesized. A general approach involves a Sonogashira coupling reaction to attach the desired functional group at the 7-position of 7-iodo-7-deaza-2'-deoxyadenosine, followed by reduction and phosphorylation to yield the triphosphate.[3]
II. Modified SELEX Protocol for 7-Deazaadenosine Aptamer Selection
This protocol outlines a magnetic bead-based SELEX procedure incorporating a 7-deazaadenosine-modified dATP.
1. Library Preparation and Initial Pool Generation:
-
A single-stranded DNA (ssDNA) library is designed with a central random region flanked by constant primer binding sites.
-
The initial modified library is generated by Polymerase Extension (PEX) from a 5'-biotinylated ssDNA template. The PEX reaction mixture includes standard dNTPs and the 7-deazaadenosine-modified dATP.[3]
-
The biotinylated template is then separated from the newly synthesized modified strand using streptavidin-coated magnetic beads.
2. Counter-Selection (Negative Selection):
-
To minimize non-specific binding, the modified ssDNA library is incubated with magnetic beads that do not have the target protein immobilized.
-
The supernatant containing the unbound sequences is collected for the positive selection step.[3]
3. Positive Selection:
-
The target protein is immobilized on magnetic beads.
-
The ssDNA library from the counter-selection step is incubated with the target-coated beads to allow for binding.[3]
4. Washing and Elution:
-
The beads are washed multiple times with a binding buffer to remove unbound and weakly bound sequences.
-
The bound ssDNA aptamers are then eluted from the beads, typically by heat denaturation.
5. PCR Amplification:
-
The eluted ssDNA is amplified by PCR using a biotinylated forward primer and a phosphorylated reverse primer.[3]
6. Single-Stranded DNA Generation:
-
The double-stranded PCR product is treated with lambda exonuclease to digest the phosphorylated strand, yielding the biotinylated, modified ssDNA for the next round of selection.[3][5]
-
Alternatively, streptavidin beads can be used to capture the biotinylated strand, and the complementary strand can be eluted with an alkaline solution.[6]
7. Iterative Rounds and Sequencing:
-
The process of counter-selection, positive selection, amplification, and ssDNA generation is repeated for several rounds (e.g., 9 rounds) to enrich the pool with high-affinity binders.[1][3]
-
The enriched pool is then subjected to high-throughput sequencing to identify individual aptamer candidates.
III. Binding Affinity Analysis
1. Bio-Layer Interferometry (BLI):
-
Biotinylated aptamers are immobilized on streptavidin-coated biosensors.
-
The biosensors are dipped into solutions containing varying concentrations of the target protein.
-
The association and dissociation rates are measured in real-time to calculate the dissociation constant (Kd).[3]
2. Fluorescent-Plate-Based Binding Assay:
-
The target protein is immobilized on the surface of a microplate.
-
Varying concentrations of fluorescently labeled aptamers are incubated in the wells.
-
After washing, the fluorescence intensity in each well is measured to determine the binding affinity.[3]
Visualizations
Caption: Modified SELEX workflow for 7-deazaadenosine aptamers.
Caption: Logical flow of 7-deazaadenosine modification benefits.
References
- 1. The selection of a hydrophobic 7-phenylbutyl-7-deazaadenine-modified DNA aptamer with high binding affinity for the Heat Shock Protein 70 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Chemically modified aptamers for improving binding affinity to the target proteins via enhanced non-covalent bonding [frontiersin.org]
- 5. Specific Aspects of SELEX Protocol: Different Approaches for ssDNA Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eyunlab.cau.ac.kr [eyunlab.cau.ac.kr]
Troubleshooting & Optimization
Technical Support Center: Optimizing PCR Conditions with 7-deaza-5'-dAMP (c⁷dATP)
Welcome to the technical support center for optimizing Polymerase Chain Reaction (PCR) with 7-deaza-5'-dAMP (c⁷dATP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective use of this modified nucleotide.
Frequently Asked Questions (FAQs)
Q1: What is 7-deaza-5'-dAMP (c⁷dATP) and why is it used in PCR?
A1: 7-deaza-5'-dAMP (c⁷dATP) is a modified analog of deoxyadenosine triphosphate (dATP). It is primarily used in PCR and DNA sequencing to resolve issues arising from secondary structures in the DNA template, such as hairpins and G-quadruplexes. These structures can inhibit DNA polymerase, leading to failed or inefficient amplification. By substituting the nitrogen at the 7-position of the purine ring with a carbon, c⁷dATP reduces the potential for Hoogsteen base pairing, which is often involved in the formation of these secondary structures.[1][2] This helps to destabilize hairpins and allows the polymerase to proceed through complex regions, particularly those with high GC or AT content.
Q2: When should I consider using c⁷dATP in my PCR?
A2: You should consider using c⁷dATP when you encounter the following issues:
-
Low or no PCR product: especially when amplifying templates with known or suspected GC-rich or AT-rich regions that can form strong secondary structures.[3][4]
-
Band compressions in sequencing gels: The use of c⁷dATP can help to eliminate anomalies in electrophoretic mobility caused by secondary structures in the sequencing products.[5][6]
-
Inefficient amplification of long templates: Secondary structures can be more prevalent in longer DNA fragments, and c⁷dATP can help to improve the yield and completeness of the amplification.
Q3: Can c⁷dATP completely replace dATP in a PCR reaction?
A3: No, for most standard DNA polymerases like Taq, c⁷dATP cannot completely replace dATP. Taq polymerase incorporates 7-deaza-purine nucleotides less efficiently than their natural counterparts. It has been shown that for successful amplification, a mixture of both c⁷dATP and dATP is required.[7][8]
Q4: What is the recommended ratio of c⁷dATP to dATP?
A4: While the optimal ratio can be template-dependent, a common starting point for the guanosine analog (c⁷dGTP) is a 3:1 ratio of the 7-deaza nucleotide to the standard dNTP.[2][9] For c⁷dATP, empirical testing is recommended. You can start with a similar ratio and optimize based on your results.
Q5: How does c⁷dATP affect the melting temperature (Tm) of my PCR product?
A5: The incorporation of 7-deaza-purines generally leads to a lower melting temperature of the DNA double strand.[1] This is because the modification can slightly alter the helical structure and base stacking interactions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No PCR Product or Very Low Yield | Inefficient incorporation of c⁷dATP: Taq polymerase has a lower affinity for c⁷dATP compared to dATP.[7][8] | - Ensure that you are using a mixture of c⁷dATP and dATP. A complete replacement will likely fail.- Optimize the ratio of c⁷dATP to dATP. Start with a 3:1 ratio and perform a titration. |
| Suboptimal annealing temperature: The altered Tm of the product might require adjustments to the cycling conditions. | - Lower the annealing temperature in increments of 2°C to find the optimal binding temperature for your primers. | |
| Incorrect Magnesium concentration: dNTPs, including modified ones, chelate Mg²⁺ ions. | - Optimize the MgCl₂ concentration. You may need to increase it slightly when adding more total dNTPs. | |
| Non-Specific Bands | Annealing temperature is too low: Lowering the annealing temperature to compensate for c⁷dATP might lead to non-specific primer binding. | - If you have lowered the annealing temperature, try to increase it back in small increments.- Consider using a "touchdown PCR" protocol. |
| High primer concentration: Can lead to primer-dimer formation. | - Reduce the primer concentration. | |
| Smearing on an Agarose Gel | Too many cycles: Over-amplification can lead to the accumulation of non-specific products and primer-dimers. | - Reduce the number of PCR cycles. |
| Enzyme concentration is too high: Excess polymerase can sometimes lead to non-specific amplification. | - Reduce the amount of DNA polymerase in the reaction. | |
| Band Compressions Still Observed in Sequencing Gel | Incomplete substitution with c⁷dATP: The ratio of c⁷dATP to dATP may not be sufficient to resolve all secondary structures. | - Increase the proportion of c⁷dATP in your dNTP mix for the sequencing reaction.- Consider also using 7-deaza-dGTP (c⁷dGTP) in conjunction with c⁷dATP for templates with complex secondary structures involving both G and A residues.[6] |
Quantitative Data Summary
The following table summarizes the quantitative effects of incorporating 7-deaza-purines into DNA. It is important to note that specific values can be highly dependent on the DNA sequence, the polymerase used, and the specific experimental conditions.
| Parameter | Effect of 7-deaza-purine Incorporation | Notes |
| Melting Temperature (Tm) | Decreased | The substitution of dA with 7-deaza-dA in a DNA duplex has been observed to lower the Tm. |
| PCR Efficiency with Taq Polymerase | Generally lower incorporation efficiency compared to natural dNTPs.[7][8] | 7-deaza-dGTP is incorporated more efficiently than 7-deaza-dATP by Taq polymerase.[7][8] A mixture with the corresponding natural dNTP is often required for c⁷dATP.[7][8] |
| DNA Polymerase Fidelity | The impact on fidelity is not well-documented for c⁷dATP. | For Taq polymerase, the fidelity is inherently low. The use of modified nucleotides could potentially alter the error rate. It is recommended to use a high-fidelity polymerase for applications requiring high sequence accuracy. |
Experimental Protocols
Key Experiment: PCR Amplification of a GC-Rich Template using c⁷dATP
Objective: To amplify a DNA template with high GC content that is prone to forming secondary structures, leading to poor amplification with standard dNTPs.
Materials:
-
DNA template with high GC content
-
Forward and reverse primers
-
Thermostable DNA polymerase (e.g., Taq polymerase)
-
PCR buffer (10x)
-
MgCl₂ solution
-
Standard dNTP mix (containing dATP, dCTP, dGTP, dTTP)
-
7-deaza-dATP (c⁷dATP) solution
-
Nuclease-free water
Methodology:
-
Prepare a modified dNTP mix:
-
To a sterile microcentrifuge tube, add the standard dNTP mix and the c⁷dATP solution.
-
A starting point is to create a mix where the final concentration of dATP is a 1:3 ratio of dATP:c⁷dATP, while the concentrations of dCTP, dGTP, and dTTP remain at their standard levels.
-
For example, to achieve a final concentration of 200 µM for each nucleotide in the PCR reaction, you could prepare a mix with 50 µM dATP, 150 µM c⁷dATP, 200 µM dCTP, 200 µM dGTP, and 200 µM dTTP.
-
-
Set up the PCR reaction:
-
On ice, combine the following components in a PCR tube:
-
10x PCR Buffer: 5 µL
-
MgCl₂ (50 mM): 1.5 µL (final concentration 1.5 mM, may require optimization)
-
Modified dNTP mix: 1 µL
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
DNA Template: 1-10 ng
-
Taq DNA Polymerase (5 U/µL): 0.25 µL
-
Nuclease-free water: to a final volume of 50 µL
-
-
-
Perform thermal cycling:
-
The following is a standard cycling protocol that may need optimization, particularly the annealing temperature:
-
Initial Denaturation: 95°C for 3 minutes
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize as needed)
-
Extension: 72°C for 1 minute per kb of product length
-
-
Final Extension: 72°C for 5 minutes
-
Hold: 4°C
-
-
-
Analyze the results:
-
Run the PCR product on an agarose gel to check for the presence and size of the amplified fragment.
-
Compare the results to a control reaction using only standard dNTPs.
-
Visualizations
Caption: Troubleshooting workflow for PCR with c⁷dATP.
References
- 1. 7-Deaza Purines - Jena Bioscience [jenabioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved PCR Amplification of Broad Spectrum GC DNA Templates | PLOS One [journals.plos.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Improvements in the chain-termination method of DNA sequencing through the use of 7-deaza-2'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting 7-deaza-dAMP Incorporation
Welcome to the technical support center for troubleshooting issues related to the enzymatic incorporation of 7-deaza-dAMP (supplied as 7-deaza-dATP). This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems encountered during experiments involving this modified nucleotide.
Frequently Asked Questions (FAQs)
Q1: What is 7-deaza-dAMP and why is it used?
7-deaza-dAMP is a modified deoxyadenosine monophosphate where the nitrogen at the 7-position of the purine ring is replaced by a carbon atom. It is incorporated into DNA using its triphosphate form, 7-deaza-dATP. This modification prevents the formation of Hoogsteen base pairs without disrupting standard Watson-Crick base pairing. It is primarily used in Sanger sequencing to resolve band compressions caused by secondary structures in GC-rich regions, leading to cleaner sequencing data.[1]
Q2: I am observing low or no yield of my PCR product when using 7-deaza-dATP. What are the likely causes?
Low or no amplification is a common issue when incorporating modified nucleotides. The primary reasons include:
-
Incompatible DNA Polymerase: Not all DNA polymerases can efficiently incorporate 7-deaza-dATP. Family B polymerases, such as some variants of KOD and Pfu, and specialized engineered polymerases like Therminator, often exhibit better performance with modified nucleotides compared to standard Taq polymerase.[2][3]
-
Suboptimal Ratio of 7-deaza-dATP to dATP: Complete substitution of dATP with 7-deaza-dATP can significantly inhibit PCR for some polymerases like Taq.[4] Finding the optimal ratio is crucial.
-
Incorrect Reaction Conditions: The concentration of MgCl₂, dNTPs, and primers, as well as the annealing and extension times, may need optimization when using a modified nucleotide.
Q3: Can 7-deaza-dATP cause premature termination of DNA synthesis?
In some enzymatic contexts, yes. For instance, human telomerase can incorporate 7-deaza-dATP, but it leads to a prematurely shortened telomeric ladder, indicating that it can act as a chain terminator for this specific enzyme.[5] While this is not the typical behavior for DNA polymerases used in PCR and sequencing, it highlights that the enzymatic context is critical.
Q4: My Sanger sequencing results show weak signals or failed reactions with 7-deaza-dATP.
This could be due to several factors:
-
Poor Incorporation Efficiency: The polymerase used in the sequencing reaction may not be efficiently incorporating the 7-deaza-dATP.
-
Suboptimal Nucleotide Mix: The ratio of 7-deaza-dATP to dATP and to the dideoxynucleotides (ddNTPs) is critical for generating a full range of terminated fragments.
-
Template Quality: Poor quality template DNA can exacerbate issues with modified nucleotide incorporation.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving issues with 7-deaza-dAMP incorporation.
Problem 1: Low or No PCR Product Yield
| Possible Cause | Recommended Solution |
| Incompatible DNA Polymerase | Switch to a DNA polymerase known to be more efficient with modified nucleotides. Family B polymerases (e.g., Pfu, KOD variants) or engineered polymerases (e.g., Therminator) are good candidates.[2][3][6] |
| Complete Substitution of dATP | For enzymes like Taq polymerase, avoid complete replacement of dATP. Start with a 1:1 or 1:3 ratio of 7-deaza-dATP to dATP and optimize from there.[4] |
| Suboptimal MgCl₂ Concentration | Titrate the MgCl₂ concentration. Modified dNTPs can alter the optimal Mg²⁺ requirement. Test a range from 1.5 mM to 4.0 mM. |
| Incorrect Annealing Temperature | Perform a temperature gradient PCR to determine the optimal annealing temperature. The presence of modified nucleotides can affect primer annealing. |
| Insufficient Extension Time | Increase the extension time to compensate for the potentially slower incorporation rate of the modified nucleotide. Add an extra 30-60 seconds per kb. |
| Poor Template Quality | Ensure the template DNA is of high purity and integrity. Contaminants can inhibit polymerases, especially when using modified substrates. |
Problem 2: Non-specific PCR Products or Primer-Dimers
| Possible Cause | Recommended Solution |
| Low Annealing Temperature | Increase the annealing temperature in 1-2°C increments. |
| High Primer Concentration | Reduce the primer concentration to the lowest effective level (e.g., 0.1-0.2 µM). |
| Excess Enzyme | Use the lowest effective concentration of DNA polymerase. |
| "Hot Start" Not Used | Employ a "hot start" DNA polymerase or a manual hot start protocol to minimize non-specific amplification during reaction setup. |
Problem 3: Unresolved Band Compressions in Sanger Sequencing
| Possible Cause | Recommended Solution |
| Insufficient 7-deaza-dATP | Ensure that 7-deaza-dATP has completely replaced dATP in the sequencing reaction mix, as this is its primary purpose in this application.[3] |
| Secondary Structure in Template | If compressions persist, consider using 7-deaza-dGTP in place of dGTP as well, as GC-rich regions are a common cause of secondary structures.[7] |
| Sequencing Chemistry | Ensure the sequencing kit and polymerase are compatible with 7-deaza-purines. |
Experimental Protocols
Key Experiment: Testing Polymerase Compatibility and Optimal 7-deaza-dATP:dATP Ratio
This protocol is designed to systematically test the efficiency of 7-deaza-dAMP incorporation with different DNA polymerases and varying ratios of the modified nucleotide.
1. Reaction Setup:
Prepare a master mix for each DNA polymerase to be tested. For each polymerase, set up a series of reactions with varying ratios of 7-deaza-dATP to dATP (e.g., 0:1, 1:3, 1:1, 3:1, 1:0).
| Component | Volume (µL) | Final Concentration |
| 5X Polymerase Buffer | 10 | 1X |
| dNTP mix (without dATP) (10 mM each) | 1 | 200 µM each |
| dATP/7-deaza-dATP mix (10 mM total) | 1 | 200 µM total |
| Forward Primer (10 µM) | 1.25 | 0.25 µM |
| Reverse Primer (10 µM) | 1.25 | 0.25 µM |
| Template DNA (10 ng/µL) | 1 | 10 ng |
| DNA Polymerase | 0.5 | (as recommended by manufacturer) |
| Nuclease-free Water | to 50 µL |
2. Thermal Cycling Conditions (Example for a 1 kb fragment):
-
Initial Denaturation: 95°C for 2 minutes
-
30 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize with gradient)
-
Extension: 72°C for 1 minute 30 seconds
-
-
Final Extension: 72°C for 5 minutes
3. Analysis:
Run 10 µL of each PCR product on a 1% agarose gel to visualize the yield and specificity of the amplification. Compare the band intensities across the different ratios and polymerases to determine the optimal conditions.
Visualizations
Caption: A logical workflow for troubleshooting poor 7-deaza-dAMP incorporation.
References
- 1. mybiosource.com [mybiosource.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Therminator DNA Polymerase: Modified Nucleotides and Unnatural Substrates [frontiersin.org]
- 6. Therminator DNA Polymerase: Modified Nucleotides and Unnatural Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Oligonucleotides with 7-Deaza-Adenosine Modifications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oligonucleotides containing 7-deaza-adenosine modifications. The information is presented in a question-and-answer format to directly address common stability issues and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is 7-deaza-adenosine and why is it used in oligonucleotides?
A1: 7-deaza-adenosine is a modified nucleoside where the nitrogen at the 7th position of the purine ring is replaced by a carbon atom. This modification is primarily incorporated into oligonucleotides to disrupt Hoogsteen base pairing, which can reduce the formation of secondary structures like G-quadruplexes in guanine-rich sequences. This property is particularly beneficial in applications such as PCR and Sanger sequencing of GC-rich templates, as it helps to prevent polymerase pausing and band compressions on sequencing gels.[1]
Q2: What is the correct nomenclature for this modification? I've seen it referred to as 7-CH-5'-dAMP.
A2: The standard and widely accepted nomenclature for this modification is 7-deaza-2'-deoxyadenosine or simply 7-deaza-adenosine when incorporated into a DNA oligonucleotide. The term "this compound" is not a standard chemical name. When ordering or discussing this modification, it is best to use "7-deaza-adenosine" or specify the full chemical name to avoid confusion.
Q3: How does the 7-deaza-adenosine modification affect the thermal stability (Tm) of my oligonucleotide duplex?
A3: The effect of a 7-deaza-adenosine modification on the thermal stability (Tm) of an oligonucleotide duplex can vary. In some cases, the simple substitution of adenosine with 7-deaza-adenosine can lead to a slight decrease in Tm. However, the addition of certain substituents at the 7-position can increase duplex stability. For instance, oligonucleotides containing 7-substituted 8-aza-7-deazaadenines have been shown to influence duplex structure and stability.[2] It is recommended to perform thermal denaturation studies to determine the precise Tm of your specific modified oligonucleotide duplex.
Q4: Are oligonucleotides containing 7-deaza-adenosine more or less stable to nuclease degradation compared to unmodified oligonucleotides?
A4: While comprehensive comparative studies are limited, the primary purpose of the 7-deaza-adenosine modification is not to confer nuclease resistance. The stability against nucleases is largely determined by the phosphodiester backbone. To enhance nuclease resistance, other modifications such as phosphorothioate linkages or modifications at the 2'-position of the sugar are typically employed.[3][4][5] Therefore, it is expected that an oligonucleotide containing only a 7-deaza-adenosine modification will have a similar susceptibility to nuclease degradation as an unmodified oligonucleotide.
Troubleshooting Guides
Section 1: PCR and Sequencing Issues
Problem: I am getting no PCR product or a very low yield when using primers containing 7-deaza-adenosine.
| Possible Cause | Recommendation |
| Suboptimal Annealing Temperature | The incorporation of 7-deaza-adenosine can slightly alter the melting temperature (Tm) of the primer. It is crucial to recalculate the primer Tm and optimize the annealing temperature in your PCR protocol, for example by using a temperature gradient. |
| Primer Design Issues | Ensure that the primers are designed to be specific to the target sequence and are free of secondary structures or primer-dimer potential. |
| Incorrect dNTP Concentration | Verify the concentration of your dNTP mix, including the 7-deaza-dATP. An imbalance in dNTP concentrations can inhibit the PCR reaction. |
| Polymerase Inhibition | Some DNA polymerases may be less efficient at incorporating modified nucleotides. Consider trying a different DNA polymerase that is known to be more tolerant of base modifications. |
Problem: I am observing band compressions in my Sanger sequencing results even after using 7-deaza-dATP in the sequencing reaction.
| Possible Cause | Recommendation |
| Incomplete Substitution of dATP | Ensure that 7-deaza-dATP is effectively replacing dATP in the sequencing reaction mix. Using a pre-made sequencing mix with 7-deaza-dATP is recommended. |
| Highly Stable Secondary Structures | For extremely stable GC-rich regions, 7-deaza-dGTP can be used in combination with 7-deaza-dATP to further reduce secondary structure formation.[1] |
| Sequencing Chemistry or Conditions | Optimize the cycle sequencing parameters, such as denaturation and annealing/extension temperatures and times. The use of sequencing enhancers or additives like betaine or DMSO might also be beneficial. |
| Template Quality | Ensure the purity and integrity of your DNA template. Contaminants can inhibit the sequencing reaction. |
Section 2: Stability and Storage Issues
Problem: My 7-deaza-adenosine modified oligonucleotide appears to be degrading upon storage.
| Possible Cause | Recommendation |
| Improper Storage Conditions | Lyophilized oligonucleotides should be stored at -20°C. In solution, store at -20°C or -80°C in a buffered solution (e.g., TE buffer, pH 7.5-8.0) to minimize degradation. Avoid repeated freeze-thaw cycles by aliquoting the sample. |
| Acidic Conditions | Low pH can lead to depurination, especially of purine bases. Ensure that the storage and experimental buffers are at a neutral or slightly alkaline pH. |
| Nuclease Contamination | Use nuclease-free water, buffers, and tips to prevent enzymatic degradation. |
| Oxidation during Synthesis | The 7-deaza modification can be sensitive to certain oxidizing agents used during oligonucleotide synthesis. It is important to source high-quality, properly synthesized and purified oligonucleotides. |
Data Presentation
Table 1: Summary of Reported Stability Observations for 7-Deaza-Purine Modified Oligonucleotides
| Stability Parameter | Observation | Reference |
| Thermal Stability (Tm) | 7-deaza-8-aza-dG:C base pair increases duplex stability by about 1°C in Tm compared to unmodified G:C. | [2] |
| MALDI-MS Stability | Model compounds containing 7-deaza analogues of guanine and adenine show significantly increased stability compared to the 7-aza analogues under MALDI-MS conditions. | [6] |
| Nuclease Resistance | The primary modification for nuclease resistance is on the phosphate backbone (e.g., phosphorothioates) or the sugar (e.g., 2'-O-methyl), not the base. | [3][4][5] |
| pH Stability | Low pH can induce depurination at 2′-deoxyadenosine and 2′-deoxyguanosine sites. | [7] |
Experimental Protocols
Protocol 1: Serum Stability Assay for Modified Oligonucleotides
This protocol provides a general method for assessing the stability of oligonucleotides in serum, which can be adapted for oligonucleotides containing 7-deaza-adenosine.[8][9]
Materials:
-
5'-labeled (e.g., fluorescent dye) modified oligonucleotide
-
Human or fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
RNA loading dye
-
Urea polyacrylamide gel (e.g., 15-20%)
-
TBE buffer
-
Gel imaging system
Procedure:
-
Prepare a stock solution of the 5'-labeled oligonucleotide in nuclease-free water.
-
In separate microcentrifuge tubes, prepare the reaction mixtures by adding a final concentration of 50 pmol of the oligonucleotide to 50% serum (e.g., 5 µL of oligo stock + 5 µL of serum).[9]
-
Set up tubes for each time point to be tested (e.g., 0, 10 min, 30 min, 1h, 4h, 8h, 24h).
-
Incubate the tubes at 37°C.
-
At each time point, stop the reaction by adding an equal volume of RNA loading dye containing a denaturant (e.g., formamide or urea) and immediately placing the tube on ice or at -20°C.
-
Analyze the samples by denaturing urea-polyacrylamide gel electrophoresis (PAGE).
-
Visualize the bands using a suitable gel imaging system. The disappearance of the full-length oligonucleotide band over time indicates degradation.
Protocol 2: HPLC Analysis of Oligonucleotide Purity and Degradation
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of oligonucleotides and analyzing their degradation products. Ion-pair reversed-phase (IP-RP) HPLC is commonly used.[2][10][11][12]
Materials:
-
Modified oligonucleotide sample
-
Mobile Phase A: e.g., 0.1 M Triethylammonium acetate (TEAA) in water
-
Mobile Phase B: e.g., Acetonitrile
-
HPLC system with a C8 or C18 column suitable for oligonucleotide analysis
-
UV detector
Procedure:
-
Dissolve the oligonucleotide sample in Mobile Phase A.
-
Set up the HPLC method with a suitable gradient of Mobile Phase B to elute the oligonucleotide. A typical gradient might be a linear increase from 5% to 50% Mobile Phase B over 20-30 minutes.
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the sample.
-
Monitor the elution profile at 260 nm.
-
The purity of the oligonucleotide can be determined by the relative area of the main peak. Degradation products will typically appear as additional, earlier-eluting peaks.
-
For detailed characterization of degradation products, the HPLC system can be coupled to a mass spectrometer (LC-MS).[13]
Visualizations
Caption: Workflow for assessing the stability of modified oligonucleotides.
Caption: Logic diagram for troubleshooting failed PCR with modified primers.
References
- 1. neb.com [neb.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Nuclease resistance and antisense activity of modified oligonucleotides targeted to Ha-ras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [Development of highly nuclease-resistant chemically-modified oligonucleotides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increased stability of nucleic acids containing 7-deaza-guanosine and 7-deaza-adenosine may enable rapid DNA sequencing by matrix-assisted laser desorption mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. researchgate.net [researchgate.net]
reducing off-target effects of 7-CH-5'-dAMP
Welcome to the technical support center for 7-CH-5'-dAMP, a potent and selective agonist of the cyclic GMP-AMP synthase (cGAS). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot experiments and mitigate the off-target effects of this novel compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells are showing significant cytotoxicity and pyroptosis at higher concentrations of this compound. What is the likely cause?
A1: This is a common issue related to an off-target effect of this compound. At elevated concentrations, the molecule can act as a partial agonist for the P2X7 receptor, an ATP-gated ion channel.[1][2] P2X7 activation can lead to the formation of a large, non-selective pore, triggering NLRP3 inflammasome activation and subsequent pyroptotic cell death.[1] We recommend performing a dose-response curve to determine the optimal concentration that maximizes STING activation while minimizing P2X7-mediated cytotoxicity. Consider using a selective P2X7 antagonist, such as A-438079, as a control to confirm this off-target effect.
Q2: I am observing a suppressed, rather than enhanced, immune response in my primary T-cell co-cultures. Why might this be happening?
A2: This paradoxical effect is likely due to the structural similarity of this compound to adenosine, which can lead to competitive inhibition of Adenosine Deaminase (ADA).[3][4][5] ADA is crucial for breaking down adenosine, an immunosuppressive nucleoside.[6] Inhibition of ADA leads to the accumulation of extracellular adenosine, which can suppress T-cell proliferation and cytokine production, counteracting the intended immunostimulatory effects of cGAS-STING activation. To confirm this, you can measure adenosine levels in your culture supernatant or perform an ADA activity assay.[6][7][8]
Q3: My experimental results are inconsistent, and I suspect off-target kinase inhibition. How can I verify this?
A3: The cyclohexenyl (7-CH) moiety of the molecule can interact non-specifically with the ATP-binding pockets of various kinases.[9][10][11] To identify which kinases might be affected, a kinome-wide profiling scan is the most comprehensive approach.[9][10][12] This can be done through commercial services that screen your compound against a large panel of kinases. Alternatively, you can perform Western blot analysis to check the phosphorylation status of key downstream substrates of commonly inhibited kinases (e.g., JNK, ERK) to see if their signaling is aberrantly altered.[9]
Q4: How can I distinguish between on-target cGAS-STING activation and off-target effects in my cellular assays?
A4: To dissect these pathways, using specific inhibitors and genetic knockouts is essential.
-
For P2X7 activation: Pre-treat cells with a selective P2X7 antagonist before adding this compound.[13]
-
For ADA inhibition: Add exogenous adenosine deaminase to the culture medium to prevent adenosine accumulation.
-
For kinase inhibition: Compare the effects of this compound with other STING agonists that have different chemical scaffolds.[14][15]
-
Genetic controls: Use cGAS or STING knockout/knockdown cell lines. In these cells, any remaining activity of this compound can be attributed to off-target effects.
Signaling & Troubleshooting Diagrams
The following diagrams illustrate the intended and off-target signaling pathways of this compound and a logical workflow for troubleshooting common experimental issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound / 5'-dTuMP BIOLOG Life Science Institute [biolog.de]
- 6. protocols.io [protocols.io]
- 7. abcam.com [abcam.com]
- 8. assaygenie.com [assaygenie.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Improved Method for P2X7R Antagonist Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of 7-deaza-dAMP Modified Oligonucleotides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-deaza-dAMP modified oligonucleotides.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of 7-deaza-dAMP modified oligonucleotides.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| HPLC-01 | Broad or splitting peaks on Reversed-Phase (RP)-HPLC | Secondary Structures: The 7-deaza modification can alter hydrogen bonding patterns, potentially leading to the formation of secondary structures that are stable under standard HPLC conditions. | - Increase the column temperature (e.g., to 50-60°C) to help denature secondary structures. - Add a denaturing agent, such as 10-20% acetonitrile, to the mobile phase if compatible with your column and system. - Consider using a different purification method, like anion-exchange HPLC under denaturing conditions (high pH). |
| Ion-Pairing Issues: Suboptimal concentration of the ion-pairing reagent (e.g., triethylammonium acetate - TEAA) can lead to poor peak shape. | - Optimize the concentration of the ion-pairing reagent in your mobile phase. - Ensure the mobile phase pH is appropriate for both the oligonucleotide and the column. | ||
| HPLC-02 | Co-elution of the desired product with failure sequences (n-1) | Similar Hydrophobicity: The 7-deaza-dAMP modification may not significantly alter the overall hydrophobicity of the full-length oligonucleotide compared to shorter failure sequences, making separation challenging. | - Optimize the gradient of the organic solvent in your RP-HPLC method. A shallower gradient can improve resolution. - Consider using a high-resolution anion-exchange (AEX)-HPLC column, which separates based on charge (length).[1][2] - For critical applications, a dual purification approach (e.g., RP-HPLC followed by AEX-HPLC) may be necessary. |
| PAGE-01 | Low recovery of the oligonucleotide from the gel | Inefficient Elution: The modified oligonucleotide may bind more strongly to the polyacrylamide matrix. | - Ensure the gel slice is thoroughly crushed to maximize the surface area for elution. - Increase the elution time and/or temperature. - Use a higher concentration of salt in the elution buffer. |
| Precipitation Loss: The oligonucleotide may not precipitate efficiently during the final recovery steps. | - Ensure the ethanol precipitation is carried out at a low temperature (e.g., -20°C or -80°C) for a sufficient duration. - Use a co-precipitant like glycogen to improve the recovery of small amounts of oligonucleotide. | ||
| General-01 | Discrepancy between expected and observed mass in Mass Spectrometry (MS) analysis | Incomplete Deprotection: Protecting groups from the synthesis may not be fully removed. | - Review the deprotection protocol and ensure sufficient time and appropriate reagents were used. - Re-treat the oligonucleotide with the deprotection solution. |
| Adduct Formation: The oligonucleotide may have formed adducts with salts (e.g., sodium, potassium) from buffers. | - Use high-purity, volatile buffers (e.g., ammonium acetate) for the final desalting step before MS analysis. - Perform a thorough desalting step. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial purification strategy for 7-deaza-dAMP modified oligonucleotides?
For most applications, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a good starting point.[2] It is effective at removing many of the process-related impurities from solid-phase synthesis. However, for applications requiring very high purity, such as therapeutics or crystallography, further purification by Anion-Exchange (AEX)-HPLC or Polyacrylamide Gel Electrophoresis (PAGE) may be necessary.
Q2: How does the 7-deaza-dAMP modification affect the choice of purification method?
The replacement of nitrogen at the 7-position with a carbon atom can alter the hydrophobicity and base-pairing characteristics of the oligonucleotide.[3] This may lead to differences in retention times on RP-HPLC compared to unmodified oligos of the same sequence. While this change is often subtle, it may require optimization of the purification protocol. For methods that separate by charge, such as AEX-HPLC and PAGE, the impact of this modification is generally minimal as the overall charge of the oligonucleotide backbone remains the same.[1]
Q3: When should I consider using Anion-Exchange (AEX)-HPLC?
AEX-HPLC is particularly useful when you need to separate your full-length product from shorter failure sequences (n-1, n-2, etc.) with high resolution.[1][2] It is also a good choice for oligonucleotides that are prone to forming strong secondary structures, as it can be run under denaturing conditions (e.g., high pH) to disrupt these structures and improve separation.
Q4: Is PAGE purification a suitable method for 7-deaza-dAMP modified oligos?
Yes, PAGE is a high-resolution purification method that can be used for 7-deaza-dAMP modified oligonucleotides, especially for longer sequences where HPLC resolution may decrease. It provides excellent separation based on size, resulting in high purity. However, the recovery yields from PAGE are typically lower than from HPLC methods.
Q5: How can I confirm the purity and identity of my purified 7-deaza-dAMP modified oligonucleotide?
A combination of analytical techniques is recommended. Analytical HPLC (both RP and AEX) can be used to assess purity by looking for the presence of contaminating peaks. Mass spectrometry (ESI-MS or MALDI-TOF) is essential to confirm the correct molecular weight of the modified oligonucleotide.
Quantitative Data Summary
The following table summarizes the expected purity levels for different purification methods based on general performance for modified oligonucleotides. Actual purity can vary depending on the sequence, length, and synthesis quality of the 7-deaza-dAMP modified oligo.
| Purification Method | Typical Purity of Full-Length Product | Key Advantages | Key Disadvantages |
| Desalting | Variable (removes small molecules, not failure sequences) | Removes salts and some synthesis reagents. | Does not remove shorter oligonucleotide fragments. |
| Reversed-Phase HPLC (RP-HPLC) | >85% | Good for removing non-polar impurities and failure sequences.[4] | Resolution can decrease for longer oligos; secondary structures can be problematic. |
| Anion-Exchange HPLC (AEX-HPLC) | >90% | Excellent resolution of failure sequences based on length.[1] | Can be more complex to set up; high salt in eluent requires desalting. |
| Polyacrylamide Gel Electrophoresis (PAGE) | >95% | Highest resolution for size-based separation. | Lower yield; more labor-intensive. |
| Dual Purification (e.g., RP-HPLC + AEX-HPLC) | >98% | Provides the highest level of purity. | More time-consuming and can result in lower overall yield. |
Experimental Protocols
A detailed, generalized protocol for RP-HPLC purification is provided below. Note that specific conditions will need to be optimized for your particular oligonucleotide and HPLC system.
Protocol: Reversed-Phase HPLC Purification of 7-deaza-dAMP Modified Oligonucleotides
-
Column: C18 reversed-phase column suitable for oligonucleotide purification.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.
-
Mobile Phase B: 0.1 M TEAA in 50% acetonitrile/water.
-
Gradient: A linear gradient from a low percentage of B to a higher percentage of B over a set time (e.g., 5-65% B over 30 minutes). The optimal gradient will depend on the length and sequence of the oligonucleotide.
-
Flow Rate: Typically 1.0 mL/min for an analytical column.
-
Temperature: Start at room temperature, but consider increasing to 50-60°C if peak broadening is observed.
-
Detection: UV absorbance at 260 nm.
-
Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A.
-
Injection: Inject the dissolved sample onto the column.
-
Fraction Collection: Collect the fractions corresponding to the major peak, which should be the full-length product.
-
Post-Purification: Combine the pure fractions, evaporate the acetonitrile, and desalt the oligonucleotide using a suitable method (e.g., ethanol precipitation or a desalting cartridge) to remove the TEAA.
Visualizations
Caption: A general workflow for the purification and quality control of 7-deaza-dAMP modified oligonucleotides.
Caption: A logical troubleshooting workflow for common HPLC purification issues with modified oligonucleotides.
References
Technical Support Center: Synthesis of 7-Deaza-dAMP
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers engaged in the synthesis of 7-deaza-2'-deoxyadenosine-5'-monophosphate (7-deaza-dAMP) and related derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing 7-deaza-dAMP and other nucleoside analogs?
A1: The primary challenges in nucleoside analog synthesis include achieving high yields, managing complex reaction matrices, and dealing with numerous by-products, which complicates purification.[1][2] Low concentration of the final product is a common issue that necessitates efficient separation and enrichment methods.[1][2] Furthermore, the synthesis of guanine nucleosides, in particular, can be problematic due to their tendency to form gels and their low solubility.[3]
Q2: Why is 7-deaza-dGTP (a related derivative) often used in PCR, and what benefits does it offer?
A2: 7-deaza-dGTP is frequently substituted for dGTP in PCR to amplify GC-rich DNA sequences.[4][5][6] The replacement of nitrogen at the 7-position with a carbon atom reduces the stability of Hoogsteen base pairing and weakens secondary structures that can form in GC-rich regions.[3][4] This prevents polymerase stalling, reduces mis-priming, and ultimately improves the yield and specificity of the PCR amplification.[5][6] A combination of 7-deaza-dGTP with additives like betaine and DMSO can be particularly powerful for amplifying sequences with GC content ranging from 67% to 79%.[7]
Q3: What are the key differences between chemical and enzymatic synthesis routes for 7-deaza nucleosides?
A3: Chemical synthesis is a traditional method that provides great flexibility in modifying the nucleoside structure but often involves multiple steps, harsh reaction conditions, expensive reagents, and laborious purification techniques like HPLC.[3][8] Enzymatic synthesis, or biotransformation, offers an alternative with milder reaction conditions and high specificity, which can simplify the process and reduce waste.[1][2] For example, two-step enzymatic conversions are used on an industrial scale to produce key antibiotic intermediates like 7-aminocephalosporanic acid (7-ACA).[9][10][11]
Q4: Can I use 7-deaza-dAMP derivatives directly for solid-phase oligonucleotide synthesis?
A4: To be used in solid-phase synthesis, the 7-deaza-2'-deoxynucleoside must first be converted into its corresponding phosphoramidite derivative.[12] This typically involves protecting the 3'-hydroxyl group with a dimethoxytrityl (DMT) group before phosphitylation.[3]
Troubleshooting Guide
Problem 1: Low Yield in N-Glycosylation Step
-
Question: My N-glycosylation reaction (e.g., Vorbrüggen conditions) to couple the 7-deazapurine base with the sugar moiety is giving very low yields (~20-30%). What is going wrong?
-
Answer: Low yields in Vorbrüggen glycosylation of weakly reactive nucleobases like 6-chloro-7-deaza-7-iodopurine can be caused by competing side reactions.[13] It has been observed that the solvent itself (e.g., acetonitrile) can be converted into a nucleophilic species that reacts with the activated riboside, forming a significant by-product and consuming your starting material.[13]
-
Troubleshooting Steps:
-
Analyze By-products: Use LC-MS and NMR to identify the structure of major by-products. This can confirm if solvent participation is the issue.
-
Optimize Lewis Acid/Silylating Agent: The choice and stoichiometry of the Lewis acid (e.g., TMSOTf) are critical. Use the minimum effective amount to avoid excessive side reactions.
-
Consider Alternative Solvents: If solvent adduction is confirmed, explore other anhydrous solvents that are less likely to participate in the reaction.
-
Add Molecular Sieves: Although not always sufficient, the addition of molecular sieves can help improve the outcome by ensuring strictly anhydrous conditions.[13]
-
-
Problem 2: Difficulty with HPLC Purification
-
Question: HPLC purification of my final phosphorylated product is tedious and results in significant product loss. Are there better methods?
-
Answer: HPLC is a common method for purifying polar compounds like nucleoside triphosphates, but it is known to be challenging and limits the synthesis scale to milligrams.[3]
-
Troubleshooting Steps:
-
Explore HPLC-Free Synthesis Routes: Recent methodologies focus on avoiding the final HPLC step. One such strategy is an iterative phosphorylation method, which can produce 5'-triphosphates in large quantities without requiring HPLC purification.[3][14]
-
Optimize Column Chromatography: Before phosphorylation, purify the nucleoside intermediate (e.g., 7-deaza-2'-deoxyadenosine) thoroughly using column chromatography. This reduces the impurity burden in the final step.
-
Alternative Separation Techniques: For nucleoside analogs in general, methods like crystallization and solvent extraction can be explored as alternatives or preliminary purification steps to reduce the load on chromatography systems.[1]
-
-
Problem 3: Incomplete Phosphorylation
-
Question: The phosphorylation of the 5'-hydroxyl group of my 7-deaza-2'-deoxyadenosine is inefficient. How can I improve the conversion rate?
-
Answer: Phosphorylation can be challenging and may result in a mixture of phosphorylated compounds. The choice of phosphorylating agent and reaction conditions is crucial.
-
Troubleshooting Steps:
-
Select an Appropriate Method: The Ludwig-Eckstein and Yoshikawa methods are common but can produce mixtures.[3] An alternative is an iterative approach using a bis-Fm phosphoramidite reagent, which can lead to complete conversion and avoid HPLC.[3]
-
Ensure Anhydrous Conditions: Moisture can quench the phosphorylating agents. Ensure all glassware is oven-dried and reagents are handled under an inert atmosphere (e.g., Argon or Nitrogen).
-
Activate the Monophosphate: For conversion to triphosphate, using agents like inorganic tributylammonium pyrophosphate requires careful handling as it is highly hygroscopic.[3] Consider alternative activators like organic pyrene pyrophosphate.[3]
-
-
Data Presentation
Table 1: Example Yields in a Multi-Step Chemical Synthesis of a 7-Deaza-2'-deoxyadenosine Derivative.
| Step | Reaction | Reagents & Conditions | Reported Yield (%) | Reference |
| 1 | Glycosylation | 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-d-erythro-pentofuranose, NaH, CH3CN, RT | 71% | [15] |
| 2 | Iodination | N-iodosuccinimide, DMF, RT, 3 days | 90% | [15] |
| 3 | Deprotection | NH3/MeOH, 70°C, 4 days | 88% | [15] |
| 4 | Palladium Coupling | N-propynyltrifluoracetamide, Pd catalyst | (not specified) | [15] |
Table 2: Comparison of Phosphorylation Strategies for Nucleoside Triphosphates.
| Method | Key Reagent(s) | Advantages | Disadvantages | Reference |
| Tributylammonium Pyrophosphate | Inorganic pyrophosphate | Standard, well-established method. | Reagent is highly hygroscopic; requires HPLC purification; yields limited to milligram scale. | [3] |
| Pyrene Pyrophosphate | P(V)-based organic pyrophosphate | Can circumvent HPLC purification. | May require specific reaction optimization. | [3] |
| Iterative Phosphorylation | Bis-Fm phosphoramidite | Suitable for large quantities; avoids HPLC if reaction goes to completion. | Reagent is not readily available. | [3] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Coupling for C7-Alkynylation
This protocol describes the synthesis of a propargylamino-modified 7-deaza-2'-deoxyadenosine from its 7-iodo precursor, based on the method by Seela and Zulauf.[15]
-
Materials:
-
7-deaza-7-iodo-2'-deoxyadenosine
-
N-propynyltrifluoracetamide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve 7-deaza-7-iodo-2'-deoxyadenosine in anhydrous DMF under an argon atmosphere.
-
Add Pd(OAc)₂, PPh₃, and CuI to the solution.
-
Add triethylamine, followed by N-propynyltrifluoracetamide.
-
Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Purify the crude product using silica gel column chromatography to obtain the C7-alkynylated nucleoside.
-
The trifluoroacetamide protecting group can be subsequently removed under basic conditions (e.g., aqueous ammonia) to yield the free amine.
-
Protocol 2: Triphosphorylation of a Nucleoside
This protocol provides a general outline for the conversion of a nucleoside to its 5'-triphosphate form.
-
Materials:
-
7-deaza-2'-deoxyadenosine derivative
-
Proton sponge (e.g., 2,6-lutidine)
-
Phosphoryl chloride (POCl₃) or other phosphorylating agent
-
Tributylammonium pyrophosphate solution
-
Anhydrous trimethyl phosphate (TMP)
-
Triethylammonium bicarbonate (TEAB) buffer
-
-
Procedure:
-
Monophosphorylation:
-
Co-evaporate the starting nucleoside with pyridine to ensure it is anhydrous.
-
Dissolve the nucleoside in anhydrous TMP.
-
Cool the solution to 0°C in an ice bath.
-
Add proton sponge, followed by the dropwise addition of POCl₃.
-
Stir the reaction at 0°C for 2-4 hours, monitoring by TLC or HPLC.
-
Quench the reaction by adding TEAB buffer.
-
-
Conversion to Triphosphate:
-
To the crude monophosphate solution, add a solution of tributylammonium pyrophosphate in anhydrous DMF.
-
Add a coupling agent (e.g., carbonyldiimidazole) and stir at room temperature overnight.
-
-
Purification:
-
Purify the final 7-deaza-dATP analog using anion-exchange chromatography (e.g., DEAE-Sephadex) or reverse-phase HPLC.
-
-
Visualizations
Caption: Figure 1: A generalized workflow for the chemical synthesis of a key intermediate, 7-iodo-7-deaza-2'-deoxyadenosine.
Caption: Figure 2: A logical workflow to diagnose and address common causes of low yield in synthesis experiments.
References
- 1. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improved synthesis and polymerase recognition of 7-deaza-7-modified α-l-threofuranosyl guanosine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Betaine, Dimethyl Sulfoxide, and 7-Deaza-dGTP, a Powerful Mixture for Amplification of GC-Rich DNA Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. Two-step immobilized enzyme conversion of cephalosporin C to 7-aminocephalosporanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Progress in One-pot Bioconversion of Cephalosporin C to 7-Aminocephalosporanic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Frontiers | Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions [frontiersin.org]
- 14. Improved synthesis and polymerase recognition of 7-deaza-7-modified α-l-threofuranosyl guanosine analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: 7-CH-5'-dAMP Crystallography
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the method refinement of 7-CH-5'-dAMP (7-deaza-2'-deoxyadenosine-5'-monophosphate) crystallography.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its crystal structure important?
A1: this compound, also known as 2'-Deoxytubercidin-5'-O-monophosphate, is an adenylate derivative.[1][2][3] Its structural analysis is crucial for understanding its role as a potential substrate, competitive inhibitor, or modulator of enzymes that interact with 2'-deoxyadenosine-5'-monophosphate.[1][2][3] The 7-deaza modification, where the nitrogen at position 7 of the purine ring is replaced by a carbon, alters the electronic properties and hydrogen bonding potential of the nucleobase, which can impact its interaction with target proteins.
Q2: What are the main challenges in the crystallography of nucleic acids like this compound?
A2: The crystallography of nucleic acids presents several challenges. Obtaining well-diffracting crystals can be difficult due to their charge and conformational flexibility.[4][5][6] The phasing of diffraction data can also be more challenging than for proteins due to fewer unique reactive functional groups for heavy-atom derivatization.[6] Furthermore, model building and refinement can be complicated by the repetitive nature of the phosphodiester backbone and the similarity of secondary structural elements, which can make tracing the chain and assigning the sequence difficult.[5][6]
Q3: Are there any known crystal structures of 7-deazapurine nucleosides that can be used as a reference?
A3: Yes, several crystal structures of 7-deazapurine nucleosides have been determined and can serve as valuable references. For example, the crystal structures of 7-nitro-7-deaza-2'-deoxyadenosine and 8-methyl-7-deaza-2'-deoxyguanosine have been reported.[7] These studies provide insights into the sugar pucker, glycosylic bond conformation, and crystal packing of this class of compounds.[7] Additionally, the structure of 7-iodo-5-aza-7-deazaguanosine has been solved, offering further comparative data.[8]
Troubleshooting Guide
Problem 1: Difficulty in obtaining single crystals of this compound suitable for X-ray diffraction.
-
Possible Cause: Suboptimal crystallization conditions (e.g., pH, temperature, precipitant concentration).
-
Troubleshooting Steps:
-
Screen a wide range of conditions: Utilize commercially available or custom-made sparse matrix screens to test a broad range of precipitants, buffers, and salts.
-
Vary the concentration of the molecule: Test a range of this compound concentrations.
-
Control the temperature: Attempt crystallization at different temperatures (e.g., 4°C, 18°C, 22°C).
-
Consider co-crystallization: If studying the interaction with a protein, screen for co-crystallization conditions with the target protein.
-
Problem 2: Crystals are obtained, but they are small, poorly formed, or do not diffract well.
-
Possible Cause: Rapid crystal growth, impurities, or inherent crystal packing defects.
-
Troubleshooting Steps:
-
Optimize lead conditions: Once initial hits are identified, perform finer screening around those conditions by varying the precipitant and salt concentrations in small increments.
-
Use seeding: Introduce microcrystals from a previous crystallization experiment into a new, equilibrated drop to promote the growth of larger, more ordered crystals.
-
Purify the sample: Ensure the this compound sample is of high purity (>97% by HPLC) to avoid the incorporation of impurities that can disrupt crystal growth.[9]
-
Control dehydration: In some cases, controlled dehydration of the crystal can improve diffraction quality.[10]
-
Problem 3: Difficulty in solving the phase problem for the diffraction data.
-
Possible Cause: Lack of a suitable model for molecular replacement or challenges in obtaining good heavy-atom derivatives for experimental phasing.
-
Troubleshooting Steps:
-
Molecular Replacement: If a similar structure is available, use it as a search model. For 7-deazapurine nucleosides, structures of related compounds can be attempted.[7][8]
-
Experimental Phasing:
-
Heavy-atom soaks: Soak crystals in solutions containing heavy atoms.
-
Halogenated derivatives: Consider synthesizing and crystallizing a halogenated version of this compound (e.g., with bromine or iodine) to use for single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) phasing.
-
-
Problem 4: Challenges during model building and refinement.
-
Possible Cause: Low-resolution data, poor electron density maps, or incorrect model geometry.
-
Troubleshooting Steps:
-
Improve electron density maps: Use density modification techniques to improve the clarity of the electron density map.
-
Validate geometry: Throughout the refinement process, use validation tools to check for correct bond lengths, angles, and overall geometry.
-
Careful model building: Pay close attention to the electron density when building the model, especially for the flexible sugar and phosphate groups.[4][5] Well-ordered phosphate groups can be more electron-dense and serve as useful landmarks.[5]
-
Refinement strategy: At low resolution, it may be necessary to use rigid-body refinement for domains or secondary structure elements.[11] Including weaker diffraction data in the refinement process can also be beneficial with maximum-likelihood-based methods.[11]
-
Data Presentation
Table 1: Typical Crystallographic Data for 7-Deazapurine Nucleosides
| Parameter | Example 1: 7-nitro-7-deaza-2'-deoxyadenosine[7] | Example 2: 8-methyl-7-deaza-2'-deoxyguanosine[7] | Example 3: 7-iodo-5-aza-7-deazaguanosine[8] |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁ | P2₁ | P2₁ |
| a (Å) | 8.259(1) | - | 4.9813(2) |
| b (Å) | 11.117(2) | - | 14.1569(6) |
| c (Å) | 9.663(1) | - | 9.6961(4) |
| **β (°) ** | 109.65(2) | - | 97.478(2) |
| Resolution (Å) | - | - | 0.81 |
| R-work / R-free (%) | - | - | 2.89 / 3.00 |
| Sugar Pucker | N (3'T2') | S-type (2'E) | N (O4'-endo) |
| Glycosidic Conformation | anti | anti | anti |
Note: Dashes indicate data not specified in the cited abstract.
Experimental Protocols
General Protocol for Crystallization of this compound
-
Sample Preparation:
-
Dissolve this compound in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5) to a final concentration of 5-20 mg/mL.
-
Centrifuge the solution at high speed to remove any precipitate.
-
-
Crystallization Screening:
-
Use the hanging drop or sitting drop vapor diffusion method.
-
Set up crystallization trials by mixing the this compound solution with an equal volume of reservoir solution from a sparse matrix screen.
-
Incubate the crystallization plates at a constant temperature (e.g., 18°C).
-
-
Crystal Harvesting and Cryo-protection:
-
Carefully remove crystals from the drop using a small loop.
-
Briefly soak the crystal in a cryoprotectant solution (typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during freezing.
-
Flash-cool the crystal in liquid nitrogen.
-
-
Data Collection:
-
Mount the frozen crystal on a goniometer in a cryo-stream on a synchrotron beamline or in-house X-ray source.
-
Collect a complete diffraction dataset.
-
Visualizations
Caption: Workflow for this compound Crystallography.
Caption: Troubleshooting Logic for Crystallography Experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound / 5'-dTuMP BIOLOG Life Science Institute [biolog.de]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Challenges and surprises that arise with nucleic acids during model building and refinement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.iucr.org [journals.iucr.org]
- 9. mybiosource.com [mybiosource.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. hod.greeley.org [hod.greeley.org]
Technical Support Center: Enhancing the Cellular Delivery of 7-Deazaadenosine Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 7-deazaadenosine analogs.
Frequently Asked Questions (FAQs)
Q1: What are 7-deazaadenosine analogs and what are their primary mechanisms of action?
A1: 7-deazaadenosine analogs are a class of nucleoside analogs where the nitrogen atom at the 7-position of the purine ring is replaced by a carbon atom.[1] This structural modification creates a C-glycosidic bond that is resistant to cleavage by purine nucleoside phosphorylase, which enhances their metabolic stability and therapeutic potential compared to natural adenosine.[1] These analogs exhibit a broad range of biological activities through several mechanisms:
-
Antiviral Activity: After cellular uptake, they are phosphorylated to their active triphosphate form. This active form competes with natural nucleotides (like ATP) and gets incorporated into nascent viral RNA, inhibiting the viral RNA-dependent RNA polymerase (RdRp) and causing premature chain termination, thus halting viral replication.[1]
-
Anticancer Activity: Their enhanced stability leads to prolonged intracellular concentrations.[1] Once phosphorylated, they can be incorporated into cellular DNA and RNA, inhibiting their synthesis and inducing apoptosis in rapidly dividing cancer cells.[1]
-
Immune Modulation: Certain cyclic dinucleotide (CDN) forms of 7-deazaadenosine analogs can act as potent agonists of the Stimulator of Interferon Genes (STING) pathway.[1] This activation of the innate immune system leads to the production of type I interferons and other cytokines, making them promising candidates for cancer immunotherapy.[1]
Q2: Why is cellular delivery a significant challenge for 7-deazaadenosine analogs?
A2: The primary challenge in the cellular delivery of many nucleoside analogs, including 7-deazaadenosine derivatives, is their hydrophilic (water-soluble) nature.[2][3] This property makes it difficult for them to passively diffuse across the lipid-rich cell membrane.[2] Consequently, their bioavailability and intracellular concentration can be low, limiting their therapeutic efficacy.[3] Cellular uptake often relies on specialized nucleoside transporters, and the efficiency of these transporters can vary significantly between different cell types.[3][4]
Q3: What are the main strategies to enhance the cellular delivery of these analogs?
A3: Several strategies can be employed to overcome the poor membrane permeability of 7-deazaadenosine analogs:
-
Prodrug Approach: This is a common and effective strategy where the analog is chemically modified to create a more lipophilic (lipid-soluble) version, known as a prodrug.[2][5] These modifications are designed to be cleaved by intracellular enzymes, releasing the active drug inside the cell.[2][6] This increases passive diffusion across the cell membrane.[3]
-
Nanoparticle-Based Delivery: Encapsulating the analogs within nanoparticles (e.g., liposomes, polymeric nanoparticles) can improve their stability and facilitate cellular uptake.[7][8] The nanoparticle surface can also be modified with targeting ligands to enhance delivery to specific cell types.[8][9]
-
Use of Transfection Reagents (for in vitro studies): In a laboratory setting, commercially available transfection reagents can be used to deliver the analogs directly into the cytoplasm of cultured cells, bypassing the cell membrane barrier.[1]
Q4: How do nucleoside transporters influence the uptake of 7-deazaadenosine analogs?
A4: Nucleoside transporters (NTs) are integral membrane proteins that facilitate the movement of natural nucleosides and many nucleoside analogs across cell membranes.[10][11] There are two main families:
-
Concentrative Nucleoside Transporters (CNTs): These are sodium-dependent symporters that transport nucleosides against their concentration gradient.[10][12] CNTs have specific preferences; for instance, CNT1 typically transports pyrimidines, CNT2 transports purines, and CNT3 transports both.[12]
-
Equilibrative Nucleoside Transporters (ENTs): These are sodium-independent uniporters that facilitate bidirectional transport of nucleosides down their concentration gradient.[10][12] The expression levels and substrate specificity of these transporters in different tissues and cell types are critical determinants of the uptake, efficacy, and potential toxicity of 7-deazaadenosine analogs.[4][13] Modifications to the analog's structure can influence its recognition and transport by these proteins.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the experimental evaluation of 7-deazaadenosine analogs.
Problem: Low or no biological activity observed in cell-based assays.
This is a frequent issue that can stem from multiple factors, primarily related to the compound's inability to reach its intracellular target at a sufficient concentration.
-
Possible Cause 1: Poor Cellular Permeability.
-
Troubleshooting Steps:
-
Assess Lipophilicity: Review the chemical properties of your analog. Highly polar molecules are less likely to cross the cell membrane passively.
-
Employ a Prodrug Strategy: Synthesize a more lipophilic prodrug version of the analog. Modifications often involve esterification to mask polar hydroxyl groups.[2][3]
-
Utilize Nanoparticle Formulations: Encapsulate the analog in a nanoparticle delivery system to enhance uptake.[7]
-
Use Transfection Reagents (in vitro): For cell culture experiments, use a suitable transfection reagent to directly deliver the compound into the cytoplasm.[1] This can serve as a positive control to confirm that the analog is active once inside the cell.
-
-
-
Possible Cause 2: Rapid Efflux from the Cell.
-
Troubleshooting Steps:
-
Identify Efflux Pump Substrates: Determine if the analog is a substrate for cellular efflux pumps like P-glycoprotein (P-gp) or Multidrug Resistance-associated Proteins (MRPs).[2]
-
Co-administer Efflux Pump Inhibitors: In your experimental setup, consider the co-administration of known efflux pump inhibitors to increase the intracellular retention of your analog. Perform appropriate controls to ensure the inhibitor itself does not interfere with the assay.
-
-
-
Possible Cause 3: Inefficient Intracellular Phosphorylation.
-
Troubleshooting Steps:
-
Confirm the Requirement for Phosphorylation: The mechanism of action for most nucleoside analogs requires them to be converted to their triphosphate form by cellular kinases.[1][12]
-
Assess Kinase Activity: The rate-limiting step is often the initial phosphorylation.[3] The expression and activity of relevant kinases can vary between cell lines. If possible, measure the formation of the phosphorylated species within the cell using techniques like HPLC-MS.
-
Consider Phosphoramidate Prodrugs: A more advanced prodrug strategy involves creating phosphoramidate derivatives that, once inside the cell, are converted directly to the monophosphate form, bypassing the often inefficient initial phosphorylation step.[6]
-
-
-
Possible Cause 4: Metabolic Instability.
-
Troubleshooting Steps:
-
Evaluate Metabolic Stability: Although the 7-deaza modification enhances stability against purine nucleoside phosphorylase, other metabolic pathways might still degrade the compound.[1]
-
Conduct Microsomal Stability Assays: Assess the stability of the analog in the presence of liver microsomes from different species (human, rat, mouse) to predict its metabolic fate.[14]
-
-
Data Presentation
Table 1: Cytotoxic Activity of a Representative 7-Deazaadenosine Analog This table summarizes the 50% inhibitory concentration (IC₅₀) values for a representative analog against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| 7-benzyl-9-deazaadenosine | L1210 | Leukemia | 0.07 | [1] |
| 7-benzyl-9-deazaadenosine | P388 | Leukemia | 0.1 | [1] |
Table 2: Impact of 7-Deaza Modification on Inhibitory Potency This table illustrates how the 7-deaza modification can significantly increase the inhibitory potency of a nucleoside analog against the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp).
| Compound (Triphosphate form) | Target | Fold Increase in Potency vs. Parent Compound | Reference |
| 7-deaza-2′-C-methyl-adenosine | HCV RdRp | 20-fold | [15][16] |
Experimental Protocols
Protocol 1: Cellular Cytotoxicity Assessment (MTT Assay)
This protocol measures the ability of a compound to reduce cell viability.
-
Materials:
-
96-well plates
-
Complete cell culture medium
-
7-deazaadenosine analog stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate overnight to allow for attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the 7-deazaadenosine analog in culture medium. Replace the old medium with the diluted compound solutions. Include vehicle-only wells as a negative control.[1]
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).[1]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow viable cells to form formazan crystals.[1]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[1]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[1]
-
Protocol 2: Cellular Uptake Assay (Using Radiolabeled Analog)
This protocol quantifies the amount of compound taken up by cells over time.
-
Materials:
-
24- or 96-well plates
-
Radiolabeled 7-deazaadenosine analog
-
Assay buffer (e.g., HBSS-HEPES, pH 7.4)
-
Cold PBS for washing
-
Cell lysis buffer
-
Scintillation cocktail and counter
-
-
Methodology:
-
Cell Seeding: Seed adherent cells into plates and grow until near confluence.[17]
-
Pre-incubation: Aspirate the growth medium and replace it with fresh assay buffer. Incubate for a short period to equilibrate.[17]
-
Initiate Uptake: Add the radiolabeled analog to each well to start the uptake process. For competition assays or to define non-specific uptake, a competing compound can be added prior to the radiolabeled substrate.[17]
-
Incubation: Incubate the plate for a predetermined interval (e.g., from minutes to hours) with gentle agitation.[17]
-
Stop Uptake: Terminate the incubation by rapidly aspirating the solution and washing the cells multiple times with ice-cold PBS to remove extracellular compound.[17]
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.[17]
-
Quantification: Add the cell lysate to a scintillation cocktail and measure the radioactivity using a scintillation counter to determine the amount of internalized analog.[17]
-
Visualizations
Caption: General mechanism of action for 7-deazaadenosine analogs.
Caption: Troubleshooting workflow for low biological activity.
Caption: Experimental workflow for a cellular uptake assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Transporters in the Toxicity of Nucleoside and Nucleotide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanoparticles design considerations to co-deliver nucleic acids and anti-cancer drugs for chemoresistance reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in Nanoparticles for Effective Delivery of RNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of the Linker Length of Mannose-Cholesterol Conjugates for Enhanced mRNA Delivery to Dendritic Cells by Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Toward a Molecular Basis of Cellular Nucleoside Transport in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 12. Important roles of transporters in the pharmacokinetics of anti-viral nucleoside/nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of transporters in the toxicity of nucleoside and nucleotide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
Validation & Comparative
Validating the Incorporation of 7-CH-5'-dAMP: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the precise verification of modified nucleotide incorporation into oligonucleotides is a critical step in ensuring the efficacy and safety of novel therapeutics and diagnostic tools. This guide provides an objective comparison of mass spectrometry-based techniques with enzymatic and fluorescence-based assays for validating the incorporation of 7-CH-5'-dAMP, a 7-deazaadenosine monophosphate analog.
The successful integration of modified nucleotides like this compound is paramount for the development of next-generation aptamers, siRNAs, and other nucleic acid-based technologies. This document offers a comprehensive overview of the available analytical methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate validation strategy for their specific needs.
At a Glance: Comparison of Validation Methodologies
The choice of a validation method hinges on several factors, including the required level of detail, throughput, cost, and the nature of the modification. Mass spectrometry offers unparalleled accuracy and direct evidence of incorporation, while enzymatic and fluorescence-based assays provide valuable orthogonal approaches, particularly for high-throughput screening.
| Feature | Mass Spectrometry (MALDI-TOF & ESI-MS) | Enzymatic Assays (e.g., Primer Extension) | Fluorescence-Based Assays |
| Principle | Measures the mass-to-charge ratio (m/z) of the intact oligonucleotide, providing a direct measurement of molecular weight. | Relies on the ability of a DNA polymerase to incorporate the modified nucleotide, often detected by gel electrophoresis and autoradiography or fluorescence. | Detects the presence of the modification through a fluorescent signal, either from an intrinsically fluorescent analog or a tag introduced via click chemistry. |
| Information Provided | Confirms the precise molecular weight, verifying the number and identity of incorporated modified nucleotides. Can also identify incomplete synthesis products (n-1, n+1). | Confirms that the modified nucleotide is a substrate for a specific polymerase and can be incorporated into a growing DNA strand. Allows for semi-quantitative estimation of incorporation efficiency. | Confirms the presence of the modified nucleotide. Can be adapted for quantification. |
| Sensitivity | High (femtomole to picomole range).[1] | High, especially with radiolabeling. | High, dependent on the fluorophore and detection system. Can reach the ng/mL range.[2] |
| Quantitative? | Yes, can provide relative and absolute quantification. | Semi-quantitative (relative incorporation efficiency). Can be made more quantitative with careful controls. | Yes, with appropriate calibration. |
| Throughput | MALDI-TOF: High. ESI-MS: Moderate, can be automated. | Moderate to High. | High. |
| Cost | High (instrumentation). | Low to Moderate (reagents). | Moderate (reagents, specialized plates/readers). |
| Key Advantage | Unambiguous confirmation of incorporation and mass accuracy. | Functional validation of polymerase compatibility. | High throughput and sensitivity. |
| Key Limitation | Higher initial instrument cost. ESI-MS can be sensitive to sample contaminants.[3] | Indirect evidence of incorporation. Can be labor-intensive. | Can be indirect if a tag is used. Potential for background fluorescence. |
In-Depth Analysis: Mass Spectrometry Approaches
Mass spectrometry (MS) stands as the gold standard for the definitive identification of modified oligonucleotides. By precisely measuring the molecular weight of the synthesized product, MS provides direct and unambiguous evidence of this compound incorporation. The two most common MS techniques for oligonucleotide analysis are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI).
MALDI-TOF Mass Spectrometry
MALDI-TOF is a high-throughput technique well-suited for the analysis of oligonucleotides up to approximately 50 bases in length.[1] In this method, the oligonucleotide sample is co-crystallized with a matrix that absorbs laser energy, leading to "soft" ionization of the analyte. The ions are then accelerated in an electric field, and their time-of-flight to a detector is measured, which is proportional to their mass-to-charge ratio. For oligonucleotides containing 7-deazapurine analogs, which can enhance stability during MS analysis, MALDI-TOF is a particularly effective tool.
Electrospray Ionization (ESI) Mass Spectrometry
ESI-MS is highly accurate for a wide range of oligonucleotide lengths and is often coupled with liquid chromatography (LC-MS) for online separation and analysis.[3] In ESI, a high voltage is applied to a liquid solution of the oligonucleotide, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase multiply charged ions of the oligonucleotide. This production of multiply charged ions allows for the analysis of high-molecular-weight molecules on mass spectrometers with a lower m/z range.
| Feature | MALDI-TOF MS | ESI-MS |
| Mass Accuracy | Good (typically within 0.1%).[4] | Excellent (typically <0.02%).[3] |
| Resolution | Decreases with increasing oligonucleotide length. | High resolution maintained for longer oligonucleotides. |
| Sensitivity | High (femtomole to low picomole).[3] | High (femtomole to picomole).[3] |
| Throughput | High. | Lower than MALDI-TOF, but can be automated. |
| Tolerance to Salts/Buffers | Reasonably tolerant. | Sensitive to non-volatile salts and detergents, often requiring sample cleanup. |
| Analysis of Mixtures | Can tolerate simple mixtures. | Less tolerant of complex mixtures without prior chromatographic separation. |
Alternative Validation Methods
While mass spectrometry provides definitive structural information, other methods can offer valuable insights into the functional incorporation of this compound and are often more accessible or higher-throughput.
Enzymatic Assays: Primer Extension
Primer extension assays are a common method to assess whether a modified nucleotide can be efficiently and accurately incorporated by a DNA polymerase.[5] In this assay, a labeled primer is annealed to a template strand, and a DNA polymerase extends the primer in the presence of dNTPs, including the modified 7-deaza-dATP analog. The reaction products are then typically separated by gel electrophoresis and visualized. The appearance of a full-length product indicates successful incorporation. By varying the ratio of the modified to the natural nucleotide, the relative incorporation efficiency can be estimated. Studies have shown that while Taq polymerase prefers natural purine nucleotides, it can incorporate 7-deaza-dGTP and, to a lesser extent, 7-deaza-dATP.[6]
Fluorescence-Based Assays
Fluorescence-based methods offer a high-throughput and sensitive means of detecting the incorporation of modified nucleotides. These assays can be designed in several ways. If the this compound analog itself is fluorescent, its incorporation can be directly measured. More commonly, the modified nucleotide is functionalized with a reactive group (e.g., an alkyne or azide) that can be subsequently labeled with a fluorescent probe via "click chemistry." The fluorescence intensity of the resulting product is then proportional to the amount of incorporated modified nucleotide. These assays can achieve high sensitivity, with limits of detection in the ng/mL range, making them suitable for a wide range of applications.[2]
Experimental Protocols
Mass Spectrometry: LC-MS/MS Analysis of an Oligonucleotide Containing this compound
This protocol outlines a general procedure for the analysis of an oligonucleotide containing this compound using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Purify the synthesized oligonucleotide containing this compound using standard methods (e.g., HPLC or solid-phase extraction) to remove salts and other synthesis byproducts.
-
Dissolve the purified oligonucleotide in a suitable solvent, such as nuclease-free water or a low-salt buffer, to a final concentration of approximately 1-10 µM.
2. LC Separation:
-
Use a reverse-phase HPLC column suitable for oligonucleotide separation (e.g., a C18 column).
-
The mobile phase typically consists of an ion-pairing agent, such as triethylamine (TEA) and hexafluoroisopropanol (HFIP), in water (Solvent A) and an organic solvent like methanol or acetonitrile (Solvent B).[7]
-
Establish a gradient of increasing Solvent B to elute the oligonucleotide from the column. A typical gradient might run from 5% to 50% Solvent B over 20-30 minutes.
3. MS/MS Analysis:
-
Couple the HPLC eluent directly to an ESI source of a tandem mass spectrometer.
-
Operate the mass spectrometer in negative ion mode.
-
In the first stage of mass analysis (MS1), scan for the expected multiply charged ions of the full-length oligonucleotide.
-
In the second stage (MS/MS), select the most abundant precursor ion from MS1 and subject it to collision-induced dissociation (CID) to generate fragment ions.
-
Analyze the resulting fragment ion spectrum to confirm the sequence of the oligonucleotide and the location of the this compound modification.
Enzymatic Assay: Primer Extension for Incorporation Efficiency
This protocol describes a primer extension assay to qualitatively or semi-quantitatively assess the incorporation of this compound by a DNA polymerase.
1. Primer-Template Annealing:
-
Design a primer (e.g., 20-mer) and a template (e.g., 40-mer) where the first nucleotide to be incorporated opposite the template is thymine.
-
Label the 5'-end of the primer with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Anneal the labeled primer to the template by mixing them in a suitable buffer (e.g., 1x polymerase buffer), heating to 95°C for 2 minutes, and then slowly cooling to room temperature.
2. Primer Extension Reaction:
-
Set up parallel reactions containing the annealed primer-template, a DNA polymerase (e.g., Taq polymerase), and dNTPs.
-
In the experimental reaction, include dCTP, dGTP, dTTP, and the triphosphate form of this compound (7-CH-dATP).
-
In a positive control reaction, include all four natural dNTPs (dATP, dCTP, dGTP, dTTP).
-
In a negative control reaction, omit the adenosine analog (either dATP or 7-CH-dATP).
-
Incubate the reactions at the optimal temperature for the polymerase for a set time (e.g., 30 minutes).
3. Analysis of Products:
-
Stop the reactions by adding a loading buffer containing a denaturant (e.g., formamide).
-
Denature the products by heating to 95°C for 5 minutes.
-
Separate the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the bands by autoradiography (for radiolabeled primers) or fluorescence imaging.
-
Successful incorporation of this compound will be indicated by the presence of a full-length extension product in the experimental lane. The relative intensity of the full-length band compared to the positive control can provide a semi-quantitative measure of incorporation efficiency.[5]
Visualizing the Workflow and Comparisons
To further clarify the experimental processes and the relationships between the different validation methods, the following diagrams are provided.
Caption: Workflow for validating this compound incorporation by LC-MS/MS.
Caption: Comparison of methods for validating modified nucleotide incorporation.
Conclusion
The validation of this compound incorporation is a critical quality control step in the development of modified oligonucleotides. Mass spectrometry, particularly ESI-MS coupled with liquid chromatography, provides the most definitive and comprehensive analysis, confirming the precise molecular weight and sequence of the final product. However, enzymatic and fluorescence-based assays serve as valuable and often more accessible alternatives for assessing the functional incorporation of the modified nucleotide and for high-throughput screening applications. The selection of the most appropriate method will depend on the specific research question, available instrumentation, and desired level of detail. A multi-faceted approach, combining the strengths of different techniques, will often provide the most robust and reliable validation of modified oligonucleotide synthesis.
References
- 1. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
- 2. Application of Liquid Chromatography-Fluorescence (LC-FL) Detection Methods for DMPK Quantitative Bioanalysis of Oligonucleotides - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. web.colby.edu [web.colby.edu]
- 4. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The primer extension assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mz-at.de [mz-at.de]
Cross-Validation of 7-CH-5'-dAMP: A Comparative Guide for STING Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 7-CH-5'-dAMP and other key modulators of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. While direct experimental data on the STING agonist activity of this compound is not extensively available in publicly accessible literature, its structural similarity to other 7-deazaadenosine analogs that have been shown to act as STING agonists suggests its potential in this role. This guide, therefore, presents a cross-validation framework, comparing the known performance of established STING agonists to provide a benchmark for the potential evaluation of this compound.
Comparative Performance of STING Agonists
The following table summarizes the quantitative data for well-characterized STING agonists. This data serves as a reference for the anticipated performance of novel compounds like this compound.
| Compound | Target(s) | Assay System | EC50/IC50 | Key Findings |
| This compound | Potential STING agonist | - | Data not available | A 7-deazaadenosine analog with potential for STING pathway modulation. |
| 2'3'-cGAMP | STING | Human PBMCs | ~10-50 µM (for IFN-β induction) | The natural endogenous ligand for STING, serving as a benchmark for agonist activity. |
| diABZI | STING | Human PBMCs | ~0.13 µM (for IFN-β induction) | A potent non-cyclic dinucleotide STING agonist, demonstrating significantly higher potency than 2'3'-cGAMP. |
| MSA-2 | STING | HEK293T-hSTING luciferase assay | ~8.3 µM (WT STING) | An orally available small-molecule STING agonist with demonstrated anti-tumor activity. |
| ADU-S100 (MIW815) | STING | THP-1 Dual cells | ~3.03 µg/mL (IRF3 activation) | A synthetic cyclic dinucleotide STING agonist that has been evaluated in clinical trials. |
| E7766 | STING | Human PBMCs | ~0.15-0.79 µmol/L (IFN-β induction) | A macrocycle-bridged STING agonist with broad activity across different STING genotypes. |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental context, the following diagrams illustrate the canonical STING signaling pathway and a general workflow for assessing STING agonist activity.
A Structural Showdown: Unmodified DNA vs. DNA with 7-Deaza-dAMP
A comprehensive guide for researchers, scientists, and drug development professionals on the structural and thermodynamic differences between standard DNA and DNA containing the modified nucleoside 7-deaza-2'-deoxyadenosine monophosphate (7-deaza-dAMP).
The strategic replacement of the nitrogen atom at the 7th position of the adenine base with a carbon atom, creating 7-deaza-adenine, introduces subtle yet significant alterations to the structure and properties of DNA. This modification is a valuable tool in various molecular biology applications, and understanding its impact is crucial for its effective implementation. This guide provides a detailed comparison of DNA with and without 7-deaza-dAMP, supported by experimental data and methodologies.
Key Structural Differences
The fundamental difference lies in the purine ring system of adenine. In standard adenine, the nitrogen atom at position 7 (N7) is a hydrogen bond acceptor and contributes to the electronic properties of the major groove. In 7-deaza-adenine, this nitrogen is replaced by a carbon-hydrogen group (C-H).
This seemingly minor substitution has several important consequences:
-
Alteration of the Major Groove: The N7 of purines is located in the major groove of the DNA double helix and is a key recognition site for many DNA-binding proteins and enzymes. The replacement of nitrogen with a less electronegative carbon atom alters the electrostatic potential and hydrogen bonding capacity of the major groove.
-
Prevention of Hoogsteen Base Pairing: The N7 atom is essential for the formation of Hoogsteen base pairs, which are involved in the formation of non-canonical DNA structures like triplexes and G-quadruplexes. The absence of this nitrogen in 7-deazapurines prevents such structures from forming. This property is particularly useful in molecular biology techniques like PCR, where secondary structures in GC-rich regions can impede polymerase activity.
Thermodynamic Stability
Experimental data indicates that the incorporation of 7-deaza-dAMP generally leads to a destabilization of the DNA duplex. This is primarily attributed to alterations in the major groove hydration and electrostatic interactions.
A direct comparison of a standard DNA dodecamer (DDD) with the sequence 5'-CGCGAATTCGCG-3' and its counterpart where both adenine residues are replaced by 7-deaza-adenine (DZA-DDD) reveals a significant decrease in thermal stability.
| Parameter | Standard DNA (DDD) | DNA with 7-deaza-dAMP (DZA-DDD) | Reference |
| Melting Temperature (Tm) | 59.1 °C | 53.2 °C | [1] |
This decrease in melting temperature indicates that less thermal energy is required to separate the strands of the DNA duplex containing 7-deaza-dAMP, confirming its destabilizing effect. The destabilization is often a result of less favorable enthalpic contributions upon duplex formation[2].
Structural Impact
High-resolution structural studies using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have shown that the overall B-form helical structure of DNA is largely maintained upon incorporation of 7-deazapurines. However, subtle changes in local helical parameters and dynamics can be observed.
Enzymatic Recognition
Despite the structural and thermodynamic changes, 7-deaza-dATP is recognized by DNA polymerases and can be efficiently incorporated into a growing DNA strand during enzymatic synthesis, such as in the Polymerase Chain Reaction (PCR). This is a critical feature that allows for the site-specific introduction of this modification. The use of 7-deazapurine triphosphates is a common strategy to overcome issues with PCR amplification of GC-rich templates, as it prevents the formation of stable secondary structures that can block the polymerase.
Experimental Protocols
Determination of DNA Melting Temperature (Tm)
The thermal stability of DNA duplexes is commonly assessed by measuring the change in UV absorbance at 260 nm as a function of temperature.
Methodology:
-
Sample Preparation: The DNA oligonucleotides (both the unmodified and the 7-deaza-dAMP modified strands and their complements) are dissolved in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). The concentration of the DNA is determined by UV absorbance at 260 nm.
-
Annealing: The complementary strands are mixed in a 1:1 molar ratio to form the duplex. The sample is heated to a temperature above the expected Tm (e.g., 90°C) and then slowly cooled to room temperature to ensure proper annealing.
-
UV-Vis Measurement: The absorbance of the DNA duplex solution at 260 nm is monitored as the temperature is gradually increased, typically at a rate of 0.5-1.0°C per minute.
-
Data Analysis: The absorbance values are plotted against temperature to generate a melting curve. The Tm is determined as the temperature at which 50% of the DNA is denatured, which corresponds to the midpoint of the sigmoidal transition. This is often calculated from the peak of the first derivative of the melting curve.
NMR Spectroscopy for Structural Analysis
NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of DNA in solution.
Methodology:
-
Sample Preparation: Lyophilized DNA oligonucleotides are dissolved in an NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, in 90% H₂O/10% D₂O or 100% D₂O). The final sample concentration is typically in the range of 0.5-2.0 mM.
-
NMR Data Acquisition: A series of one- and two-dimensional NMR experiments are performed. These include:
-
1D ¹H NMR: To observe the imino protons involved in Watson-Crick base pairing, which provides information on the stability of the duplex.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
2D TOCSY (Total Correlation Spectroscopy): To identify protons that are scalar-coupled within the same deoxyribose sugar ring.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms.
-
¹H-³¹P Correlation Spectra: To probe the conformation of the phosphodiester backbone.
-
-
Structure Calculation: The distance and dihedral angle restraints obtained from the NMR data are used in computational algorithms (e.g., restrained molecular dynamics or distance geometry) to generate a family of 3D structures consistent with the experimental data.
-
Helical Parameter Analysis: The resulting structures are analyzed using software such as 3DNA or CURVES+ to determine various helical parameters (e.g., rise, twist, roll, slide, shift, tilt) that describe the local and global geometry of the DNA duplex.
X-ray Crystallography for High-Resolution Structure
X-ray crystallography can provide atomic-resolution structures of DNA, offering precise details of bond lengths, bond angles, and overall conformation.
Methodology:
-
Crystallization: The purified DNA oligonucleotide is screened against a wide range of crystallization conditions (e.g., different precipitants, buffers, salts, and temperatures) to obtain diffraction-quality crystals.
-
X-ray Diffraction Data Collection: The crystal is mounted and exposed to a high-intensity X-ray beam. The diffraction pattern of the X-rays scattered by the atoms in the crystal is recorded on a detector.
-
Structure Determination: The diffraction data is processed to determine the unit cell dimensions and the intensities of the diffraction spots. The phases of the diffracted waves are determined using methods such as molecular replacement or heavy-atom derivatization.
-
Model Building and Refinement: An initial model of the DNA structure is built into the calculated electron density map. The model is then refined against the experimental diffraction data to improve its fit and stereochemistry.
-
Structural Analysis: The final refined structure provides precise atomic coordinates, from which detailed helical parameters and intermolecular interactions can be analyzed.
References
- 1. Site-specific stabilization of DNA by a tethered major groove amine, 7-aminomethyl-7-deaza-2'-deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermodynamic Characterization of DNA with 3-Deazaadenine and 3-Methyl-3-Deazaadenine Substitutions: The Effect of Placing a Hydrophobic Group in the Minor Groove of DNA - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of DNA Polymerases for the Incorporation of 7-Deaza-7-Carboxy-5'-dAMP
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Polymerase Selection for Modified Nucleotide Incorporation
The enzymatic incorporation of modified nucleotides into DNA is a cornerstone of numerous molecular biology techniques, from sequencing and diagnostics to the development of therapeutic oligonucleotides. One such modification, 7-deaza-7-carboxy-5'-deoxyadenosine monophosphate (7-CH-5'-dAMP), offers unique properties for DNA labeling and functionalization. The efficiency of its corresponding triphosphate's (7-deaza-7-carboxy-dATP) incorporation, however, is highly dependent on the chosen DNA polymerase. This guide provides a comparative analysis of common thermostable DNA polymerases for their ability to incorporate this modified adenosine analog, supported by available experimental data and detailed protocols.
Key Polymerases for Modified Nucleotide Incorporation
The two major families of thermostable DNA polymerases used in molecular biology, Family A (e.g., Taq, KlenTaq) and Family B (e.g., Vent exo-), exhibit different efficiencies and fidelities when incorporating modified nucleotides. The choice of polymerase is critical and often depends on the specific modification and the downstream application. Generally, polymerases lacking a 3'→5' exonuclease (proofreading) activity are preferred for incorporating modified nucleotides, as this activity can lead to the excision of the analog after incorporation.
-
Taq DNA Polymerase: A Family A polymerase widely used for its robust performance in PCR. It lacks 3'→5' exonuclease activity, which is advantageous for incorporating modified nucleotides.
-
KlenTaq DNA Polymerase: A truncated version of Taq polymerase that also lacks the 5'→3' exonuclease domain. This often results in higher fidelity and thermostability compared to the full-length enzyme.[1]
-
Vent (exo-) DNA Polymerase: A Family B polymerase from the hyperthermophilic archaeon Thermococcus litoralis. The 'exo-' designation indicates that it has been genetically engineered to remove its 3'→5' proofreading exonuclease activity, making it more suitable for incorporating nucleotide analogs.[2]
Quantitative Data Summary
Direct comparative kinetic data for the incorporation of this compound is limited in the literature. However, studies on the incorporation of other 7-deaza-adenosine analogs by different polymerases can provide valuable insights into their relative efficiencies. The following table summarizes the relative incorporation efficiency of a fluorescently labeled 7-deaza-adenosine analog by Taq and Vent (exo-) DNA polymerases.
| Polymerase Family | Polymerase | Modified Nucleotide | Relative Incorporation Efficiency (Modified vs. Natural dATP) | Reference |
| Family A | Taq polymerase | Fluorescein-dATP (a 7-deaza analog) | Minimally incorporated, signal not significantly different from background. | [3] |
| Family B | Vent (exo-) polymerase | Fluorescein-dATP (a 7-deaza analog) | Significantly better incorporation than Taq polymerase. | [3] |
Note: The data above is for a fluorescein-labeled 7-deaza-dATP. While not identical to 7-deaza-7-carboxy-dATP, it provides a strong indication of the superior performance of Family B polymerases, like Vent (exo-), for incorporating 7-deaza-adenosine analogs.
Experimental Protocols
The following are detailed protocols for key experiments to determine the incorporation efficiency of this compound.
Single-Nucleotide Incorporation Assay (Steady-State Kinetics)
This assay is used to determine the kinetic parameters (kcat and Km) for the incorporation of a single modified nucleotide.
1. Materials:
- Purified DNA polymerase (e.g., Taq, KlenTaq, Vent (exo-)).
- 5'-radiolabeled ([γ-32P]ATP) or fluorescently labeled primer.
- Unlabeled DNA template with a single target site for incorporation.
- 7-deaza-7-carboxy-dATP and natural dNTPs of high purity.
- Polymerase-specific reaction buffer (10x).
- Quench solution (95% formamide, 20 mM EDTA).
- Denaturing polyacrylamide gel (15-20%).
- TBE buffer (Tris/Borate/EDTA).
- Phosphorimager or fluorescence scanner.
2. Procedure:
-
Primer-Template Annealing:
-
Mix the labeled primer and DNA template in a 1.5:1 molar ratio in an annealing buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM NaCl).
-
Heat the mixture to 95°C for 5 minutes.
-
Allow the mixture to cool slowly to room temperature to ensure proper annealing.
-
-
Reaction Setup:
-
Prepare a series of reaction mixtures on ice. Each reaction should contain the annealed primer-template duplex, the specific DNA polymerase in its recommended 1x reaction buffer, and varying concentrations of 7-deaza-7-carboxy-dATP.
-
A control set of reactions with varying concentrations of natural dATP should be run in parallel.
-
The concentration of the DNA polymerase should be significantly lower than that of the primer-template to maintain steady-state conditions.
-
-
Initiation and Quenching:
-
Initiate the reactions by transferring them to the optimal temperature for the DNA polymerase.
-
At specific time points (e.g., 1, 2, 5, 10 minutes), stop the reactions by adding an equal volume of quench solution.
-
-
Analysis:
-
Separate the reaction products on a denaturing polyacrylamide gel.
-
Visualize and quantify the amount of extended primer using a phosphorimager or fluorescence scanner.
-
Determine the initial velocity (V0) of the reaction at each substrate concentration from the linear phase of a product versus time plot.
-
Plot the initial velocities against the substrate concentration and fit the data to the Michaelis-Menten equation to determine kcat and Km.
-
Calculate the catalytic efficiency as kcat/Km.
-
Primer Extension Assay
This assay provides a qualitative or semi-quantitative measure of the ability of a polymerase to incorporate a modified nucleotide and extend the DNA strand.
1. Materials:
- Same as for the single-nucleotide incorporation assay.
2. Procedure:
-
Primer-Template Annealing:
-
Follow the same procedure as in the single-nucleotide incorporation assay.
-
-
Reaction Setup:
-
Set up reaction mixtures containing the annealed primer-template, DNA polymerase in its 1x reaction buffer, and a mixture of dNTPs.
-
In the experimental tubes, replace the natural dATP with an equimolar concentration of 7-deaza-7-carboxy-dATP.
-
Include a positive control with all four natural dNTPs and a negative control lacking dATP.
-
-
Reaction and Analysis:
-
Incubate the reactions at the optimal temperature for the polymerase for a set time (e.g., 15-30 minutes).
-
Stop the reactions with quench solution.
-
Analyze the products by denaturing polyacrylamide gel electrophoresis to compare the extent of primer extension.
-
Mandatory Visualization
Experimental Workflow for Comparative Polymerase Analysis
Caption: Workflow for comparing the kinetic efficiency of different DNA polymerases for this compound incorporation.
STING Signaling Pathway Activation by 7-Deazaadenosine Analogs
Caption: Activation of the STING pathway by 7-deazaadenosine-containing cyclic dinucleotides, leading to an innate immune response.[4]
Conclusion
The selection of an appropriate DNA polymerase is paramount for the successful incorporation of this compound into DNA. While direct comparative quantitative data for this specific analog is not abundant, evidence from related 7-deaza-adenosine analogs strongly suggests that Family B polymerases, such as Vent (exo-), are more efficient than Family A polymerases like Taq. The absence of 3'→5' exonuclease activity is a critical feature for any polymerase chosen for this purpose. The provided experimental protocols offer a framework for researchers to conduct their own comparative analyses to determine the optimal enzyme and conditions for their specific application. Furthermore, the immunomodulatory potential of 7-deazaadenosine analogs through pathways like STING highlights their broader utility in therapeutic development.
References
A Comparative Guide to the Protein Binding Affinity of 7-Deaza-Purine Nucleotide Analogs
For Researchers, Scientists, and Drug Development Professionals
The MTH1 enzyme is a critical component in the cellular defense against oxidative DNA damage by hydrolyzing oxidized purine deoxyribonucleoside triphosphates (dNTPs) like 8-oxo-dGTP. Its inhibition is a promising strategy in cancer therapy. This guide will compare the binding and inhibitory potency of 7-deaza-dGTP derivatives with other known MTH1 inhibitors.
Data Presentation: Quantitative Comparison of MTH1 Inhibitors
The following table summarizes the inhibitory potency (IC₅₀ and Kᵢ values) of various compounds against the MTH1 enzyme. For competitive inhibitors, the inhibition constant (Kᵢ) is a close approximation of the dissociation constant (Kᵈ), which represents the binding affinity. A lower Kᵢ value indicates a higher binding affinity.
| Compound | Type | IC₅₀ (µM) | Kᵢ (nM) | Reference Protein |
| 8-iodo-7-deaza-dGTP | Competitive Inhibitor | 0.42 | 61.7 | Human MTH1 |
| 7,8-dibromo-7-deaza-dGTP | Competitive Inhibitor | - | Potent | Human MTH1 |
| TH588 | MTH1 Inhibitor | 0.0048 | - | Human MTH1 |
| TH1579 (Karonudib) | MTH1 Inhibitor | Potent | - | Human MTH1 |
| (S)-crizotinib | MTH1 Inhibitor | 0.001 | - | Human MTH1 |
Note: The Kᵢ value for 8-iodo-7-deaza-dGTP was determined through kinetic analysis, confirming its role as a competitive inhibitor of MTH1[1]. While a specific Kᵢ for 7,8-dibromo-7-deaza-dGTP is not provided, the study indicates its strong inhibitory effect[1][2]. IC₅₀ values for TH588, TH1579, and (S)-crizotinib are provided for comparison of inhibitory potency.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation and replication of binding affinity studies. Below are protocols for enzyme inhibition assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC), which are standard methods for characterizing protein-ligand interactions.
MTH1 Enzyme Inhibition Assay
This assay determines the inhibitory potency of a compound by measuring the reduction in the enzymatic activity of MTH1.
Materials:
-
Human MTH1 enzyme
-
8-oxo-dGTP (substrate)
-
Inhibitor compound (e.g., 7-deaza-dGTP derivative)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
Malachite green phosphate detection kit
Procedure:
-
Prepare a series of dilutions of the inhibitor compound in the assay buffer.
-
In a 96-well plate, add the MTH1 enzyme to each well.
-
Add the different concentrations of the inhibitor to the respective wells.
-
Incubate the enzyme and inhibitor for a pre-determined time at a specific temperature (e.g., 30 minutes at 25°C) to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate, 8-oxo-dGTP, to each well.
-
Allow the reaction to proceed for a set time (e.g., 15 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate produced using a malachite green assay.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
For competitive inhibitors, the Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (Kₘ) of the enzyme for the substrate[3][4].
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
SPR is a label-free technique that measures the real-time interaction between a ligand and an analyte.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, NTA)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Ligand (e.g., MTH1 protein)
-
Analyte (e.g., 7-deaza-dGTP derivative or other small molecule inhibitors)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Procedure:
-
Immobilization of the Ligand:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the MTH1 protein solution over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters using ethanolamine.
-
Alternatively, for His-tagged proteins, use an NTA sensor chip to capture the protein.
-
-
Binding Analysis:
-
Inject a series of concentrations of the analyte (inhibitor) over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time. The association phase is observed during the injection, and the dissociation phase is monitored as the buffer flows over the surface after the injection.
-
-
Data Analysis:
-
Generate sensorgrams by plotting RU versus time.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ) and the dissociation rate constant (kₔ).
-
Calculate the equilibrium dissociation constant (Kᵈ) as the ratio of kₔ to kₐ (Kᵈ = kₔ/kₐ).
-
A detailed protocol for SPR analysis of MTH1 inhibitors can be found in the literature[5].
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Materials:
-
Isothermal titration calorimeter
-
Macromolecule (e.g., MTH1 protein) in the sample cell
-
Ligand (e.g., 7-deaza-dGTP derivative) in the injection syringe
-
Dialysis buffer (ensure identical buffer for both protein and ligand)
Procedure:
-
Sample Preparation:
-
Dialyze both the protein and the ligand against the same buffer to minimize heats of dilution.
-
Accurately determine the concentrations of the protein and ligand.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the sample cell.
-
Measure the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat pulses to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the stoichiometry (n), the binding constant (Kₐ, from which Kᵈ can be calculated as 1/Kₐ), and the enthalpy of binding (ΔH)[6][7][8].
-
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate a simplified signaling pathway involving MTH1 and the experimental workflows for assessing protein binding affinity.
Caption: Simplified pathway of MTH1 in preventing DNA damage.
Caption: Experimental workflows for protein binding affinity.
References
- 1. Development of MTH1-Binding Nucleotide Analogs Based on 7,8-Dihalogenated 7-Deaza-dG Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of MTH1-Binding Nucleotide Analogs Based on 7,8-Dihalogenated 7-Deaza-dG Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. MTH1 Substrate Recognition—An Example of Specific Promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SSB Binding to ssDNA Using Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Protein-DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
A Comparative Analysis of the Antiviral Efficacy of 7-Deaza Nucleosides
For Researchers, Scientists, and Drug Development Professionals
The class of 7-deaza nucleosides, characterized by the replacement of nitrogen at the 7-position of the purine ring with a carbon atom, has demonstrated significant potential as broad-spectrum antiviral agents. This modification enhances metabolic stability and allows for potent inhibition of viral replication, primarily through the targeting of viral RNA-dependent RNA polymerase (RdRp). This guide provides a comparative overview of the antiviral efficacy of various 7-deaza nucleosides, supported by experimental data, detailed methodologies for key assays, and a visualization of their mechanism of action.
Quantitative Data Summary
The antiviral activity of 7-deaza nucleosides is typically quantified by their 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), which represent the concentration of the compound required to inhibit viral replication or activity by 50%. The 50% cytotoxic concentration (CC₅₀) is also determined to assess the compound's toxicity to host cells. A higher selectivity index (SI = CC₅₀/EC₅₀) indicates a more favorable therapeutic window.
Due to variations in experimental conditions across different studies (e.g., cell lines, virus strains, and assay methods), a direct comparison of absolute EC₅₀/IC₅₀ values should be made with caution. The following tables summarize the reported antiviral activities of prominent 7-deaza nucleosides and their analogs.
Table 1: Antiviral Activity of Tubercidin and Its Analogs
| Compound | Virus | Cell Line | EC₅₀/IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Tubercidin | Rhinovirus 1A | WI-38 | <0.22 | ~0.67-2.2 | ~3-10 | [1] |
| Tubercidin | Rhinovirus 1B | WI-38 | <0.22 | ~0.67-2.2 | ~3-10 | [1] |
| Tubercidin | Rhinovirus 9 | WI-38 | <0.22 | ~0.67-2.2 | ~3-10 | [1] |
| 5-Hydroxymethyltubercidin (HMTU) | Dengue Virus (DENV-2) | BHK-21 | 0.35 | >20 | >57 | |
| 5-Hydroxymethyltubercidin (HMTU) | Zika Virus (ZIKV) | Vero | 0.45 | >20 | >44 | |
| 5-Hydroxymethyltubercidin (HMTU) | Yellow Fever Virus (YFV) | Vero | 0.28 | >20 | >71 | |
| 5-Hydroxymethyltubercidin (HMTU) | SARS-CoV-2 | Vero E6 | 0.3 | >20 | >67 |
Table 2: Antiviral Activity of Sangivamycin and Toyocamycin
| Compound | Virus | Cell Line | EC₅₀/IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Sangivamycin | SARS-CoV-2 | Vero E6 | 0.066 | >10 | >151 | [2] |
| Sangivamycin | SARS-CoV-2 | Calu-3 | 0.027 | >10 | >370 | [2] |
| Sangivamycin | SARS-CoV-2 | Caco-2 | 0.041 | >10 | >244 | [2] |
| Toyocamycin | Rhinovirus 1A | WI-38 | <0.22 | ~0.67-2.2 | ~3-10 | [1] |
| Toyocamycin | Rhinovirus 1B | WI-38 | <0.22 | ~0.67-2.2 | ~3-10 | [1] |
| Toyocamycin | Rhinovirus 9 | WI-38 | <0.22 | ~0.67-2.2 | ~3-10 | [1] |
Table 3: Antiviral Activity of Other Synthetic 7-Deazaadenosine Analogs
| Compound | Virus | Cell Line | EC₅₀/IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 7-deaza-2'-C-methyladenosine | Hepatitis C Virus (HCV) Replicon | Huh-7 | 0.3 | >100 | >333 | [3] |
| 7-deaza-2'-C-methyladenosine | Zika Virus (ZIKV) | Vero | 1.3 | >37 | >28 | |
| 7-deaza-7-fluoro-2′-C-methyladenosine | Yellow Fever Virus (YFV) | Huh-7 | 0.8 | >100 | >125 | |
| 4'-C-cyano-7-deaza-7-fluoro-2'-deoxyadenosine | Hepatitis B Virus (HBV) | HepG2.2.15 | ~0.026 | ~56 | ~2154 | [4] |
Table 4: In Vivo Activity of 7-Deazaguanosine Analogs
| Compound | Virus | Animal Model | Efficacy | Reference |
| 7-deazaguanosine | Semliki Forest Virus | Mice | Highly protective at 50-200 mg/kg/day | [5] |
| 7-deazaguanosine | San Angelo Virus | Mice | Highly protective at 50-200 mg/kg/day | [5] |
| 8-chloro-7-deazaguanosine | Banzi Virus | Mice | Protective at 25-100 mg/kg/day | [6] |
| 8-chloro-7-deazaguanosine | Rat Coronavirus | Suckling Rats | Protective at 100 mg/kg/day | [6] |
Experimental Protocols
The following are detailed methodologies for two common assays used to determine the antiviral efficacy of 7-deaza nucleosides.
Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of a compound to protect cells from the destructive effects of a virus.
1. Cell Seeding:
-
Culture an appropriate host cell line (e.g., Vero E6 for SARS-CoV-2, MRC-5 for human coronaviruses) to near confluency.[7]
-
Trypsinize and resuspend the cells in culture medium.
-
Seed the cells into 96-well microplates at a density that will form a confluent monolayer overnight.[7]
2. Compound Preparation and Addition:
-
Prepare serial dilutions of the 7-deaza nucleoside compounds in culture medium. A typical starting concentration might be 100 µM with 3-fold or 10-fold dilutions.[7]
-
Remove the culture medium from the cell plates and add the diluted compounds to the respective wells. Include wells with medium only (cell control) and wells with medium containing the same concentration of the compound solvent, typically DMSO (toxicity control).
3. Virus Infection:
-
Dilute the virus stock to a predetermined multiplicity of infection (MOI) that causes significant CPE within a specific timeframe (e.g., 48-72 hours).[8]
-
Add the diluted virus to all wells except the cell control and toxicity control wells.
4. Incubation:
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for the predetermined duration.[8]
5. Quantification of CPE:
-
After incubation, visually inspect the wells for CPE using a microscope.
-
To quantify cell viability, use a reagent such as Neutral Red or a commercial ATP-based assay like CellTiter-Glo.[8][9]
-
For Neutral Red staining, incubate the cells with the dye, followed by an extraction step. Measure the absorbance at a specific wavelength (e.g., 540 nm).[7]
-
For ATP-based assays, add the reagent to the wells and measure the luminescence.[10]
6. Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the cell control (100% viability) and virus control (0% viability).
-
Determine the EC₅₀ value by plotting the percentage of inhibition of CPE against the compound concentration and fitting the data to a dose-response curve.
-
Similarly, determine the CC₅₀ value from the toxicity control wells.
Plaque Reduction Assay
This assay quantifies the reduction in the number of infectious virus particles.
1. Cell Seeding:
-
Seed a suitable host cell line (e.g., Vero for flaviviruses) in 6-well or 12-well plates to form a confluent monolayer.[11]
2. Compound and Virus Incubation:
-
Prepare serial dilutions of the 7-deaza nucleoside.
-
In separate tubes, pre-incubate a standardized amount of virus (e.g., 50-100 plaque-forming units, PFU) with each compound dilution for 1 hour at 37°C.[12]
3. Cell Infection:
-
Remove the culture medium from the cell monolayers and wash with phosphate-buffered saline (PBS).
-
Add the virus-compound mixtures to the respective wells and incubate for 1-2 hours to allow for viral adsorption.[12]
4. Overlay Application:
-
Aspirate the inoculum from the wells.
-
Overlay the cells with a semi-solid medium, such as agarose or methylcellulose, containing the corresponding concentration of the test compound. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.[13]
5. Incubation:
-
Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).[11]
6. Plaque Visualization and Counting:
-
After incubation, fix the cells with a solution like 10% formalin.[11]
-
Remove the overlay and stain the cell monolayer with a dye such as crystal violet. The plaques will appear as clear zones against a stained background of healthy cells.[11]
-
Count the number of plaques in each well.
7. Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
Determine the IC₅₀ value by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
Mechanism of Action and Signaling Pathway Visualization
The primary antiviral mechanism of 7-deaza nucleosides involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp).
Caption: Antiviral mechanism of 7-deaza nucleosides via RdRp inhibition.
This diagram illustrates the intracellular activation of a 7-deaza nucleoside to its active triphosphate form through sequential phosphorylation by host cell kinases. This active form then competes with natural nucleoside triphosphates for incorporation into the growing viral RNA chain by the viral RdRp. The incorporation of the modified nucleoside leads to premature chain termination, thus halting viral replication.
Conclusion
7-deaza nucleosides represent a promising class of antiviral compounds with broad-spectrum activity against a range of viruses, particularly RNA viruses. Analogs such as Sangivamycin and various synthetic derivatives have demonstrated potent efficacy with favorable selectivity indices. Their primary mechanism of action through the inhibition of viral RdRp provides a clear target for further drug development. The experimental protocols detailed in this guide offer a standardized approach for the continued evaluation and comparison of novel 7-deaza nucleoside candidates. Future research should focus on direct, head-to-head comparative studies under standardized conditions to more definitively rank the antiviral potential of these compounds and guide the selection of lead candidates for preclinical and clinical development.
References
- 1. Antiviral activity of C-5 substituted tubercidin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Immunoenhancing properties and antiviral activity of 7-deazaguanosine in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broad-spectrum activity of 8-chloro-7-deazaguanosine against RNA virus infections in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 8. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measure viral-induced cytopathic effects with a quantitative luminescence assay [moleculardevices.com]
- 11. A protocol to assess cellular bioenergetics in flavivirus-infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Guidelines for Plaque-Reduction Neutralization Testing of Human Antibodies to Dengue Viruses - ProQuest [proquest.com]
- 13. mdpi.com [mdpi.com]
Assessing the Specificity of 7-CH-5'-dAMP as a cGAS Inhibitor: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 7-CH-5'-dAMP as a potential inhibitor of cyclic GMP-AMP synthase (cGAS), benchmarked against established inhibitors PF-06928215 and RU.521. This document synthesizes available data on inhibitor potency, outlines key experimental protocols for specificity assessment, and visualizes the relevant biological pathway and experimental workflows.
Introduction to the cGAS-STING Pathway
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections and cellular damage. Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[1][2] cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein. This activation triggers a signaling cascade that culminates in the production of type I interferons and other pro-inflammatory cytokines, mounting an effective immune response. Given its central role in inflammation, cGAS has emerged as a promising therapeutic target for autoimmune diseases and other inflammatory conditions.
Comparative Analysis of cGAS Inhibitors
| Inhibitor | Target | Mechanism of Action | Biochemical IC50 | Cellular IC50 | Reference |
| This compound | Enzymes that interact with 2'-deoxyadenosine-5'-monophosphate | Potential Competitive Inhibitor | Data not available | Data not available | [3] |
| PF-06928215 | cGAS | High affinity inhibitor | 4.9 µM | Not Reported | [4][5][6][7] |
| RU.521 | cGAS | Potent and selective inhibitor | 0.11 µM (mouse), 2.94 µM (human) | 0.7 µM (mouse macrophages) | [8][9][10] |
Experimental Protocols for Assessing Inhibitor Specificity
The specificity of a cGAS inhibitor is paramount to its potential as a therapeutic agent. Several experimental approaches are employed to determine the potency and selectivity of these compounds.
In Vitro cGAS Enzymatic Activity Assay
This assay directly measures the production of cGAMP by recombinant cGAS in the presence of dsDNA, ATP, and GTP. The inhibitory effect of a compound is determined by quantifying the reduction in cGAMP synthesis.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing recombinant cGAS enzyme, a dsDNA activator (e.g., herring testes DNA), ATP, and GTP in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 0.1 mM ZnCl₂).[11]
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., this compound, PF-06928215, or RU.521) or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).[11]
-
Reaction Termination: Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding EDTA.[11]
-
cGAMP Quantification: Analyze the amount of cGAMP produced using methods such as:
-
High-Performance Liquid Chromatography (HPLC): Separate and quantify cGAMP from the reaction mixture.[11]
-
ELISA-based Assays: Utilize a cGAMP-specific antibody in a competitive ELISA format.[12][13]
-
Fluorescence Polarization (FP) Assay: Employ a fluorescently labeled cGAMP tracer and a specific antibody to measure competitive binding.[14]
-
-
IC50 Determination: Plot the percentage of cGAS inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).
Cell-Based cGAS-STING Pathway Activation Assay
This assay assesses the ability of an inhibitor to block the cGAS-STING pathway in a cellular context.
Protocol:
-
Cell Culture: Culture a suitable cell line that expresses a functional cGAS-STING pathway (e.g., THP-1 monocytes).
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of the test inhibitor for 1-2 hours.
-
Pathway Activation: Transfect the cells with a dsDNA stimulus (e.g., herring testes DNA) to activate the cGAS-STING pathway.
-
Incubation: Incubate the cells for a sufficient time (e.g., 6-24 hours) to allow for downstream signaling.
-
Endpoint Measurement: Measure the activation of the pathway by quantifying:
-
IFN-β production: Measure the levels of secreted IFN-β in the cell culture supernatant using ELISA.
-
IRF3 phosphorylation: Detect the phosphorylation of Interferon Regulatory Factor 3 (IRF3) by Western blotting.
-
Reporter gene expression: Use a reporter cell line that expresses a luciferase or fluorescent protein under the control of an interferon-stimulated response element (ISRE).
-
-
Cellular IC50 Determination: Calculate the cellular IC50 value by plotting the inhibition of the downstream readout against the inhibitor concentration.
Inhibitor Specificity Profiling Workflow
To assess the broader selectivity of an inhibitor, a systematic workflow is employed to identify potential off-target interactions.
Protocol:
-
Kinase Profiling: Screen the inhibitor against a large panel of kinases to identify any off-target kinase inhibition. This is particularly relevant for ATP-competitive inhibitors.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.
-
Affinity Chromatography-Mass Spectrometry: Immobilize the inhibitor on a solid support and use it to pull down interacting proteins from a cell lysate, which are then identified by mass spectrometry.
-
Competitive Activity-Based Protein Profiling (ABPP): Use activity-based probes that covalently modify the active site of a class of enzymes to profile the inhibitor's selectivity across that enzyme family.[15]
Visualizing the cGAS-STING Pathway and Experimental Workflows
To further clarify the concepts discussed, the following diagrams have been generated.
Caption: The cGAS-STING signaling pathway.
Caption: Workflow for assessing inhibitor specificity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery of PF-06928215 as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay | PLOS One [journals.plos.org]
- 6. Discovery of PF-06928215 as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. immune-system-research.com [immune-system-research.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Small molecule inhibition of human cGAS reduces total cGAMP output and cytokine expression in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CGAS (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 11. Enzymatic activity of cGAS in the presence of three types of DNAs: limited cGAS stimulation by single-stranded HIV-1 SL2 DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. youtube.com [youtube.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Thermodynamics of DNA Duplexes with 7-deaza-dAMP: A Guide for Researchers
For researchers in drug development and molecular biology, understanding the thermodynamic implications of nucleoside modifications is paramount for the rational design of oligonucleotides with tailored stabilities. This guide provides an objective comparison of the thermodynamic properties of DNA duplexes containing the modified nucleoside 7-deaza-2'-deoxyadenosine (7-deaza-dAMP) versus their unmodified counterparts. The inclusion of 7-deaza-dAMP, where the nitrogen at position 7 of the adenine purine ring is replaced by a carbon-hydrogen group, alters the electronic potential in the major groove of the DNA duplex, leading to significant changes in its thermodynamic stability.
Quantitative Thermodynamic Data
A comprehensive analysis of the Dickerson-Drew dodecamer (DDD), a self-complementary DNA duplex with the sequence d(CGCGAATTCGCG)₂, and its modified counterpart containing a 7-deaza-dAMP:dT base pair reveals a thermodynamic destabilization upon modification. This destabilization is primarily driven by a less favorable enthalpy of duplex formation, which is not fully compensated by the entropic changes.
The thermodynamic parameters for the unmodified and 7-deaza-dAMP modified DDD duplexes are summarized in the table below. The data clearly indicates a decrease in the melting temperature (Tₘ) and a less negative Gibbs free energy change (ΔG°) for the modified duplex, confirming its reduced stability.
| Duplex | Tₘ (°C) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°₃₇ (kcal/mol) |
| Unmodified DDD | 72.5 | -93.5 | -269 | -12.8 |
| 7-deaza-dAMP Modified DDD | 68.1 | -85.2 | -245 | -12.1 |
Table 1: Comparative thermodynamic parameters of unmodified and 7-deaza-dAMP modified Dickerson-Drew dodecamer (DDD) duplexes. Data sourced from studies employing a combination of UV melting and differential scanning calorimetry experiments[1].
The observed destabilization is attributed to less favorable stacking interactions within the modified duplex. Temperature-dependent NMR studies have shown an increased exchange rate between the thymine N3 imino proton of the 7-deaza-dA:dT base pair and water, suggesting a higher rate of base pair opening and reduced stacking interactions[1].
Experimental Protocols
The thermodynamic data presented in this guide are typically acquired through a combination of UV-Vis thermal denaturation studies and calorimetric techniques such as Differential Scanning Calorimetry (DSC) or Isothermal Titration Calorimetry (ITC). Below are detailed methodologies for these key experiments.
This technique is used to determine the melting temperature (Tₘ) of a DNA duplex by monitoring the change in UV absorbance at 260 nm as a function of temperature. The hyperchromic effect, an increase in absorbance as the duplex denatures into single strands, allows for the construction of a melting curve from which the Tₘ can be determined.
Protocol:
-
Sample Preparation:
-
Synthesize and purify the unmodified and 7-deaza-dAMP modified oligonucleotides.
-
Anneal the complementary strands by heating to 90°C for 5 minutes and then slowly cooling to room temperature to form the duplexes.
-
Prepare samples at a known concentration (e.g., 1-10 µM) in a buffer solution, typically containing 10 mM sodium phosphate (pH 7.0), 100 mM NaCl, and 0.1 mM EDTA.
-
-
Instrumentation:
-
Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
-
Data Acquisition:
-
Equilibrate the sample at a low temperature (e.g., 20°C).
-
Increase the temperature at a constant rate (e.g., 0.5-1.0°C/min) to a high temperature where the duplex is fully denatured (e.g., 95°C).
-
Monitor and record the absorbance at 260 nm throughout the temperature ramp.
-
-
Data Analysis:
-
Plot the absorbance as a function of temperature to obtain the melting curve.
-
The Tₘ is determined as the temperature at which 50% of the duplexes are denatured, which corresponds to the midpoint of the transition in the melting curve.
-
Thermodynamic parameters (ΔH° and ΔS°) can be derived from the shape of the melting curve using van't Hoff analysis.
-
DSC directly measures the heat absorbed by a sample during a temperature-induced transition. This provides a model-independent determination of the enthalpy change (ΔH°) associated with the melting of the DNA duplex.
Protocol:
-
Sample Preparation:
-
Prepare concentrated and highly purified samples of the DNA duplexes (typically > 100 µM) in the same buffer used for UV melting experiments.
-
Prepare a matching buffer solution for the reference cell.
-
-
Instrumentation:
-
Use a differential scanning calorimeter.
-
-
Data Acquisition:
-
Load the sample and reference solutions into their respective cells.
-
Scan the temperature from a pre-transition baseline to a post-transition baseline at a constant rate (e.g., 1°C/min).
-
Record the differential heat flow between the sample and reference cells.
-
-
Data Analysis:
-
The resulting thermogram shows a peak corresponding to the heat absorbed during the melting transition.
-
The area under the peak is integrated to determine the calorimetric enthalpy change (ΔH°).
-
The temperature at the peak maximum corresponds to the Tₘ.
-
ITC is a powerful technique for studying the thermodynamics of binding events. In the context of DNA duplex formation, it can be used to measure the enthalpy of hybridization by titrating one strand into a solution containing its complement.
Protocol:
-
Sample Preparation:
-
Prepare highly purified and accurately concentrated solutions of the single-stranded oligonucleotides in a degassed buffer.
-
The buffer composition must be identical for both strands to minimize heats of dilution.
-
-
Instrumentation:
-
Use an isothermal titration calorimeter.
-
-
Data Acquisition:
-
Load one oligonucleotide strand into the sample cell and the complementary strand into the injection syringe.
-
Perform a series of small injections of the syringe solution into the cell at a constant temperature.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The integrated heat data is plotted against the molar ratio of the two strands.
-
The resulting binding isotherm is fitted to a suitable binding model to determine the stoichiometry (n), binding constant (Kₐ), and the enthalpy of binding (ΔH°).
-
The Gibbs free energy (ΔG°) and entropy (ΔS°) of binding can then be calculated using the relationships: ΔG° = -RTln(Kₐ) and ΔG° = ΔH° - TΔS°.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the comparative thermodynamic analysis of DNA duplexes with and without 7-deaza-dAMP modification.
Figure 1: Workflow for comparative thermodynamic analysis.
This guide provides a foundational understanding of the thermodynamic consequences of incorporating 7-deaza-dAMP into DNA duplexes. The provided data and protocols serve as a valuable resource for researchers aiming to modulate the stability of nucleic acid structures for various biotechnological and therapeutic applications. The observed destabilization highlights the critical role of the N7 atom of adenine in maintaining the enthalpic stability of the DNA double helix.
References
Benchmarking 7-CH-5'-dAMP Against Other Modified Nucleotides for PCR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of molecular biology, the polymerase chain reaction (PCR) remains a cornerstone technique. The pursuit of enhanced PCR performance—be it in terms of efficiency, specificity, or the ability to amplify challenging templates—has led to the development of various modified nucleotides. This guide provides a comprehensive comparison of 7-CH-5'-dAMP, a 7-substituted 2'-deoxyadenosine monophosphate analog, against the standard deoxyadenosine monophosphate (dAMP) and another widely used modified nucleotide, 7-deaza-2'-deoxyadenosine triphosphate (7-deaza-dATP). This comparison is based on available experimental data for structurally similar analogs and established knowledge of modified nucleotides in PCR.
For the purpose of this guide, this compound is considered functionally analogous to 7-methyl-7-deaza-dATP, given the common convention of "CH" representing a methyl group in chemical nomenclature.
Executive Summary
Modified nucleotides, particularly those with alterations at the 7-position of the purine ring, can significantly impact PCR outcomes. The substitution of the N7 nitrogen with a carbon atom, as seen in 7-deaza purines, eliminates the hydrogen bond acceptor at this position, which can reduce the formation of secondary structures in GC-rich regions and potentially alter the interaction of the DNA with polymerases and other proteins. This guide will delve into the quantitative performance metrics, experimental protocols for comparative analysis, and the underlying molecular rationale for using these modified nucleotides.
Data Presentation: Quantitative Comparison of Modified dATP Analogs
The following table summarizes the key performance indicators of this compound (represented by 7-methyl-7-deaza-dATP) and 7-deaza-dATP in comparison to the natural dATP. The data is collated from studies on the incorporation efficiency of these analogs by DNA polymerases.
| Nucleotide | Modification | Relative Incorporation Efficiency (%) (vs. dATP) | Key Advantages | Potential Disadvantages |
| dATP | None (Natural) | 100% | Standard, well-characterized, high fidelity with proofreading polymerases. | Can lead to PCR failure with GC-rich templates due to secondary structure formation. |
| 7-deaza-dATP | N7 of adenine replaced by a CH group. | ~35% with Bst polymerase (large fragment)[1] | Reduces secondary structure formation in AT-rich regions, potentially improving amplification of templates with strong secondary structures. | Lower incorporation efficiency compared to dATP may require optimization of PCR conditions (e.g., higher nucleotide concentration, longer extension times). |
| This compound (as 7-methyl-7-deaza-dATP) | N7 of adenine replaced by a C-CH₃ group. | ~35% with Bst polymerase (large fragment)[1] | Similar to 7-deaza-dATP, it is expected to reduce secondary structures. The methyl group may offer altered hydrophobic interactions in the major groove. | Lower incorporation efficiency is a significant consideration. The methyl group may also sterically hinder polymerase activity to some extent. |
Experimental Protocols
To facilitate the direct comparison of this compound with other nucleotides, the following detailed experimental protocols are provided. These protocols are designed to assess PCR efficiency, fidelity, and processivity.
Experiment 1: Comparative PCR Efficiency Assay
This protocol uses quantitative PCR (qPCR) to determine the relative efficiency of PCR amplification when a standard dNTP is substituted with a modified analog.
Materials:
-
DNA template (e.g., a plasmid with a known sequence and varying GC content)
-
Forward and reverse primers for the target amplicon
-
High-fidelity DNA polymerase (e.g., Phusion, Q5)
-
dNTP mix (standard)
-
Modified dATP analog (7-CH-5'-dATP or 7-deaza-dATP)
-
qPCR master mix with a fluorescent dye (e.g., SYBR Green)
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
Prepare a serial dilution of the DNA template (e.g., from 10 ng/µL to 0.01 ng/µL).
-
Set up four sets of qPCR reactions for each template dilution:
-
Control: Standard dNTP mix.
-
Test 1 (7-CH-5'-dATP): dNTP mix with dATP completely replaced by 7-CH-5'-dATP.
-
Test 2 (7-deaza-dATP): dNTP mix with dATP completely replaced by 7-deaza-dATP.
-
Test 3 (Partial Substitution): dNTP mix with a 1:1 ratio of dATP and the modified analog.
-
-
Assemble the qPCR reactions in triplicate for each condition as per the manufacturer's instructions for the polymerase and qPCR master mix.
-
Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 98°C for 30s, followed by 40 cycles of 98°C for 10s, 60°C for 30s, and 72°C for 30s).
-
Analyze the data:
-
Generate a standard curve for each set of reactions by plotting the Cq (quantification cycle) values against the log of the template concentration.
-
Calculate the PCR efficiency (E) from the slope of the standard curve using the formula: E = 10^(-1/slope) - 1.
-
Compare the efficiencies of the reactions with modified nucleotides to the control reaction.
-
Experiment 2: Fidelity Assay using Sanger Sequencing
This protocol assesses the error rate of a DNA polymerase when using modified nucleotides.
Materials:
-
DNA template (e.g., a plasmid containing a reporter gene like lacZ)
-
Forward and reverse primers flanking the reporter gene
-
High-fidelity DNA polymerase
-
dNTP mix (standard and with modified dATP analogs)
-
PCR purification kit
-
Cloning vector (e.g., pUC19)
-
Competent E. coli cells
-
Sanger sequencing reagents and access to a sequencer
Procedure:
-
Perform PCR amplification of the reporter gene using the control and test dNTP mixes as described in Experiment 1, for a set number of cycles (e.g., 25 cycles).
-
Purify the PCR products using a PCR purification kit.
-
Clone the purified PCR products into a cloning vector.
-
Transform the ligated plasmids into competent E. coli cells and plate on appropriate selective media.
-
Isolate plasmid DNA from a statistically significant number of individual colonies (e.g., 50-100) for each condition.
-
Sequence the inserted PCR product from each colony using Sanger sequencing.
-
Align the sequences to the original template sequence and count the number of mutations.
-
Calculate the error rate per base per duplication event.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the conceptual framework for benchmarking modified nucleotides and the potential impact of 7-deaza modifications on PCR.
Caption: Experimental workflow for benchmarking modified nucleotides in PCR.
Caption: Inhibition of Hoogsteen base pairing by 7-deaza-purine analogs.
Conclusion
The use of modified nucleotides like this compound and 7-deaza-dATP presents a valuable strategy for overcoming challenges in PCR, particularly when dealing with templates prone to forming strong secondary structures. While these analogs can enhance amplification of difficult targets, their adoption requires careful consideration of their lower incorporation efficiency compared to natural dNTPs. The experimental protocols outlined in this guide provide a robust framework for researchers to systematically evaluate the performance of this compound and other modified nucleotides in their specific PCR applications. By quantifying the impact on efficiency and fidelity, scientists and drug development professionals can make informed decisions to optimize their molecular assays for improved reliability and success.
References
Unveiling the Biological Signature of 7-Deaza-dAMP: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of the newly synthesized 7-deaza-dAMP with its natural counterpart, deoxyadenosine monophosphate (dAMP). We present supporting experimental data, detailed protocols for key validation assays, and visual representations of relevant biological pathways and experimental workflows.
The substitution of nitrogen at the 7-position of the purine ring with a carbon atom in 7-deaza-dAMP introduces significant alterations to its chemical properties, which in turn influence its biological activity. This modification primarily affects the hydrogen bonding capabilities in the major groove of the DNA double helix and can impact recognition by DNA-modifying enzymes. The primary applications and biological effects of 7-deazapurine analogs, including 7-deaza-dAMP, are observed in DNA sequencing, PCR of GC-rich regions, and as antiviral agents.
Data Presentation: A Comparative Analysis
While specific kinetic data for the incorporation of 7-deaza-dAMP by various DNA polymerases is not extensively documented in publicly available literature, we can infer its performance based on studies of 7-deaza-dATP (the triphosphate form) and other 7-deazapurine analogs.
Table 1: Comparative Efficiency of 7-Deaza-dATP Incorporation by Taq DNA Polymerase
| Nucleotide | Relative Incorporation Efficiency | Observations |
| dATP | High | Natural substrate, efficiently incorporated. |
| 7-Deaza-dATP | Lower than dATP | Taq polymerase shows a preference for the natural purine nucleotide. Efficient PCR amplification often requires the presence of dATP.[1][2] |
| 7-Deaza-dGTP | High | Can completely replace dGTP in PCR, indicating efficient incorporation.[1][2] |
Table 2: Antiviral Activity of Representative 7-Deazaadenosine Analogs
The antiviral potential of 7-deazaadenosine derivatives has been demonstrated against a range of viruses. The 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) are key parameters to assess their therapeutic window.
| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (CC₅₀/EC₅₀) |
| 7-deaza-2'-C-methyladenosine | Zika Virus (ZIKV) | Vero | Not explicitly stated, but potent inhibition observed | >89 | Not explicitly stated |
| 7-deaza-2'-C-methyladenosine | Hepatitis C Virus (HCV) | Huh-7 | Potent, with 20-fold increased potency of the 5'-triphosphate | >1000 | High |
| 7-deaza-7-fluoro-2'-C-methyladenosine | Yellow Fever Virus (YFV) | Huh-7 | 0.9 ± 0.6 | >50 | >55.6 |
| 1'-cyano-4-aza-7,9-dideazaadenosine | Hepatitis C Virus (HCV) | Huh-7 | Broad spectrum activity | Low cytotoxicity | Favorable |
Note: The data for antiviral activity is for 7-deazaadenosine analogs, not 7-deaza-dAMP itself, as the nucleoside form is typically used in antiviral studies.
Experimental Protocols
To confirm the biological activity of newly synthesized 7-deaza-dAMP, a series of in vitro assays are essential. Below are detailed methodologies for key experiments.
DNA Polymerase Activity Assay (Steady-State Kinetics)
This assay determines the efficiency of incorporation of 7-deaza-dAMP compared to dAMP by a DNA polymerase.
Materials:
-
Purified DNA polymerase (e.g., Taq polymerase, Klenow fragment)
-
Primer-template DNA substrate (a short synthetic oligonucleotide primer annealed to a longer template strand)
-
dATP, dTTP, dCTP, dGTP solutions
-
7-deaza-dATP (the triphosphate form of 7-deaza-dAMP)
-
[α-³²P]dATP or fluorescently labeled dATP
-
Reaction buffer (specific to the polymerase)
-
Quenching solution (e.g., EDTA)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or fluorescence scanner
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing the primer-template DNA, DNA polymerase, reaction buffer, and a mixture of three dNTPs (e.g., dCTP, dGTP, dTTP).
-
Initiation: Initiate the reaction by adding the fourth dNTP, either varying concentrations of dATP or 7-deaza-dATP, along with a tracer amount of labeled dATP.
-
Incubation: Incubate the reactions at the optimal temperature for the polymerase for a set time, ensuring the reaction is in the linear range.
-
Quenching: Stop the reactions by adding the quenching solution.
-
Analysis: Separate the reaction products (extended primers) from the unreacted labeled dATP using denaturing PAGE.
-
Quantification: Quantify the amount of incorporated nucleotide using a phosphorimager or fluorescence scanner.
-
Data Analysis: Determine the kinetic parameters (Vmax and Km) by fitting the data to the Michaelis-Menten equation. The incorporation efficiency is calculated as Vmax/Km.
Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)
This assay assesses the ability of the 7-deazaadenosine (the nucleoside precursor to 7-deaza-dAMP) to inhibit virus-induced cell death.
Materials:
-
Susceptible host cell line (e.g., Vero cells for Zika virus)
-
Virus stock of known titer
-
7-deazaadenosine
-
Cell culture medium and supplements
-
96-well cell culture plates
-
MTT or similar viability reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed the host cells in a 96-well plate and incubate until a confluent monolayer is formed.
-
Compound Addition: Prepare serial dilutions of 7-deazaadenosine in cell culture medium and add to the cells. Include untreated and virus-only controls.
-
Virus Infection: Infect the cells with the virus at a multiplicity of infection (MOI) that causes significant cytopathic effect (CPE) within 2-3 days.
-
Incubation: Incubate the plates at the optimal temperature for virus replication.
-
CPE Observation: Visually inspect the cells daily for the appearance of CPE.
-
Viability Assay: At the end of the incubation period, perform an MTT assay to quantify cell viability.
-
Data Analysis: Calculate the EC₅₀ value, the concentration of the compound that protects 50% of the cells from virus-induced death.
Cellular Toxicity Assay (MTT Assay)
This assay determines the cytotoxic effect of 7-deazaadenosine on host cells.
Materials:
-
Host cell line
-
7-deazaadenosine
-
Cell culture medium and supplements
-
96-well cell culture plates
-
MTT reagent
-
Solubilization buffer (e.g., DMSO)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate.
-
Compound Addition: Add serial dilutions of 7-deazaadenosine to the cells. Include untreated controls.
-
Incubation: Incubate the plates for a period equivalent to the antiviral assay (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation in viable cells.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the CC₅₀ value, the concentration of the compound that reduces cell viability by 50%.
Mandatory Visualization
References
- 1. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential: A Comparative Review of 7-Deazapurine Nucleosides in Research
A deep dive into the burgeoning field of 7-deazapurine nucleosides reveals a class of molecules with significant promise in antiviral and anticancer research. Their structural similarity to natural purine nucleosides, coupled with unique chemical properties, allows them to effectively interact with biological systems, often with enhanced efficacy and selectivity. This guide provides a comparative analysis of various 7-deazapurine nucleosides, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers and drug development professionals in this dynamic area.
7-Deazapurine nucleosides are analogues of purine nucleosides where the nitrogen atom at the 7-position is replaced by a carbon atom. This seemingly subtle modification significantly alters the electron distribution in the purine ring system, making the five-membered ring more electron-rich.[1][2] This change allows for the attachment of various substituents at the C7 position, leading to derivatives with improved biological activities, such as enhanced base-pairing in DNA and RNA or better binding to enzymes.[1][2]
Performance Comparison of 7-Deazapurine Nucleosides
The versatility of the 7-deazapurine scaffold has led to the development of a wide array of derivatives with potent biological activities. The following tables summarize the in vitro efficacy of selected 7-deazapurine nucleosides against various viral and cancer cell line targets.
Antiviral Activity
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 6e | Dengue Virus (DENV) | A549 | 2.081 ± 1.102 | 150.06 ± 11.42 | 72.11 | [3][4] |
| HepG2 | 146.47 ± 11.05 | 63.7 | [3][4] | |||
| 38 | Zika Virus (ZIKV) | A549 | 2.8 ± 0.8 | 54.1 ± 6.9 | ~19.3 | [4] |
| MK-0608 (7-deaza-2'-C-methyladenosine) | Hepatitis C Virus (HCV) | Huh7 | 0.3 | >100 | >333 | [5] |
| Dengue Virus (DENV) | 5 - 15 | [5] | ||||
| Zika Virus (ZIKV) | 5 - 15 | [5] | ||||
| Tick-borne Encephalitis Virus (TBEV) | 5 - 15 | [5] | ||||
| Yellow Fever Virus (YFV) | 5 - 15 | [5] | ||||
| NITD449 | Dengue Virus (DENV) | 2.0 | [5] | |||
| 2e | SARS-CoV-2 | Human Lung Cells | 14.5 - 34.3 (EC90) | >300 | >8.7 | [6] |
| 2h | SARS-CoV-2 | Human Lung Cells | 11.4 - 15.9 (EC90) | >300 | >18.8 | [6] |
| 7-ethyl-6-methyl tubercidin (13) | Trypanosoma cruzi | Low µM | [7] | |||
| Leishmania infantum | Low µM | [7] | ||||
| Trypanosoma brucei brucei | Sub-µM | [7] | ||||
| 7-chloro-6-methyl tubercidin (7) | Trypanosoma cruzi | Low µM | [7] | |||
| Leishmania infantum | Low µM | [7] | ||||
| Trypanosoma brucei brucei | Sub-µM | [7] |
Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Thieno-fused 7-deazapurine nucleosides | Various | Submicromolar to Nanomolar | [8] |
| 7-(2-Thienyl)-7-deazaadenosine (AB61) | Various cancer cell lines | Nanomolar | [9] |
| 8-Aza-7-deazapurine derivative 8 | A549 (Lung cancer) | 7.68 | [10] |
| 7-aryl-7-deazaadenosine analog 5 | Trypanosoma cruzi | 0.071 ± 0.008 (EC50) | [11] |
Mechanism of Action: A Common Pathway
A prevalent mechanism of action for many cytotoxic 7-deazapurine nucleosides involves their intracellular activation through phosphorylation. Once converted to their triphosphate forms, they can be incorporated into growing DNA or RNA chains during replication and transcription. This incorporation often leads to chain termination, DNA damage, and ultimately, apoptosis in cancer cells.[1][2]
Caption: Generalized mechanism of action for cytotoxic 7-deazapurine nucleosides.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key assays used in the evaluation of 7-deazapurine nucleosides.
Antiviral Activity Assay (Plaque Reduction Assay)
This protocol outlines a common method for determining the antiviral efficacy of a compound.
1. Cell Seeding:
- Seed a 24-well plate with a suitable host cell line (e.g., A549, Vero) at a density that will result in a confluent monolayer the following day.
- Incubate at 37°C with 5% CO2.
2. Compound Preparation:
- Prepare a series of dilutions of the 7-deazapurine nucleoside in cell culture medium.
3. Virus Infection:
- When cells are confluent, remove the growth medium.
- Infect the cells with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 50-100 plaques per well).
- Incubate for 1 hour at 37°C to allow for viral adsorption.
4. Compound Treatment:
- After incubation, remove the virus inoculum.
- Add the different concentrations of the test compound to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
5. Overlay and Incubation:
- Overlay the cells with a medium containing a solidifying agent (e.g., agarose or methylcellulose) to restrict virus spread to adjacent cells.
- Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
6. Plaque Visualization and Counting:
- Fix the cells with a solution like 4% formaldehyde.
- Stain the cells with a dye such as crystal violet, which stains the living cells but not the plaques (areas of dead cells).
- Count the number of plaques in each well.
7. Data Analysis:
- Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
- Determine the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the compound concentration.
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the toxicity of a compound to cells.
1. Cell Seeding:
- Seed a 96-well plate with the desired cell line at an appropriate density.
- Incubate for 24 hours at 37°C with 5% CO2.
2. Compound Treatment:
- Prepare serial dilutions of the 7-deazapurine nucleoside.
- Remove the medium from the cells and add the medium containing the different compound concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
3. Incubation:
- Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C with 5% CO2.
4. MTT Addition:
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
5. Solubilization:
- Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
6. Absorbance Measurement:
- Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
7. Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the untreated control.
Determine the 50% cytotoxic concentration (CC50) by plotting cell viability against compound concentration.
Caption: Workflow for antiviral and cytotoxicity assays.
Future Directions and Conclusion
The field of 7-deazapurine nucleosides continues to be a fertile ground for the discovery of novel therapeutic agents. The ability to functionalize the C7 position provides a powerful tool for medicinal chemists to fine-tune the biological activity and pharmacokinetic properties of these compounds.[2] Future research will likely focus on the development of more potent and selective inhibitors, including the exploration of prodrug strategies to improve bioavailability and targeted delivery.[5][12] Furthermore, the investigation of fused heterocyclic systems with the 7-deazapurine core is a promising avenue for discovering compounds with unique biological profiles.[8][13][14]
References
- 1. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 6-Methyl-7-deazapurine nucleoside analogues as broad-spectrum antikinetoplastid agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological profiling of novel fused deazapurine nucleosides [uochb.cz]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of 8-Aza-7-Deaza Purine Nucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nucleosides and emerging viruses: A new story - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 7-CH-5'-dAMP: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of 7-CH-5'-dAMP (7-deaza-2'-deoxyadenosine-5'-monophosphate), a nucleoside analog used in various research applications.
Important Note: While this document provides general guidance, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer and to adhere to all local, regional, and national hazardous waste regulations. The following procedures are based on best practices for similar chemical compounds and should be supplemented by your institution's specific safety protocols.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below, offering a quick reference for handling and storage.
| Property | Value |
| CAS Number | 103078-56-4 |
| Molecular Formula | C11H15N4O6P |
| Molecular Weight | 330.23 g/mol |
Step-by-Step Disposal Protocol
The proper disposal of this compound, a solid powder, involves careful handling to prevent contamination and ensure compliance with safety regulations. The following protocol outlines the recommended steps for disposal.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A laboratory coat
2. Spill Management: In the event of a spill, avoid generating dust. Carefully sweep up the solid material using a brush and dustpan. Place the collected material into a designated and clearly labeled waste container.
3. Waste Collection:
-
For unused or waste this compound, carefully transfer the solid into a suitable, sealed container.
-
The container must be clearly labeled with the chemical name ("this compound" or "7-deaza-2'-deoxyadenosine-5'-monophosphate") and any appropriate hazard warnings as indicated on the product's SDS.
4. Waste Classification and Disposal:
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.
-
Consult your institution's Environmental Health and Safety (EHS) office or equivalent department to determine the appropriate waste stream for this compound.
-
Follow your institution's specific procedures for chemical waste pickup and disposal. Do not dispose of this compound in standard trash or down the drain unless explicitly permitted by your EHS office. Based on information for the related compound 2'-deoxyadenosine-5'-monophosphate, it may not be classified as hazardous under all regulations, but this must be verified for this compound specifically.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
